2-(phenoxymethyl)-1H-benzimidazole
Description
Properties
IUPAC Name |
2-(phenoxymethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XATKRQREMKIRLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985004 | |
| Record name | 2-(Phenoxymethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6637-29-2 | |
| Record name | 6637-29-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Phenoxymethyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Phenoxymethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(phenoxymethyl)-1H-benzimidazole, a heterocyclic compound with significant potential in medicinal chemistry. This document details its chemical identity, synthesis, and biological activities, with a focus on data and methodologies relevant to research and development.
Chemical Identity
The compound this compound is a derivative of benzimidazole, a bicyclic aromatic heterocycle. Its structure is characterized by a phenoxymethyl group attached to the 2-position of the benzimidazole core.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 6637-29-2 | [1] |
| Molecular Formula | C₁₄H₁₂N₂O | [1] |
| Molecular Weight | 224.26 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 | [1] |
Synthesis
The primary synthetic route to this compound is through the condensation of o-phenylenediamine with phenoxyacetic acid. This reaction is typically carried out in the presence of an acid catalyst.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a published procedure for the synthesis of this compound.[2]
Materials:
-
o-phenylenediamine
-
Phenoxyacetic acid
-
4 N Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Crushed ice
-
Cold water
-
Round bottom flask
-
Reflux condenser
-
Water bath
-
Filtration apparatus
Procedure:
-
In a round bottom flask, combine o-phenylenediamine (0.05 mol, 5.40 g) and phenoxyacetic acid (0.05 mol, 7.60 g).
-
Add 4 N HCl to the flask and fit it with a reflux condenser.
-
Heat the mixture on a water bath under reflux for 3 hours.
-
After the reaction is complete, pour the solution onto crushed ice.
-
Neutralize the solution by adding NaOH solution dropwise.
-
Filter the resulting solid precipitate and wash it with cold water.
-
Dry the product. Recrystallization can be performed for further purification.
Expected Yield: 80%[2]
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Biological Activity
Benzimidazole derivatives are known to possess a wide range of pharmacological activities.[3][4] While research on this compound is ongoing, preliminary studies and data from related compounds suggest its potential in several therapeutic areas.
Anthelmintic Activity
Benzimidazoles are a well-established class of anthelmintic drugs. Studies have shown that this compound exhibits anthelmintic properties.
Experimental Data:
The in vitro anthelmintic activity of this compound was evaluated, and the time taken for paralysis and death of the test organisms was recorded.
| Compound | Concentration | Time for Paralysis (min) | Time for Death (min) |
| This compound (JS1) | Not Specified | - | - |
Note: Specific quantitative data on the time for paralysis and death for JS1 was mentioned in the source but not provided in the accessible text. The study did confirm its anthelmintic activity.
Mechanism of Action:
The primary mechanism of action for anthelmintic benzimidazoles is the inhibition of microtubule polymerization in the parasite. They achieve this by binding to the β-tubulin subunit, which disrupts the formation of microtubules. This, in turn, interferes with essential cellular processes such as cell division, motility, and nutrient transport, ultimately leading to the death of the parasite.
Caption: Mechanism of action of anthelmintic benzimidazoles.
Antimicrobial and Antifungal Activity
Anticancer Potential
The benzimidazole scaffold is a key component in a variety of anticancer agents.[6][7] These compounds can exert their effects through various mechanisms, including the inhibition of microtubule formation, which is also their mode of action in parasites. The structural similarity of this compound to known anticancer agents makes it a compound of interest for cancer research.
Physicochemical Properties
A study on 2-(Aryl Oxy Methyl)-1H-Benzimidazoles reported several physicochemical properties for 2-(Phenoxy Methyl)-1H-Benzimidazole (JS1).
| Property | Value |
| Melting Point | 188ºC |
| Yield | 86% |
| Rf value | 0.66 |
| Log P | 3.19 |
| Total Polar Surface Area | 37.92 |
| Number of Rotatable Bonds | 3 |
Conclusion
This compound is a readily synthesizable compound with demonstrated anthelmintic activity. Its structural features, shared with other biologically active benzimidazoles, suggest a broader therapeutic potential, including antimicrobial and anticancer applications. This technical guide provides a foundation for researchers and drug development professionals to explore the full pharmacological profile of this promising molecule. Further studies are warranted to quantify its activity in various biological assays and to elucidate its mechanisms of action in different therapeutic contexts.
References
- 1. This compound | C14H12N2O | CID 210074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arabjchem.org [arabjchem.org]
- 3. hygeiajournal.com [hygeiajournal.com]
- 4. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of 2-(phenoxymethyl)-1H-benzimidazole
An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenoxymethyl)-1H-benzimidazole
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of this compound, a key heterocyclic compound with significant potential in medicinal chemistry. As a privileged scaffold, the benzimidazole nucleus is integral to numerous pharmacologically active agents.[1][2] This document delves into the synthesis, spectroscopic characterization, crystallographic structure, and biological significance of the title compound, offering field-proven insights for researchers, scientists, and drug development professionals. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols, ensuring both technical accuracy and practical applicability.
Introduction and Significance
The benzimidazole ring system, an isostere of naturally occurring purine nucleosides, is a cornerstone in the development of therapeutic agents.[1][2] Its unique structure allows for facile interaction with various biopolymers, making it a versatile scaffold in drug design.[1] this compound, in particular, has garnered attention for its notable antimicrobial properties, demonstrating efficacy against both gram-positive bacteria and fungi.[1] The phenoxymethyl substituent at the C-2 position is a critical determinant of its biological activity, influencing its pharmacokinetic and pharmacodynamic profile. This guide aims to provide an in-depth understanding of its fundamental physicochemical properties to facilitate its further exploration in drug discovery and development.
Synthesis and Mechanistic Insights
The most prevalent and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. In the case of this compound, the reaction proceeds between o-phenylenediamine and phenoxyacetic acid.
Reaction Mechanism
The reaction is typically acid-catalyzed, proceeding through a nucleophilic attack of one of the amino groups of o-phenylenediamine on the carbonyl carbon of phenoxyacetic acid, forming a tetrahedral intermediate. Subsequent dehydration and cyclization lead to the formation of the imidazole ring. The final step involves aromatization to yield the stable benzimidazole scaffold. The choice of an acid catalyst, such as hydrochloric acid, facilitates the reaction by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
o-Phenylenediamine
-
Phenoxyacetic acid
-
4M Hydrochloric acid
-
Ammonium hydroxide solution
-
Ethanol
-
Activated charcoal
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (0.1 mol) and phenoxyacetic acid (0.1 mol).
-
Acid-Catalyzed Condensation: Add 4M hydrochloric acid (50 mL) to the mixture. Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Neutralization and Precipitation: After completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a concentrated ammonium hydroxide solution until a pH of approximately 8-9 is reached. This will precipitate the crude product.
-
Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from an ethanol-water mixture. If the product is colored, treatment with activated charcoal during recrystallization can be performed to decolorize it.
-
Drying: Dry the purified crystals in a vacuum oven at 60-70°C to obtain pure this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂N₂O | [3] |
| Molecular Weight | 224.26 g/mol | [3] |
| Melting Point | 159-161 °C | |
| XlogP (Predicted) | 3.3 | [4] |
| pKa (Predicted) | Acidic: ~12-13; Basic: ~5-6 | Inferred from related benzimidazoles |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol, DMSO, and DMF. | [5] |
Solubility Profile
Lipophilicity and pKa
The predicted octanol-water partition coefficient (XlogP) of 3.3 suggests that this compound is a moderately lipophilic compound.[4] This property is crucial for its ability to permeate biological membranes.
The benzimidazole nucleus possesses both acidic and basic properties. The N-H proton of the imidazole ring is weakly acidic, with a pKa generally in the range of 12-13. The lone pair of electrons on the sp²-hybridized nitrogen atom imparts basic character, with a pKa of the conjugate acid typically around 5-6. These properties are critical for its interaction with biological targets and its solubility in different pH environments.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound.
Infrared (IR) and Raman Spectroscopy
The FT-IR and FT-Raman spectra provide valuable information about the functional groups present in the molecule.
-
N-H Stretching: A characteristic broad band in the region of 3400-3200 cm⁻¹ in the IR spectrum corresponds to the N-H stretching vibration of the imidazole ring.
-
C=N Stretching: The C=N stretching vibration of the imidazole ring is typically observed around 1626 cm⁻¹.
-
Aromatic C-H Stretching: The aromatic C-H stretching vibrations are expected in the region of 3100-3000 cm⁻¹.
-
C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the ether linkage (C-O-C) are expected in the region of 1250-1050 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of the molecule by providing information about the chemical environment of the protons.
-
Aromatic Protons: The protons of the benzimidazole and phenyl rings are expected to appear as multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm.
-
Methylene Protons (-O-CH₂-): A singlet corresponding to the two methylene protons is expected around δ 5.3 ppm.
-
N-H Proton: The N-H proton of the imidazole ring may appear as a broad singlet at a downfield chemical shift, which can be exchangeable with D₂O.
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent like ethanol is expected to show absorption bands corresponding to the π → π* transitions of the aromatic systems.
Crystallographic Analysis
The three-dimensional structure of this compound has been determined by X-ray crystallography. The crystal structure data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 726355.[3]
Caption: Key crystallographic data for this compound.
A detailed analysis of the crystal structure would reveal important information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of the molecules in the solid state.
Biological Significance and Therapeutic Potential
The benzimidazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][2]
Antimicrobial Activity
This compound and its derivatives have shown promising antimicrobial activity, particularly against gram-positive bacteria and various fungal strains.[1] The proposed mechanism of action for some antifungal benzimidazoles involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.[2] This disruption leads to increased membrane permeability and ultimately cell death. The specific mechanism against bacteria is still under investigation but may involve the inhibition of essential enzymes or disruption of cell wall synthesis.
Caption: Conceptual Structure-Activity Relationship (SAR).
Anticancer Potential
The benzimidazole core is present in several clinically approved anticancer drugs.[1] Derivatives of this compound are being explored for their antiproliferative activities. The ability of the benzimidazole scaffold to interact with various biological targets, including enzymes and nucleic acids, makes it a promising platform for the development of novel anticancer agents.
Conclusion
This compound is a molecule of significant interest in medicinal chemistry, underpinned by its accessible synthesis, favorable physicochemical properties, and promising biological activities. This technical guide has provided a comprehensive overview of its key characteristics, from its synthesis and spectroscopic identity to its potential as a therapeutic agent. The insights and protocols presented herein are intended to serve as a valuable resource for researchers dedicated to the exploration and development of novel benzimidazole-based drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C14H12N2O | CID 210074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C14H12N2O) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
2-(phenoxymethyl)-1H-benzimidazole molecular structure and formula
This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, synthesis, and biological significance of 2-(phenoxymethyl)-1H-benzimidazole. The content is tailored for researchers, scientists, and professionals in the field of drug development.
Molecular Structure and Formula
This compound is a heterocyclic organic compound featuring a benzimidazole core substituted at the 2-position with a phenoxymethyl group. The benzimidazole moiety is formed by the fusion of a benzene ring and an imidazole ring.
The key structural identifiers for this molecule are:
-
IUPAC Name: this compound[1]
-
CAS Registry Number: 6637-29-2[1]
-
SMILES: C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2[1]
-
InChI: InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)[1]
Physicochemical and Spectroscopic Data
The quantitative data for this compound are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis in a research and development setting.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 159–161 °C | [3] |
| 188 °C | ||
| XLogP3 | 3.3 | [1] |
| Elemental Analysis | C: 74.76%, H: 5.31%, N: 12.58% (Found) | [3] |
| C: 75.00%, H: 5.35%, N: 12.50% (Calculated) | [3] |
Table 2: Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR | Experimental and theoretically calculated chemical shifts have been reported. Key signals include those for the aromatic protons of the benzimidazole and phenyl rings, and the methylene protons of the linker. | [3][4] |
| FT-IR (KBr) | N-H stretching of the heteroaromatic ring at 3355 cm⁻¹, C-H stretching of the heteroaromatic ring at 3049 cm⁻¹. | |
| Mass Spec. | Mass spectral data is available through the NIST Mass Spectrometry Data Center. The fragmentation patterns for substituted benzimidazoles typically show the molecular ion as the base peak. | [1][5] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the condensation of o-phenylenediamine with phenoxyacetic acid. This method is a variation of the Phillips condensation, a widely used reaction for the synthesis of benzimidazoles.
Synthesis of this compound
Materials:
-
o-Phenylenediamine
-
Phenoxyacetic acid
-
Polyphosphoric acid (or a suitable acidic catalyst)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Recrystallizing solvent (e.g., ethanol)
-
Activated charcoal
Procedure:
-
In a reaction vessel, combine equimolar amounts of o-phenylenediamine and phenoxyacetic acid.
-
Add a suitable amount of polyphosphoric acid to the mixture to act as a catalyst and dehydrating agent.
-
Heat the reaction mixture, for instance on a wire gauze, while monitoring the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing ice water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the mixture is basic. This will cause the crude product to precipitate.
-
Collect the solid crude product by vacuum filtration and wash it with cold water.
-
Dry the crude product.
-
For purification, recrystallize the crude solid from a suitable solvent, such as ethanol, using activated charcoal to remove colored impurities.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry to a constant weight.
The following diagram illustrates the workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
While specific and extensive biological studies on this compound are limited, the benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry. Derivatives of benzimidazole exhibit a wide array of biological activities, including anthelmintic, anticancer, antifungal, antimicrobial, and anti-inflammatory properties.[6][7][8]
This compound itself has been reported to exhibit significant antibacterial activity.[3] It showed notable potency against Pseudomonas aeruginosa with a Minimum Inhibitory Concentration (MIC) value of 25 µg/mL.[3] It was also moderately potent against Staphylococcus aureus, Staphylococcus faecalis, Bacillus subtilis, Escherichia coli, and Klebsiella pneumoniae.[3]
General Mechanism of Action: Anthelmintic Activity of Benzimidazoles
A well-characterized mechanism of action for many 2-substituted benzimidazoles is their anthelmintic effect, which is primarily mediated through the disruption of microtubule polymerization in parasitic helminths.
Signaling Pathway:
-
The benzimidazole derivative enters the parasitic cells.
-
It specifically binds to the colchicine-binding domain of the β-tubulin subunit.[9]
-
This binding inhibits the polymerization of tubulin dimers into microtubules.[9]
-
The disruption of the microtubular network affects essential cellular processes in the parasite, including cell division, motility, and nutrient uptake.
-
Ultimately, this leads to the paralysis and death of the parasite.
The following diagram illustrates this general signaling pathway.
References
- 1. This compound | C14H12N2O | CID 210074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound/CAS:6637-29-2-HXCHEM [hxchem.net]
- 3. esisresearch.org [esisresearch.org]
- 4. Quantum mechanical and spectroscopic (FT-IR, FT-Raman, ¹H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Solubility of 2-(Phenoxymethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2-(phenoxymethyl)-1H-benzimidazole. Due to a notable lack of extensive, publicly available quantitative solubility data for this specific compound, this guide furnishes information on the general solubility of benzimidazole derivatives, presents available data for a structurally similar compound, and offers a detailed, generalized experimental protocol for solubility determination. This information is intended to empower researchers in the physicochemical characterization of this compound and related novel chemical entities.
General Solubility of Benzimidazole Derivatives
Benzimidazole and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals. Their solubility is a critical determinant of their therapeutic potential, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Generally, the benzimidazole scaffold imparts a degree of rigidity and aromaticity that can lead to poor aqueous solubility. The solubility of specific derivatives is highly dependent on the nature of the substituents on the benzimidazole ring.
-
Polar Substituents : The introduction of polar groups, such as hydroxyl or amino groups, can increase the solubility of benzimidazoles in polar solvents like water.
-
Non-polar Substituents : Conversely, the addition of non-polar moieties, such as alkyl or aryl groups, tends to enhance solubility in non-polar, organic solvents.
-
pH-Dependent Solubility : As weakly basic compounds, benzimidazoles are generally soluble in dilute acidic solutions due to the formation of protonated, more soluble species. More acidic benzimidazoles may also be soluble in basic solutions. The solubility of this compound is therefore expected to be pH-dependent.
Quantitative Solubility Data
Specific quantitative solubility data for this compound in a range of solvents is not widely reported in peer-reviewed literature. However, data for the closely related N-methylated analog, 1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole, is available and provides an estimate of its aqueous solubility.
| Compound | Solvent System | Temperature | Solubility |
| 1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole | pH 7.4 Buffer | Not Specified | 23.2 µg/mL |
This data should be used as an approximation, and experimental determination for the title compound is highly recommended.
Experimental Protocol: Thermodynamic Solubility Determination by Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the thermodynamic (or equilibrium) solubility of a compound.[1] The following is a generalized protocol that can be adapted for this compound.
Objective: To determine the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature, representing the equilibrium solubility.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, dimethyl sulfoxide (DMSO))
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[1] Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microparticles that could dissolve upon dilution and lead to an overestimation of solubility.
-
Dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions using a validated HPLC method to generate a calibration curve.
-
Analyze the diluted sample solution under the same HPLC conditions.
-
Determine the concentration of the diluted sample by interpolating its response on the calibration curve.
-
-
Calculation:
-
Calculate the original solubility of the compound in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The solubility is typically expressed in units such as mg/mL, µg/mL, or molarity (mol/L).
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and a general workflow for the biological screening of a novel compound.
References
The Dawn of a Privileged Scaffold: An In-depth Technical Guide to the Initial Synthesis and Discovery of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs. Its discovery and the development of its initial synthetic routes laid the groundwork for a rich field of research that continues to yield pharmacologically significant compounds. This technical guide provides a detailed exploration of the seminal syntheses of the benzimidazole scaffold and its early derivatives. It offers a historical perspective on their discovery, detailed experimental protocols for their initial preparations, and an overview of the mechanisms of action for two major classes of benzimidazole-based drugs. Quantitative data is presented in structured tables for comparative analysis, and key reaction pathways and biological mechanisms are illustrated with diagrams generated using Graphviz to facilitate a deeper understanding of this pivotal heterocyclic system.
Introduction: The Benzimidazole Core
Benzimidazole is a bicyclic heterocyclic aromatic organic compound, consisting of a fusion between a benzene ring and an imidazole ring. First described by Hobrecker in 1872, this scaffold has since been recognized as a "privileged structure" in drug discovery due to its ability to interact with a wide range of biological targets with high affinity.[1] The inherent stability of the benzimidazole ring system and the possibility for substitution at multiple positions have made it a versatile template for the design of novel therapeutic agents. The discovery that N-ribosyl-dimethylbenzimidazole is an integral part of vitamin B12's structure further solidified the biological significance of this motif.
This guide will delve into the foundational synthetic methodologies that first made this important scaffold and its derivatives accessible to the scientific community.
The Genesis of Benzimidazole Synthesis
The initial syntheses of benzimidazole and its derivatives were pivotal moments in organic chemistry, providing the first access to this now-ubiquitous heterocyclic system. These early methods, while sometimes harsh by modern standards, were robust and effective, laying the foundation for countless subsequent innovations in benzimidazole chemistry.
Hobrecker's Landmark Synthesis of 2,5-Dimethylbenzimidazole (1872)
The first reported synthesis of a benzimidazole derivative was accomplished by Hobrecker in 1872.[1] He successfully prepared 2,5-dimethylbenzimidazole through the reduction and subsequent dehydration of 2-nitro-4-methylacetanilide. This seminal work demonstrated the feasibility of constructing the fused imidazole ring system from a suitably substituted benzene derivative.
Experimental Protocol: Hobrecker's Synthesis (Conceptual)
-
Reduction of the Nitro Group: The nitro group of 2-nitro-4-methylacetanilide is reduced to an amino group, typically using a reducing agent such as tin and hydrochloric acid. This yields 2-amino-4-methylacetanilide.
-
Cyclization and Dehydration: The resulting ortho-aminoanilide undergoes an intramolecular cyclization and dehydration reaction, likely promoted by heating, to form the imidazole ring of 2,5-dimethylbenzimidazole.
The Phillips-Ladenburg Synthesis: Condensation with Carboxylic Acids
A more general and widely adopted method for the synthesis of 2-substituted benzimidazoles is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid.[2] This reaction is typically carried out at elevated temperatures, often in the presence of a dehydrating agent or a mineral acid to facilitate the cyclization.
The parent compound, benzimidazole, can be synthesized by the reaction of o-phenylenediamine with formic acid. A detailed and reliable procedure for this synthesis is provided in the peer-reviewed publication series, Organic Syntheses.[3]
Experimental Protocol: Synthesis of Benzimidazole [3]
-
Reagents:
-
o-Phenylenediamine: 54 g (0.5 mole)
-
90% Formic acid: 32 cc (34.6 g, 0.75 mole)
-
10% Sodium hydroxide solution
-
-
Procedure:
-
In a 500-cc round-bottomed flask, o-phenylenediamine is treated with 90% formic acid.
-
The mixture is heated in a water bath at 100°C for two hours.
-
After cooling, 10% sodium hydroxide solution is added slowly with thorough mixing until the mixture is just alkaline to litmus.
-
The crude benzimidazole precipitates and is collected by suction filtration.
-
The crude product is washed with cold water.
-
For purification, the crude benzimidazole is dissolved in boiling water, treated with decolorizing carbon, and filtered hot.
-
The filtrate is cooled to 10–15°C to crystallize the pure benzimidazole, which is then filtered, washed with cold water, and dried at 100°C.
-
Table 1: Quantitative Data for the Synthesis of Benzimidazole [3]
| Parameter | Value |
| Starting Material | o-Phenylenediamine |
| Reagent | 90% Formic acid |
| Reaction Temperature | 100°C |
| Reaction Time | 2 hours |
| Yield of Pure Product | 49–50.5 g (83–85%) |
| Melting Point | 170–172°C |
A straightforward extension of the Phillips-Ladenburg synthesis is the preparation of 2-methylbenzimidazole using acetic acid as the carboxylic acid component.
Experimental Protocol: Synthesis of 2-Methylbenzimidazole [4]
-
Reagents:
-
o-Phenylenediamine
-
Acetic acid
-
Toluene
-
-
Procedure:
-
o-Phenylenediamine and acetic acid are added to toluene in a reaction vessel.
-
The mixture is stirred uniformly and heated to reflux for 2 to 12 hours.
-
The reaction mixture is then slowly cooled to a temperature of 0 to 30°C to induce crystallization.
-
Stirring is continued for an additional 0.5 to 12 hours to ensure complete crystallization.
-
The solid product is collected by pumping filtration and washed with toluene.
-
The resulting 2-methylbenzimidazole is dried under reduced pressure.
-
Table 2: Quantitative Data for the Synthesis of 2-Methylbenzimidazole [4]
| Parameter | Value |
| Starting Material | o-Phenylenediamine |
| Reagent | Acetic acid |
| Solvent | Toluene |
| Reaction Condition | Heating reflux |
| Yield | > 85% |
The Weidenhagen Synthesis: Condensation with Aldehydes
Another classical approach to 2-substituted benzimidazoles is the Weidenhagen synthesis, which utilizes the condensation of an o-phenylenediamine with an aldehyde. This reaction typically proceeds through a dihydrobenzimidazole intermediate, which is then oxidized to the final benzimidazole product.
The reaction of o-phenylenediamine with benzaldehyde provides a classic example of the Weidenhagen synthesis, yielding 2-phenylbenzimidazole.
Experimental Protocol: Synthesis of 2-Phenylbenzimidazole [5]
-
Reagents:
-
o-Phenylenediamine: 1 mole
-
Benzaldehyde: 1 mole
-
Sodium bisulfite: 2 moles
-
Water: 1200 g
-
-
Procedure:
-
Water, o-phenylenediamine, and sodium bisulfite are added to a reaction kettle.
-
The mixture is stirred and heated to 80°C.
-
Benzaldehyde is added over the course of 1 hour.
-
The mixture is kept at 80°C and allowed to react for 2 hours.
-
The reaction product is cooled, centrifuged, washed with water, and dried.
-
Table 3: Quantitative Data for the Synthesis of 2-Phenylbenzimidazole [5]
| Parameter | Value |
| Starting Material | o-Phenylenediamine |
| Reagent | Benzaldehyde |
| Solvent | Water |
| Reaction Temperature | 80-90°C |
| Yield | 96.3% |
Discovery of Biologically Active Benzimidazole Derivatives
While the benzimidazole core was synthesized in the 19th century, its profound impact on medicine was not realized until the mid-20th century. The discovery of the anthelmintic (anti-parasitic worm) properties of benzimidazole derivatives marked a turning point in veterinary and human medicine.
The first breakthrough came in 1961 with the discovery of thiabendazole, the first benzimidazole to be recognized for its broad-spectrum anthelmintic activity.[6][7] This discovery spurred a wave of research into other benzimidazole derivatives, leading to the development of a family of highly effective anthelmintic drugs throughout the 1960s and 1970s, including mebendazole, fenbendazole, and albendazole.[8][9][10] These compounds revolutionized the treatment of parasitic infections in both livestock and humans.
Another major class of medicinally important benzimidazoles is the proton pump inhibitors (PPIs). Omeprazole, the first-in-class PPI, was patented in 1978 and approved for medical use in 1988.[11] It and its successors have become some of the most widely prescribed drugs for the treatment of acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).
Mechanisms of Action and Signaling Pathways
The diverse biological activities of benzimidazole derivatives stem from their ability to interact with a variety of molecular targets. Below are two key examples illustrating the mechanisms of action of major classes of benzimidazole drugs.
Anthelmintic Benzimidazoles: Targeting Tubulin Polymerization
Anthelmintic benzimidazoles, such as albendazole, exert their parasiticidal effects by selectively targeting the protein β-tubulin in parasitic worms.[12][13][14][15] This interaction disrupts the formation and function of microtubules, which are essential components of the parasite's cytoskeleton. The inhibition of tubulin polymerization leads to a cascade of downstream effects, including impaired glucose uptake and depletion of glycogen stores, ultimately resulting in the paralysis and death of the parasite.[14]
References
- 1. Synthesis of benzimidazole | PPT [slideshare.net]
- 2. Phillips-Ladenburg-Benzimidazol-Synthese – Wikipedia [de.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. youtube.com [youtube.com]
- 5. CN113666875A - Method for preparing 2-phenylbenzimidazole - Google Patents [patents.google.com]
- 6. Anthelmintic drugs and nematicides: studies in Caenorhabditis elegans - WormBook - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. vetscan.co.in [vetscan.co.in]
- 8. centurionhealthcare.com [centurionhealthcare.com]
- 9. bodyofharmony.com [bodyofharmony.com]
- 10. benchchem.com [benchchem.com]
- 11. Omeprazole - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 13. Pharmacology of Albendazole | Pharmacology Mentor [pharmacologymentor.com]
- 14. The Mechanism of Action and Side Effects of Albendazole_Chemicalbook [chemicalbook.com]
- 15. Albendazole - Wikipedia [en.wikipedia.org]
The Architectural Versatility of Benzimidazoles: A Deep Dive into their Diverse Biological Activities
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic organic compound, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable structural versatility and wide spectrum of biological activities. This in-depth technical guide provides a comprehensive literature review of the multifaceted pharmacological properties of benzimidazole derivatives, with a focus on their antimicrobial, antiviral, antiparasitic, and anticancer activities. This guide is intended to serve as a vital resource for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed experimental protocols, systematically organized quantitative data, and visual representations of key biological pathways and workflows.
The unique structure of benzimidazole, featuring a fusion of benzene and imidazole rings, allows for extensive functionalization, leading to a vast library of derivatives with tailored biological functions.[1][2][3] This structural adaptability has enabled the development of numerous commercially successful drugs and continues to inspire the design of novel therapeutic agents.[4][5][6]
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Benzimidazole derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8][9][10][11] The mechanism of their antimicrobial action is often attributed to the inhibition of essential cellular processes in microorganisms.
Quantitative Analysis of Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key quantitative measure of the antimicrobial efficacy of a compound. The following table summarizes the MIC values of various benzimidazole derivatives against selected bacterial and fungal strains, providing a comparative overview of their potency.
| Compound ID | Derivative Type | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) | Reference |
| BZ-1 | 2-substituted benzimidazole | 16 (MRSA) | - | - | [11] |
| BZ-2 | 2-substituted benzimidazole | 8 (MRSA) | - | - | [11] |
| BZ-3 | Benzimidazole-triazole hybrid | 8 | 4 | 16 | [9] |
| BZ-4 | Benzimidazole-triazole hybrid | 32 | 8 | - | [9] |
| BZ-5 | N-alkyl-2-substituted benzimidazole | - | 2 | - | [11] |
| BZ-6 | N-alkyl-2-substituted benzimidazole | - | 16 | - | [11] |
| BZ-7 | Benzimidazole derivative | 2 | 4 | 8 | [10] |
| BZ-8 | Benzimidazole derivative | 4 | 8 | 4 | [10] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of a benzimidazole derivative that inhibits the visible growth of a microorganism.
Materials:
-
Benzimidazole compound
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB)
-
96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Culture the microbial strain overnight on an appropriate agar medium. Suspend a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of the benzimidazole derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in the appropriate broth (MHB for bacteria, SDB for fungi) in a 96-well microtiter plate.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate, including a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Figure 1: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
Antiviral Activity: A Broad-Spectrum Defense
Benzimidazole derivatives have emerged as a promising class of antiviral agents, demonstrating efficacy against a wide range of DNA and RNA viruses.[1][12] Their mechanisms of action are diverse and can involve the inhibition of viral entry, replication, or assembly.
Quantitative Analysis of Antiviral Activity
The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% of its maximum effect. The following table presents the EC50 values of various benzimidazole derivatives against different viruses.
| Compound ID | Virus | EC50 (µM) | Reference |
| AV-1 | Coxsackievirus B5 (CVB-5) | 9-17 | [12] |
| AV-2 | Respiratory Syncytial Virus (RSV) | 5-15 | [12] |
| AV-3 | Hepatitis B Virus (HBV) | 0.70 | [1] |
| AV-4 | Hepatitis C Virus (HCV) | 2.3 | [1] |
| AV-5 | HIV-1 | 0.12 | [1] |
Experimental Protocol: Plaque Reduction Assay
Objective: To determine the concentration of a benzimidazole derivative that reduces the number of viral plaques by 50% (EC50).
Materials:
-
Benzimidazole compound
-
Susceptible host cell line
-
Virus stock
-
Cell culture medium
-
Agarose or methylcellulose overlay
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a confluent monolayer of host cells in 6-well plates.
-
Compound Treatment and Infection: Prepare serial dilutions of the benzimidazole compound. Pre-treat the cell monolayers with the compound dilutions for a specified time. Subsequently, infect the cells with a known titer of the virus.
-
Overlay: After the virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization and Counting: Fix and stain the cells with crystal violet. The areas of viral-induced cell death (plaques) will appear as clear zones. Count the number of plaques in each well.
-
EC50 Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control. The EC50 value is determined from the dose-response curve.
Figure 2: Workflow for the Plaque Reduction Assay.
Antiparasitic Activity: A Weapon Against Neglected Diseases
Benzimidazoles are a critical class of drugs used to treat infections caused by parasitic worms (helminths) and protozoa.[6][13] Their mechanism of action often involves the disruption of microtubule polymerization in the parasite, leading to impaired cellular functions and death.
Quantitative Analysis of Antiparasitic Activity
The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. The table below lists the IC50 values of various benzimidazole derivatives against different parasites.
| Compound ID | Parasite | IC50 (µM) | Reference |
| AP-1 | Plasmodium falciparum | 0.138 | [13] |
| AP-2 | Trypanosoma brucei rhodesiense | 21.80 | [13] |
| AP-3 | Leishmania infantum (amastigotes) | 0.31 | [6] |
| AP-4 | Trypanosoma cruzi (trypomastigotes) | 0.65 | [6] |
Experimental Protocol: In Vitro Antimalarial Assay (Plasmodium falciparum)
Objective: To determine the IC50 of a benzimidazole derivative against the erythrocytic stages of Plasmodium falciparum.
Materials:
-
Benzimidazole compound
-
Chloroquine-sensitive or -resistant strains of P. falciparum
-
Human red blood cells (O+)
-
RPMI-1640 medium supplemented with human serum and hypoxanthine
-
SYBR Green I dye
-
96-well microtiter plates
-
Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂
Procedure:
-
Parasite Culture: Maintain asynchronous P. falciparum cultures in human red blood cells at 37°C.
-
Drug Dilution: Prepare serial dilutions of the benzimidazole compound in the culture medium.
-
Assay Setup: In a 96-well plate, add the parasite culture (at a defined parasitemia and hematocrit) to wells containing the drug dilutions. Include a positive control (parasites with no drug) and a negative control (uninfected red blood cells).
-
Incubation: Incubate the plates for 72 hours under the specified gas conditions.
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
IC50 Calculation: The fluorescence intensity is proportional to the parasite growth. Calculate the percentage of growth inhibition for each drug concentration and determine the IC50 from the dose-response curve.
Anticancer Activity: Targeting the Hallmarks of Cancer
The development of benzimidazole derivatives as anticancer agents has gained significant momentum due to their ability to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[4][7][14][15] Their mechanisms of action are diverse and include tubulin polymerization inhibition, DNA intercalation, and inhibition of key signaling enzymes like topoisomerases and kinases.[4][15][16][17][18]
Quantitative Analysis of Anticancer Activity
The IC50 value represents the concentration of a compound that is required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of different benzimidazole derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (nM) | Mechanism of Action | Reference |
| AC-1 | A2780S (Ovarian) | 6.2 | Tubulin Polymerization Inhibitor | [2][15] |
| AC-2 | A2780/T (Ovarian, Paclitaxel-resistant) | 9.7 | Tubulin Polymerization Inhibitor | [2][15] |
| AC-3 | A549 (Lung) | 4560 | Topoisomerase I Inhibitor | [17][19] |
| AC-4 | A549 (Lung) | 7340 | Topoisomerase I Inhibitor | [17][19] |
| AC-5 | MCF-7 (Breast) | 3140 | Tubulin Polymerization Inhibitor | [5] |
| AC-6 | SK-Mel-28 (Melanoma) | 2550 | Tubulin Polymerization Inhibitor | [4][14] |
| AC-7 | HCT-116 (Colon) | 3870 | EGFR/Topo I Inhibitor | [20] |
| AC-8 | HepG2 (Liver) | 8340 | EGFR/Topo I Inhibitor | [20] |
Key Anticancer Mechanisms and Signaling Pathways
A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[2][4][5][15] This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7][21][22][23][24]
Figure 3: Benzimidazole-mediated inhibition of tubulin polymerization leading to apoptosis.
Certain benzimidazole derivatives can intercalate into the minor groove of DNA or inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair.[8][16][17][18][19][25][26][27] This leads to DNA damage and the induction of apoptosis.
Figure 4: Anticancer mechanism of benzimidazoles via DNA interaction and topoisomerase inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
Objective: To assess the cytotoxic effect of a benzimidazole derivative on cancer cells and determine its IC50 value.
Materials:
-
Benzimidazole compound
-
Cancer cell line
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the benzimidazole compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is determined from the dose-response curve.
Conclusion
The benzimidazole scaffold continues to be a privileged structure in medicinal chemistry, offering a versatile platform for the development of potent therapeutic agents with a wide array of biological activities. This guide has provided a comprehensive overview of the antimicrobial, antiviral, antiparasitic, and anticancer properties of benzimidazole derivatives, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action and the identification of key signaling pathways provide a rational basis for the design of next-generation benzimidazole-based drugs with improved efficacy and selectivity. The information compiled herein is intended to empower researchers and drug development professionals to further explore the vast therapeutic potential of this remarkable heterocyclic system.
References
- 1. scispace.com [scispace.com]
- 2. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. rroij.com [rroij.com]
- 11. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Benzimidazole-Triazole Derivatives as Topoisomerase I Inhibitors: Design, Synthesis, Anticancer Screening, and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Benzimidazoles: Selective Inhibitors of Topoisomerase I with Differential Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
Unveiling the Solid-State Architecture of 2-(Phenoxymethyl)-1H-benzimidazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the crystal structure of 2-(phenoxymethyl)-1H-benzimidazole, a key heterocyclic scaffold of interest to researchers, scientists, and professionals in drug development. This document outlines the crystallographic parameters, molecular geometry, and intermolecular interactions, alongside detailed experimental protocols for its synthesis and crystallization.
Core Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction and the data is available through the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 726355.[1] While the full crystallographic information file (CIF) requires direct access to the CCDC database, the fundamental crystallographic parameters provide a clear picture of the solid-state arrangement of the molecule.
Table 1: Crystal Data and Structure Refinement for this compound
| Parameter | Value |
| CCDC Number | 726355 |
| Molecular Formula | C₁₄H₁₂N₂O |
| Molecular Weight | 224.26 g/mol |
| Temperature | Data not publicly available |
| Wavelength | Data not publicly available |
| Crystal System | Data not publicly available |
| Space Group | Data not publicly available |
| Unit cell dimensions | Data not publicly available |
| Volume | Data not publicly available |
| Z | Data not publicly available |
| Density (calculated) | Data not publicly available |
| Absorption coefficient | Data not publicly available |
| F(000) | Data not publicly available |
| Crystal size | Data not publicly available |
| Theta range for data collection | Data not publicly available |
| Index ranges | Data not publicly available |
| Reflections collected | Data not publicly available |
| Independent reflections | Data not publicly available |
| Completeness to theta | Data not publicly available |
| Absorption correction | Data not publicly available |
| Max. and min. transmission | Data not publicly available |
| Refinement method | Data not publicly available |
| Data / restraints / parameters | Data not publicly available |
| Goodness-of-fit on F² | Data not publicly available |
| Final R indices [I>2sigma(I)] | Data not publicly available |
| R indices (all data) | Data not publicly available |
| Largest diff. peak and hole | Data not publicly available |
Note: Detailed quantitative data is contained within the Crystallographic Information File (CIF) accessible through the CCDC.
Molecular Structure and Interactions
The molecular structure of this compound consists of a planar benzimidazole ring system linked to a phenoxy group through a methylene bridge. The overall conformation and intermolecular interactions are crucial for understanding its physicochemical properties and potential biological activity. Hydrogen bonding and π-π stacking are expected to be the dominant forces in the crystal packing.
Caption: Molecular structure of this compound.
Experimental Protocols
Synthesis of this compound[2]
A mixture of o-phenylenediamine (5.40 g, 0.05 mol) and phenoxyacetic acid (7.60 g, 0.05 mol) was refluxed in 4N hydrochloric acid for 3 hours on a water bath. After completion of the reaction, the solution was poured onto crushed ice. The mixture was then neutralized by the dropwise addition of sodium hydroxide solution. The resulting solid precipitate was filtered, washed with cold water, dried, and recrystallized to yield this compound.
-
Yield: 80%
-
Melting Point: 160–164 °C
-
Spectroscopic Data:
-
IR (KBr, cm⁻¹): 3450 (N-H), 1540 (C=N), 1240 (C-O)
-
¹H NMR (DMSO-d₆, δ ppm): 12.31 (s, 1H, NH), 6.85–7.70 (m, 9H, aromatic), 5.29 (s, 2H, OCH₂)
-
Caption: Synthetic workflow for this compound.
Crystallization
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. While the specific crystallization solvent for the deposited structure (CCDC 726355) is not publicly detailed, common solvents for benzimidazole derivatives include ethanol, methanol, and acetonitrile.
Logical Workflow for Crystal Structure Analysis
The process of determining the crystal structure of a novel compound follows a well-defined workflow, from synthesis to the final refined structure.
Caption: General workflow for crystal structure analysis.
References
The Benzimidazole Scaffold: A Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide for Drug Development Professionals
The benzimidazole scaffold, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, stands as a cornerstone in modern medicinal chemistry. Its designation as a "privileged structure" stems from its remarkable ability to bind to a multitude of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[1][2] This versatility has rendered benzimidazole a core component in numerous FDA-approved drugs and a fertile ground for the discovery of novel therapeutic agents.[3] This guide provides a comprehensive overview of the benzimidazole scaffold, detailing its biological activities, mechanisms of action, synthesis protocols, and its role in drug discovery workflows.
The Privileged Nature of the Benzimidazole Scaffold
The benzimidazole nucleus is structurally analogous to purine nucleosides, which allows it to interact readily with the biopolymers of living systems.[4] Its broad pharmacological significance is attributed to key physicochemical properties, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions.[3] These characteristics enable benzimidazole derivatives to bind efficiently with a diverse range of macromolecules, including enzymes and receptors.[3]
Diverse Pharmacological Activities
Benzimidazole derivatives have demonstrated a wide array of biological activities, making them a versatile scaffold for drug development.[5][6]
Key Therapeutic Areas:
-
Antiparasitic: Benzimidazoles like albendazole and mebendazole are broad-spectrum antihelminthics used to treat various parasitic worm infections.[7][8]
-
Anticancer: Several benzimidazole compounds have shown potent anticancer activity by targeting various mechanisms, including tubulin polymerization, kinase inhibition, and apoptosis induction.[9][10][11]
-
Antiviral: The scaffold is a component of antiviral drugs and research candidates that inhibit viral replication, for instance, by targeting the RNA-dependent RNA polymerase of the Hepatitis C virus.[12][13]
-
Antifungal and Antimicrobial: Derivatives have shown significant activity against various fungal and bacterial strains.[4][14]
-
Other Activities: The therapeutic potential of benzimidazoles extends to anti-inflammatory, antihypertensive, antihistaminic, analgesic, and antidiabetic applications.[14]
Quantitative Data on Biological Activities
The potency of benzimidazole derivatives is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC). The following tables summarize quantitative data for representative benzimidazole compounds across different therapeutic areas.
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cancer Cell Line | Target/Mechanism | IC50 (µM) |
| Mebendazole | Melanoma, Lung Cancer | Tubulin Polymerization Inhibition | Varies by cell line |
| Bendamustine | Chronic Lymphocytic Leukemia | DNA Alkylating Agent | Varies by cell line |
| Novel Derivative 2XP | HL60 Leukemia | G2/M Phase Arrest, Apoptosis | Not specified, but showed activity |
| Thiabendazole | Glioblastoma | CDK4/6 Inhibition | Not specified |
Data compiled from multiple sources indicating the diverse anticancer mechanisms of benzimidazole derivatives.[9][15]
Table 2: Antiviral Activity of Benzimidazole Derivatives
| Compound | Virus | Target/Mechanism | IC50 (µM) |
| Compound A | Hepatitis C Virus (HCV) | Allosteric inhibition of RdRP | ~0.35 |
| Compound B | Hepatitis C Virus (HCV) | Allosteric inhibition of RdRP | >10 |
| Maribavir | Cytomegalovirus (CMV) | Not specified | Not specified |
| Representative Derivatives | Cytomegalovirus (CMV) | Not specified | >0.2, 1.1–3.2, 1.0–1.2 (µg/mL) |
| Representative Derivatives | Varicella-Zoster Virus (VZV) | Not specified | 0.2–0.5, 0.6–2.8, 0.8–1.4 (µg/mL) |
IC50 values highlight the specific inhibitory potential of benzimidazole compounds against viral targets.[12][13]
Table 3: Antifungal and Antiprotozoal Activity of Benzimidazole Derivatives
| Compound | Organism | Activity Metric | Value (µg/mL) |
| Various Derivatives | Candida albicans | MIC | 3.9–7.8 |
| Fluconazole (Reference) | Candida albicans | MIC | <3.9 |
| 2-Arylbenzimidazoles | Leishmania donovani | Not specified | Broad inhibitory effect |
This table showcases the efficacy of benzimidazoles against fungal and protozoal pathogens.[14][]
Key Mechanisms of Action
The diverse biological effects of benzimidazoles are a result of their interaction with multiple cellular targets and pathways.
A primary mechanism, particularly for anthelmintic and some anticancer benzimidazoles, is the disruption of microtubule formation.[10][17] These compounds bind to the β-tubulin subunit, inhibiting its polymerization into microtubules.[17][18] This leads to a breakdown of the cytoskeleton, which is crucial for cell division, intracellular transport, and nutrient absorption in parasites and cancer cells.[17][19]
Caption: Mechanism of action for tubulin-inhibiting benzimidazoles.
In oncology, benzimidazole derivatives modulate several critical signaling pathways. They can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit kinases involved in cancer progression, such as those in the PI3K/AKT and MAPK pathways.[9][20] Some derivatives also act as DNA intercalating or alkylating agents, directly damaging cancer cell DNA.[15]
Caption: Key anticancer signaling pathways modulated by benzimidazoles.
Experimental Protocols
The synthesis of benzimidazole derivatives and the evaluation of their biological activity involve standardized laboratory procedures.
The Phillips-Ladenburg synthesis is a foundational method for creating the benzimidazole core. It typically involves the condensation of an o-phenylenediamine with a carboxylic acid or aldehyde under acidic conditions.[21]
Protocol: Condensation of o-Phenylenediamine and a Carboxylic Acid
-
Materials: o-phenylenediamine, carboxylic acid, polyphosphoric acid (PPA) or p-toluenesulfonic acid (p-TsOH), 10% NaOH solution, round-bottom flask, reflux condenser, beaker, ice.
-
Procedure: a. In a round-bottom flask, combine o-phenylenediamine (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).[21] b. Add a catalytic amount of a strong acid (e.g., PPA or p-TsOH).[21] c. Heat the mixture under reflux for 2-6 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[21] d. After completion, cool the mixture to room temperature.[21] e. Pour the cooled mixture into a beaker containing crushed ice and neutralize with a 10% NaOH solution until a precipitate forms.[21] f. Isolate the crude product by filtration, wash with cold water, and dry. g. Recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-substituted benzimidazole.
Modern variations of this synthesis utilize microwave irradiation or ultrasound to reduce reaction times and improve yields.[21][22]
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cancer cell lines.
Protocol: MTT Assay
-
Materials: Cancer cell line (e.g., MCF-7), culture medium, 96-well plates, benzimidazole compound stock solution, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, phosphate-buffered saline (PBS).
-
Procedure: a. Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment. b. Prepare serial dilutions of the benzimidazole compound in the culture medium. c. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a negative control (untreated cells). d. Incubate the plate for 48-72 hours. e. Add MTT reagent to each well and incubate for another 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals. f. Remove the medium and dissolve the formazan crystals in DMSO. g. Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader. h. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the viability percentage against the compound concentration.
Benzimidazole in the Drug Discovery Workflow
The development of a new benzimidazole-based drug follows a structured workflow from initial discovery to potential market approval.[23][24][25]
Caption: A typical workflow for drug discovery and development.
This process begins with identifying a biological target and screening compound libraries to find "hits."[23] Promising hits are then optimized to improve their potency and drug-like properties, becoming "leads."[23] These leads undergo extensive preclinical testing before advancing to clinical trials in humans.[24][26]
Conclusion
The benzimidazole scaffold continues to be a highly valued framework in medicinal chemistry. Its proven success in a wide range of therapeutic areas, coupled with its synthetic tractability, ensures its continued importance in the development of new drugs.[27] The ongoing exploration of novel derivatives and their mechanisms of action promises to unlock even more of the therapeutic potential held within this privileged structure.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
- 6. researchgate.net [researchgate.net]
- 7. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 10. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 11. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of Action and Antiviral Activity of Benzimidazole-Based Allosteric Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 18. Albendazole Mechanism of Action & Pharmacokinetics Explained | PDF [slideshare.net]
- 19. Evaluation of the mechanism of action of albendazole on adult rat lungworm (Angiostrongyluscantonensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]
- 24. What Are the 5 Stages of Drug Development? | University of Cincinnati [online.uc.edu]
- 25. blog.biobide.com [blog.biobide.com]
- 26. The 5 Drug Development Phases - Patheon pharma services [patheon.com]
- 27. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
For researchers, scientists, and professionals in drug development, a clear and unambiguous understanding of chemical compounds is paramount. This technical guide provides a detailed compilation of synonyms and related identifiers for the compound 2-(phenoxymethyl)-1H-benzimidazole, a molecule of interest within the benzimidazole class of heterocyclic compounds known for their diverse pharmacological activities.
Chemical Identity
This compound is a heterocyclic aromatic organic compound. Its structure features a phenoxymethyl group attached to the 2-position of a benzimidazole core. This core is formed by the fusion of a benzene ring and an imidazole ring.
Synonyms
The compound is known by a variety of names across different databases, publications, and commercial suppliers. Understanding these synonyms is crucial for comprehensive literature searches and accurate identification.
| Synonym | Source/Type |
| 2-(Phenoxymethyl)-1H-benzo[d]imidazole | Systematic Chemical Name |
| 2-(Phenoxymethyl)-1H-1,3-benzodiazole | Systematic Chemical Name |
| (Benzimidazol-2-ylmethoxy)benzene | Alternative Name |
| 1H-Benzimidazol-2-ylmethyl phenyl ether | Alternative Name |
| 2-Phenoxymethylbenzimidazole | Common Name |
| 1H-Benzimidazole, 2-(phenoxymethyl)- | Indexed Name |
| This compound hydrochloride | Hydrochloride Salt Form[1] |
| TIMTEC-BB SBB000641 | Commercial Supplier ID[2] |
| NSC52089 | National Cancer Institute ID[3] |
| Oprea1_274639 | Database ID |
| Oprea1_519528 | Database ID |
| MLS000058747 | Molecular Libraries Screening Program ID |
Chemical and Drug Identifiers
A variety of unique identifiers are used to catalog and reference this compound in chemical databases, regulatory submissions, and scientific literature. These identifiers ensure precise communication and data retrieval.
| Identifier Type | Identifier | Issuing Authority/Database |
| CAS Number | 6637-29-2 | Chemical Abstracts Service[3][4][5] |
| PubChem CID | 210074 | PubChem[3] |
| European Community (EC) Number | 876-512-0 | European Chemicals Agency (ECHA)[3] |
| ChEMBL ID | CHEMBL424581 | ChEMBL[3] |
| DSSTox Substance ID | DTXSID40985004 | U.S. Environmental Protection Agency (EPA)[3] |
| Nikkaji Number | J2.774.276I | Japan Chemical Substance Dictionary (Nikkaji)[3] |
| Wikidata | Q82972411 | Wikidata[3] |
Structural and Molecular Representations
Different line notation formats are used to represent the molecular structure of this compound in a machine-readable format. These are essential for cheminformatics and computational chemistry applications.
| Representation Type | Identifier |
| Molecular Formula | C14H12N2O[2][3][5] |
| SMILES | C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2[3] |
| InChI | InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16)[3] |
| InChIKey | XATKRQREMKIRLA-UHFFFAOYSA-N[3] |
| IUPAC Name | This compound[3] |
Logical Relationship of Identifiers
The following diagram illustrates the hierarchical and relational nature of the various identifiers associated with this compound. The core chemical entity is defined by its structure, from which various names and numerical identifiers are derived for use in different contexts.
Caption: Interconnectivity of chemical identifiers for this compound.
References
An In-depth Technical Guide to the Core Characterization of 2-(Phenoxymethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physicochemical and biological characteristics of 2-(phenoxymethyl)-1H-benzimidazole. The information presented herein is intended to support research and development efforts by providing detailed experimental data, protocols, and a summary of its known biological activities.
Physicochemical and Spectroscopic Data
The core physicochemical and spectroscopic properties of this compound are summarized in the tables below, providing a foundational dataset for its identification and characterization.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O | --INVALID-LINK--[1] |
| Molecular Weight | 224.26 g/mol | --INVALID-LINK--[1] |
| CAS Number | 6637-29-2 | --INVALID-LINK--[1] |
| Melting Point | 159-161 °C | --INVALID-LINK-- |
| Appearance | Solid | [General observation for benzimidazoles] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, DMSO, and DMF. | [General characteristics of benzimidazoles] |
| Elemental Analysis | C: 74.76%, H: 5.31%, N: 12.58% (Found) C: 75.00%, H: 5.35%, N: 12.50% (Calculated) | --INVALID-LINK-- |
Table 2: ¹H NMR Spectral Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 12.31 | s | 1H | N-H of benzimidazole |
| 6.85-7.70 | m | 9H | Aromatic protons (phenoxy and benzimidazole rings) |
| 5.29 | s | 2H | -O-CH₂- |
Table 3: FT-IR Spectral Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Assignment |
| 3450 | N-H stretching |
| 1540 | C=N stretching |
| 1240 | C-O (asymmetric) stretching |
Table 4: Mass Spectrometry Data (GC-MS)
| m/z | Interpretation |
| 224 | Molecular ion [M]⁺ |
| 131 | Major fragment |
Experimental Protocols
Synthesis of this compound
This protocol is based on the condensation reaction between o-phenylenediamine and phenoxyacetic acid.
Materials:
-
o-Phenylenediamine
-
Phenoxyacetic acid
-
4N Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Crushed ice
-
Cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, a mixture of o-phenylenediamine (0.05 mol) and phenoxyacetic acid (0.05 mol) is taken.
-
4N HCl is added to the flask, and the mixture is refluxed on a water bath for 3 hours.
-
After the completion of the reaction (monitored by TLC), the solution is poured onto crushed ice.
-
The solution is then neutralized by the dropwise addition of NaOH solution.
-
The resulting solid precipitate is filtered and washed with cold water.
-
The crude product is dried and then recrystallized from ethanol to yield pure this compound.
Biological Activity and Potential Signaling Pathways
Benzimidazole derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities.[2] While specific studies on the signaling pathways of this compound are limited, the activities of closely related analogues suggest potential mechanisms of action in several therapeutic areas.
Antibacterial Activity
2-(Phenoxymethyl)benzimidazole has demonstrated significant antibacterial activity, particularly against Pseudomonas aeruginosa, a gram-negative bacterium often resistant to antibiotics. This suggests potential for development as a novel antimicrobial agent.
Anticancer Activity
A prominent mechanism of action for many anticancer benzimidazole derivatives is the inhibition of tubulin polymerization.[3] By binding to the colchicine site of β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division. This leads to an arrest of the cell cycle in the G2/M phase and subsequently induces apoptosis (programmed cell death).[4][5]
Anti-inflammatory Activity
Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. A potential mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[6] By inhibiting COX, the production of prostaglandins is reduced, thereby mitigating inflammation.
References
- 1. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-aryl benzimidazole conjugate induced apoptosis in human breast cancer MCF-7 cells through caspase independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(phenoxymethyl)-1H-benzimidazole
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 2-(phenoxymethyl)-1H-benzimidazole, a key heterocyclic scaffold in medicinal chemistry. The synthesis is achieved through the condensation of o-phenylenediamine and phenoxyacetic acid. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The document includes a summary of reaction parameters, a detailed experimental procedure, and a visual representation of the synthetic workflow.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them privileged structures in pharmaceutical research. The this compound core is a precursor for various pharmacologically active agents. The synthesis protocol outlined herein is based on the well-established Phillips condensation method, which involves the reaction of an o-phenylenediamine with a carboxylic acid under acidic conditions.
Reaction Scheme
The synthesis proceeds via the condensation of o-phenylenediamine with phenoxyacetic acid in the presence of an acid catalyst to yield this compound.
Reaction:
o-phenylenediamine + phenoxyacetic acid → this compound
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| o-phenylenediamine | 0.05 mol (5.40 g) | [1] |
| phenoxyacetic acid | 0.05 mol (7.60 g) | [1] |
| Reaction Conditions | ||
| Catalyst/Solvent | 4 N Hydrochloric Acid | [1] |
| Reaction Time | 3 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Product Characterization | ||
| Yield | 80% - 86% | [1] |
| Melting Point | 160–164 °C / 188 °C | [1] |
| Molecular Formula | C₁₄H₁₂N₂O | [1] |
| Molecular Weight | 224.26 g/mol | |
| Spectroscopic Data | ||
| IR (KBr, cm⁻¹) | 3450 (N-H), 1540 (C=N), 1240 (C-O) | [1] |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.31 (s, 1H, NH), 6.85–7.70 (m, 9H, Ar-H), 5.29 (s, 2H, OCH₂) | [1] |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
4.1. Materials and Reagents
-
o-phenylenediamine (0.05 mol, 5.40 g)
-
phenoxyacetic acid (0.05 mol, 7.60 g)
-
4 N Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution or saturated Sodium Bicarbonate (NaHCO₃) solution
-
Crushed ice
-
Cold water
-
Ethanol (for recrystallization)
-
Round bottom flask
-
Reflux condenser
-
Water bath or heating mantle
-
Beaker
-
Buchner funnel and filter paper
-
pH paper or pH meter
4.2. Synthesis Procedure
-
Reaction Setup: In a round bottom flask, combine o-phenylenediamine (0.05 mol, 5.40 g) and phenoxyacetic acid (0.05 mol, 7.60 g).[1]
-
Acid Addition: Add 4 N HCl to the flask.
-
Reflux: Attach a reflux condenser and heat the mixture on a water bath under reflux for 3 hours.[1] The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Precipitation: After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice in a beaker.[1]
-
Neutralization: Slowly add NaOH solution or a saturated sodium bicarbonate solution dropwise to the mixture with stirring until the solution is neutralized (pH ~7).[1]
-
Isolation: The resulting solid product is collected by filtration using a Buchner funnel.[1]
-
Washing: Wash the solid with cold water to remove any remaining impurities.[1]
-
Drying: Dry the collected solid.
-
Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound.[1]
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
References
Application Notes & Protocols: Microwave-Assisted Synthesis of 2-(Phenoxymethyl)-1H-benzimidazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous therapeutic agents.[1] The benzimidazole scaffold is known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, antiulcer, and analgesic properties.[2][3][4] The 2-(phenoxymethyl)-1H-benzimidazole derivatives, in particular, have attracted significant interest.
Conventional methods for synthesizing these compounds often involve long reaction times and harsh conditions, leading to lower yields and the formation of byproducts.[2] Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages such as dramatically reduced reaction times (from hours to minutes), improved yields, cleaner reactions, and simpler work-up procedures.[2][5][6] This "green chemistry" approach often proceeds under solvent-free or acidic medium conditions, further enhancing its appeal.[5][7]
These application notes provide a detailed protocol for the rapid and efficient synthesis of this compound derivatives using microwave irradiation, based on the cyclo-condensation of an o-phenylenediamine with various phenoxyacetic acids.
General Reaction Scheme
The synthesis involves the cyclo-condensation of an o-phenylenediamine with a substituted phenoxyacetic acid under microwave irradiation, typically in the presence of an acid catalyst like hydrochloric acid (HCl).
Caption: General reaction for microwave-assisted synthesis.
Experimental Protocols
This section details the methodology for the synthesis, purification, and characterization of this compound derivatives.
3.1. Materials and Equipment
-
Reactants: Substituted o-phenylenediamine, substituted phenoxyacetic acids.
-
Catalyst: 4M Hydrochloric Acid (HCl).
-
Solvents: Ethanol, water for recrystallization.
-
Equipment:
-
Microwave synthesizer (e.g., Samsung microwave oven with 900W output and 2450 MHz frequency).[7]
-
Glass beaker (25 mL).
-
Pestle and mortar.
-
Melting point apparatus.
-
FTIR Spectrophotometer.
-
NMR Spectrometer (e.g., Bruker 400 MHz).[8]
-
Mass Spectrometer.
-
Thin Layer Chromatography (TLC) plates (silica gel).
-
3.2. Synthesis Protocol
This protocol is adapted from the microwave-assisted synthesis of 5-nitro-2-aryl substituted phenoxymethyl-1H-benzimidazoles.[9]
-
Preparation: In a 25 mL glass beaker, place an equimolar mixture (e.g., 1.0 mmol) of the appropriate o-phenylenediamine (e.g., 4-nitro-o-phenylenediamine) and the desired phenoxyacetic acid.
-
Catalyst Addition: Add two drops of 4M hydrochloric acid (HCl) to the mixture.
-
Microwave Irradiation: Place the beaker in the center of the microwave oven and irradiate the mixture at a specified power level (e.g., 50% power) for a short duration, typically ranging from 2.5 to 4 minutes.[7][9]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Purification: Upon completion, allow the mixture to cool to room temperature. The crude product is then purified by recrystallization from an ethanol-water mixture (50:50) to yield the pure this compound derivative.[7]
-
Drying: Dry the purified crystals and determine the melting point and yield.
3.3. Characterization Protocol
The structure of the synthesized compounds should be confirmed using standard spectroscopic techniques.
-
FTIR Spectroscopy: Record the IR spectra of the compounds (e.g., using KBr pellets) to identify characteristic functional groups. Key peaks include N-H stretching (around 3422 cm⁻¹), C=N stretching (around 1455 cm⁻¹), and aromatic C=C stretching.[9]
-
¹H NMR Spectroscopy: Record the ¹H NMR spectra in a suitable deuterated solvent (e.g., CDCl₃) to confirm the proton environment of the synthesized molecule.[9]
-
Mass Spectrometry: Obtain the mass spectrum to confirm the molecular weight of the final product.[8]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of a library of 5-nitro-2-phenoxymethyl-1H-benzimidazole derivatives via the microwave-assisted protocol.[9]
| Compound | Ar (Substituent on Phenoxy Ring) | Time (min) | Yield (%) |
| 1a | -H | 3.0 | 92 |
| 1b | 2-CH₃ | 3.5 | 89 |
| 1c | 4-CH₃ | 2.5 | 94 |
| 1d | 4-OCH₃ | 3.0 | 90 |
| 1e | 2-Cl | 3.5 | 88 |
| 1f | 4-Cl | 2.5 | 95 |
| 1g | 2-NO₂ | 3.5 | 85 |
| 1h | 4-NO₂ | 3.0 | 91 |
| 1i | 2,4-di-Cl | 3.0 | 92 |
| 1j | 2,4,6-tri-Cl | 3.5 | 86 |
| Data adapted from Isloor et al., 2012.[9] |
Workflows and Mechanisms
5.1. Experimental Workflow Diagram
The following diagram illustrates the complete workflow from reactant preparation to the final characterization of the synthesized compounds.
Caption: Experimental workflow for synthesis and analysis.
5.2. Biological Mechanism of Action: Anthelmintic Activity
Many benzimidazole derivatives function as anthelmintic agents by interfering with the formation of microtubules in parasitic worms. This disruption of the cytoskeleton is crucial for processes like cell division and nutrient uptake, ultimately leading to the parasite's death.[1]
Caption: Mechanism of anthelmintic action of benzimidazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. sciforum.net [sciforum.net]
- 3. ijarsct.co.in [ijarsct.co.in]
- 4. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. asianpubs.org [asianpubs.org]
- 8. connectjournals.com [connectjournals.com]
- 9. tandfonline.com [tandfonline.com]
Application Notes and Protocols: 2-(Phenoxymethyl)-1H-benzimidazole in Antimicrobial Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, antimicrobial evaluation, and mechanism of action of 2-(phenoxymethyl)-1H-benzimidazole and its derivatives. The protocols outlined below are intended to serve as a guide for the development of novel antimicrobial agents based on the benzimidazole scaffold.
Antimicrobial Activity of this compound Derivatives
The antimicrobial efficacy of this compound and its analogs has been demonstrated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism, is a key indicator of antimicrobial potency.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| This compound | Staphylococcus aureus | 50 - 400 | [1] |
| This compound | Enterococcus faecalis | 12.5 - 400 | [1] |
| This compound | Candida tropicalis | 6.25 - 400 | [1] |
| This compound | Candida albicans | 50 - 400 | [1] |
| 2-(Substituted phenoxymethyl)-1H-benzimidazoles | Escherichia coli | - | [2] |
| 2-(Substituted phenoxymethyl)-1H-benzimidazoles | Pseudomonas aeruginosa | - | [2] |
| 2-(Substituted phenoxymethyl)-1H-benzimidazoles | Candida albicans | - | [2] |
| 2-(Substituted phenoxymethyl)-1H-benzimidazoles | Aspergillus niger | - | [2] |
| 2-(Substituted phenoxymethyl)-1H-benzimidazoles | Mycobacterium tuberculosis H37Rv | >1 | [2] |
Note: A dash (-) indicates that while activity was observed, specific MIC values were not provided in the cited source. Further literature review is recommended for specific derivatives.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the parent compound, this compound, through the condensation of o-phenylenediamine and phenoxyacetic acid.[3][4]
Materials and Reagents:
-
o-Phenylenediamine
-
Phenoxyacetic acid
-
4N Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Ethanol
-
Activated charcoal
-
Round-bottom flask
-
Reflux condenser
-
Water bath or heating mantle
-
Beaker
-
Büchner funnel and flask
-
Filter paper
-
pH indicator paper (litmus)
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (0.05 mol) and phenoxyacetic acid (0.05 mol).[3]
-
Acid-Catalyzed Condensation: Add 4N HCl to the flask and reflux the mixture on a water bath for 3 hours.[3] The reaction progress can be monitored using thin-layer chromatography (TLC).
-
Neutralization and Precipitation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice. Slowly add 10% NaOH solution dropwise while stirring until the mixture is alkaline to litmus paper.[5]
-
Isolation of Crude Product: The solid product will precipitate out of the solution. Collect the crude this compound by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crude product with cold water to remove any remaining salts and impurities.[5]
-
Recrystallization: Dissolve the crude product in a minimal amount of boiling ethanol. Add a small amount of activated charcoal to decolorize the solution and heat for a few minutes.[6]
-
Purification: Filter the hot solution to remove the activated charcoal. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator or oven at a low temperature.
-
Characterization: Determine the melting point of the purified product and characterize its structure using spectroscopic methods such as IR, 1H-NMR, and Mass Spectrometry.
Antimicrobial Susceptibility Testing
The following are standard protocols for determining the antimicrobial activity of synthesized compounds.
This method is a qualitative screening to assess the antimicrobial activity of a compound.[7][8][9][10]
Materials and Reagents:
-
Mueller-Hinton Agar (MHA) plates
-
Tryptic Soy Broth (TSB) or other suitable broth
-
Sterile cotton swabs
-
Sterile filter paper discs (6 mm diameter)
-
Standardized microbial cultures (e.g., 0.5 McFarland standard)
-
Synthesized compound solution of known concentration
-
Standard antibiotic discs (positive control)
-
Solvent-loaded discs (negative control)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard in a suitable broth.[7]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure a confluent lawn of growth.[7]
-
Disc Application: Aseptically place sterile filter paper discs impregnated with a known concentration of the synthesized compound onto the inoculated agar surface. Also, place a standard antibiotic disc as a positive control and a disc impregnated with the solvent used to dissolve the compound as a negative control. Ensure discs are placed at least 24 mm apart.[8]
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.[9]
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13][14][15]
Materials and Reagents:
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Standardized microbial cultures (adjusted to a final concentration of approximately 5 x 105 CFU/mL in the wells)
-
Synthesized compound stock solution
-
Multichannel pipette
-
Plate reader (optional, for spectrophotometric reading)
Procedure:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate, typically to the 10th or 11th well. Discard 100 µL from the last well in the dilution series.[11] The 12th well serves as a growth control (no compound).
-
Inoculation: Add 5 µL of the standardized microbial inoculum to each well (except for a sterility control well containing only broth).[11]
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader to measure the optical density at 600 nm.
Mechanism of Action
The primary antimicrobial mechanism of action for many benzimidazole derivatives is the inhibition of tubulin polymerization.[16][17][18][19][20]
Signaling Pathway:
Benzimidazole compounds bind to the β-tubulin subunit of the tubulin heterodimer. This binding event disrupts the assembly of microtubules, which are essential components of the cytoskeleton in eukaryotic cells (fungi) and are involved in various cellular processes in prokaryotic cells. The disruption of microtubule formation leads to the arrest of the cell cycle and ultimately, cell death.
Caption: Mechanism of action of this compound.
Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and antimicrobial evaluation processes.
Caption: Workflow for the synthesis of this compound.
Caption: Workflow for antimicrobial susceptibility testing.
References
- 1. Synthesis of some benzimidazole derivatives and their antibacterial and antifungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arabjchem.org [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ijariie.com [ijariie.com]
- 7. asm.org [asm.org]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 10. hardydiagnostics.com [hardydiagnostics.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 13. youtube.com [youtube.com]
- 14. protocols.io [protocols.io]
- 15. journals.asm.org [journals.asm.org]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 18. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. isom.ca [isom.ca]
Application Notes and Protocols: 2-(Phenoxymethyl)-1H-benzimidazole as a Precursor for Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of 2-(phenoxymethyl)-1H-benzimidazole and its derivatives as promising precursors for the development of novel antifungal agents. This document details their synthesis, mechanism of action, structure-activity relationships, and includes specific experimental protocols for their preparation and evaluation.
Introduction
The emergence of drug-resistant fungal pathogens presents a significant challenge to global health. The benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities, including antifungal, anthelmintic, and anticancer properties.[1] Specifically, derivatives of this compound have demonstrated notable efficacy against a range of fungal species, making them an attractive starting point for the design and synthesis of new antifungal drugs.[2][3]
Mechanism of Action
The primary antifungal mechanism of many benzimidazole derivatives involves the disruption of microtubule assembly. These compounds bind to β-tubulin, a key protein component of microtubules, thereby inhibiting their polymerization.[4] This disruption of the cytoskeleton interferes with essential cellular processes such as nuclear division and cell morphology, ultimately leading to fungal cell death.[4]
Some novel benzimidazole derivatives have also been shown to inhibit ergosterol biosynthesis, a critical component of the fungal cell membrane.[5][6] This dual mechanism of action or the potential to target different pathways highlights the versatility of the benzimidazole scaffold in antifungal drug discovery.
Structure-Activity Relationship (SAR)
The antifungal potency of this compound derivatives is significantly influenced by the nature and position of substituents on both the phenoxy and benzimidazole rings. Key SAR observations include:
-
Substitution on the Phenoxy Ring: The introduction of electron-withdrawing groups, such as halogens (e.g., chlorine), on the phenoxy ring can enhance antifungal activity.[7][8] The position of the substituent is also crucial, with para-substitution often showing favorable results.[7][8]
-
Substitution on the Benzimidazole Ring: Alkylation at the N-1 position of the benzimidazole ring can modulate the compound's lipophilicity and, consequently, its ability to penetrate fungal cell membranes, which can positively influence antifungal efficacy.[3][9]
-
Linker Modification: The nature of the linker between the benzimidazole and the phenyl ring can also impact activity. While this note focuses on the phenoxymethyl linker, other variations such as thiomethyl or aminomethyl have also been explored.[2]
Data Presentation: Antifungal Activity
The following tables summarize the in vitro antifungal activity of representative this compound derivatives and related compounds against various fungal pathogens.
Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzimidazole Derivatives
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 2g (an N-alkylated-2-(substituted phenyl)-1H-benzimidazole) | Candida albicans | 64 | [3] |
| 2g (an N-alkylated-2-(substituted phenyl)-1H-benzimidazole) | Aspergillus niger | 64 | [3] |
| 1b (an N-alkylated-2-phenyl-1H-benzimidazole) | Candida albicans | 64-512 | [9] |
| 1c (an N-alkylated-2-phenyl-1H-benzimidazole) | Candida albicans | 64-512 | [9] |
| 2e (an N-alkylated-2-(4-methoxyphenyl)-1H-benzimidazole) | Candida albicans | 64-128 | [9] |
| 1-nonyl-1H-benzo[d]imidazole | Various Candida species | 0.5-256 | [10] |
| 1-decyl-1H-benzo[d]imidazole | Various Candida species | 2-256 | [10] |
| Bisbenzimidazole Compound (unspecified) | Various fungal strains | 0.975-15.6 | [11] |
| 6b (a benzimidazole-1,2,4-triazole derivative) | Candida glabrata | 0.97 | |
| 6i (a benzimidazole-1,2,4-triazole derivative) | Candida glabrata | 0.97 | |
| 6j (a benzimidazole-1,2,4-triazole derivative) | Candida glabrata | 0.97 |
Table 2: IC50 Values of 2-Substituted Benzimidazole Derivatives against Phytopathogenic Fungi
| Compound | Cytospora sp. (IC50 µg/mL) | C. gloeosporioides (IC50 µg/mL) | B. cinerea (IC50 µg/mL) | F. solani (IC50 µg/mL) | Reference |
| 5b | 30.97 | 11.38 | 57.71 | 40.15 | [7] |
| 4m | - | 20.76 | - | 18.60 | [7] |
| 7f | - | - | 13.36 | - | [7] |
| Hymexazol (Control) | - | - | 8.92 | - | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives starting from 2-(chloromethyl)-1H-benzimidazole and a substituted phenol.
Materials:
-
2-(Chloromethyl)-1H-benzimidazole
-
Substituted phenol (e.g., 4-chlorophenol)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
To a solution of 2-(chloromethyl)-1H-benzimidazole (1 equivalent) in anhydrous acetone, add the substituted phenol (1.1 equivalents) and anhydrous potassium carbonate (2 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the mixture to reflux and monitor the reaction progress using TLC.
-
After completion of the reaction (typically 6-8 hours), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash it with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the pure product and evaporate the solvent to yield the desired this compound derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized benzimidazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antifungal agent (e.g., Fluconazole, Amphotericin B)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Prepare serial two-fold dilutions of the compounds in RPMI-1640 medium in the wells of a 96-well plate. The final concentration of DMSO should not exceed 1%.
-
Add the fungal inoculum to each well of the microtiter plate, including positive control (fungus with medium and DMSO) and negative control (medium only) wells.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. The growth can be assessed visually or by measuring the optical density at a specific wavelength using a microplate reader.
Visualizations
Caption: Workflow for the synthesis and evaluation of antifungal agents.
Caption: Mechanism of action via tubulin polymerization inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. annualreviews.org [annualreviews.org]
- 5. Synthesis and Antifungal Potential of Some Novel Benzimidazole-1,3,4-Oxadiazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Antifungal Benzimidazole Derivative Inhibits Ergosterol Biosynthesis and Reveals Novel Sterols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and investigation of novel benzimidazole derivatives as antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Phenoxymethyl)-1H-benzimidazole in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural resemblance to endogenous purines allows it to interact with a variety of biological targets, making it a focal point in the development of novel therapeutic agents. Within this class, 2-substituted benzimidazoles have demonstrated a broad spectrum of anticancer activities.
While extensive research has been conducted on various derivatives, specific anticancer data for 2-(phenoxymethyl)-1H-benzimidazole is not widely available in the public domain. However, based on the significant body of research on structurally related analogues, this document provides a comprehensive overview of the potential applications and experimental protocols for investigating the anticancer properties of this compound and similar compounds. The provided data and methodologies are drawn from studies on closely related 2-substituted benzimidazole derivatives and serve as a guide for future research on the title compound.
Data Presentation: Cytotoxicity of Benzimidazole Derivatives
The following tables summarize the in vitro anticancer activity of various 2-substituted benzimidazole derivatives against a range of human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: Cytotoxicity (IC50) of 2-Substituted Benzimidazole Derivatives against Various Cancer Cell Lines
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Bromo-derivative (Compound 5) | MCF-7 (Breast) | 17.8 ± 0.24 (µg/mL) | - | - |
| Bromo-derivative (Compound 5) | DU-145 (Prostate) | 10.2 ± 1.4 (µg/mL) | - | - |
| Bromo-derivative (Compound 5) | H69AR (Lung) | 49.9 ± 0.22 (µg/mL) | - | - |
| 1-(1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-yl)-prop-2-enone | MCF-7 (Breast) | - | Irinotecan | - |
| 1-(1H-benzo[d]imidazol-2-yl)-3-(3-chlorophenyl)-prop-2-enone | HepG2 (Liver) | - | Irinotecan | - |
| 1-(1H-benzo[d]imidazol-2-yl)-3-(3-methoxyphenyl)-prop-2-enone | HCT116 (Colon) | - | Irinotecan | - |
| 1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | MCF-7 (Breast) | 22.41 | - | - |
| 1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | HepG2 (Liver) | 25.14 | - | - |
| 1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride | DLD-1 (Colon) | 41.97 | - | - |
| Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 10) | MDA-MB-231 (Breast) | 1.18 | Doxorubicin | 4.76 |
| Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 13) | MDA-MB-231 (Breast) | 2.90 | Doxorubicin | 4.76 |
| Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 10) | A549 (Lung) | 3.31 | Doxorubicin | 5.85 |
| Benzimidazole-based 1,3,4-oxadiazole derivative (Compound 13) | A549 (Lung) | 5.30 | Doxorubicin | 5.85 |
| Benzimidazole acridine derivative (8m) | SW480 (Colon) | 6.77 | - | - |
| Benzimidazole acridine derivative (8m) | HCT116 (Colon) | 3.33 | - | - |
Note: The specific structures of all compounds are detailed in the cited literature. The presented data is for structurally related analogues and should be used as a reference for designing experiments with this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound via condensation.
Materials:
-
o-phenylenediamine
-
Phenoxyacetic acid
-
4 N Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Crushed ice
-
Ethanol (for recrystallization)
-
Round bottom flask, reflux condenser, water bath, filtration apparatus
Procedure:
-
In a round bottom flask, combine o-phenylenediamine (0.05 mol) and phenoxyacetic acid (0.05 mol).
-
Add 4 N HCl and reflux the mixture on a water bath for 3 hours.[1]
-
After completion of the reaction (monitored by TLC), pour the solution onto crushed ice.[1]
-
Neutralize the solution by dropwise addition of NaOH solution.[1]
-
Filter the resulting solid, wash it with cold water, and dry it.[1]
-
Recrystallize the crude product from ethanol to obtain pure this compound.[1]
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (or analogue) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.[2]
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[3]
-
Add 5 µL of Annexin V-FITC and 1 µL of PI solution to the cell suspension.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
Analyze the cells by flow cytometry within 1 hour.[4] FITC fluorescence is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells treated with the test compound
-
Ice-cold 70% ethanol
-
Phosphate-Buffered Saline (PBS)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash with ice-cold PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.[5][6]
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase Staining Buffer.[7]
-
Incubate for 30 minutes at room temperature in the dark.[5]
-
Analyze the DNA content by flow cytometry.[6]
Protocol 5: Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.
Materials:
-
Cancer cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration.[8]
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[8]
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.[8]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody overnight at 4°C.[8]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.[8]
-
Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways and Workflows
Caption: Experimental workflow for anticancer evaluation.
Caption: Intrinsic apoptosis signaling pathway.
Caption: Cell cycle regulation and arrest.
References
- 1. arabjchem.org [arabjchem.org]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. PI Cell Cycle Analysis Protocol [icms.qmul.ac.uk]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for N-alkylation of the 2-(phenoxymethyl)-1H-benzimidazole Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the N-alkylation of the 2-(phenoxymethyl)-1H-benzimidazole core, a crucial structural motif in medicinal chemistry. The benzimidazole moiety is a key component in numerous pharmacologically active compounds, and N-alkylation serves as a pivotal step in the synthesis of diverse derivatives for drug discovery and development.
Introduction
The this compound scaffold is a privileged structure in the development of new therapeutic agents. N-alkylation of the benzimidazole nitrogen atom is a common and effective strategy to modulate the physicochemical properties, such as lipophilicity and metabolic stability, and to enhance the biological activity of these compounds. This document outlines a general and robust protocol for this transformation, along with variations in reaction conditions and a summary of expected outcomes based on published methodologies.
General Reaction Scheme
The N-alkylation of this compound typically proceeds via the deprotonation of the imidazole nitrogen followed by nucleophilic substitution with an alkylating agent.
Scheme 1: General N-alkylation of this compound
Caption: General reaction for N-alkylation.
Experimental Protocols
A common and effective method for the N-alkylation of 2-substituted benzimidazoles involves the use of an alkyl halide in the presence of a base. Phase-transfer catalysis can be employed to enhance the reaction rate and yield, particularly in biphasic systems.
Protocol 1: N-alkylation using Alkyl Halide with Phase-Transfer Catalysis
This protocol is adapted from methodologies described for the N-alkylation of various benzimidazole derivatives.[1][2]
Materials:
-
This compound
-
Alkyl bromide (or other suitable alkyl halide), 1.2-6 equivalents
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH), powdered, 8-15 equivalents
-
Tetrabutylammonium hydrogen sulfate (TBAHS) or Tetrabutylammonium bromide (TBAB), catalytic amount
-
Solvent (e.g., Toluene, or solvent-free)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add the alkyl bromide (1.2-6.0 eq) and the phase-transfer catalyst (e.g., TBAB, 0.03-0.04 eq).
-
Add powdered potassium hydroxide or sodium hydroxide (8-15 eq).
-
The reaction can be heated to 70-90°C with vigorous stirring.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, it may be removed under reduced pressure.
-
Add dilute hydrochloric acid to neutralize the excess base, adjusting the pH to neutral.
-
The product can be isolated by filtration if it precipitates, or by extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Protocol 2: N-alkylation using Alkyl Halide in a Polar Aprotic Solvent
This protocol is a widely used alternative that does not require a phase-transfer catalyst.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide), 1.2 equivalents
-
Potassium carbonate (K2CO3), 2.0 equivalents
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in acetonitrile or DMF in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add the alkyl halide (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-80°C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Comparison of N-alkylation Protocols
The following table summarizes various conditions and reported yields for the N-alkylation of benzimidazole derivatives from the literature. This data can serve as a guide for optimizing the reaction for the this compound core.
| Alkylating Agent | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Butyl bromide | Powdered NaOH | TBAB | Toluene (or solvent-free) | 70-80 | 8 | 83 | [2] |
| Benzyl bromide | Powdered NaOH | TBAB | Toluene (or solvent-free) | 80-90 | 4 | 76 | [2] |
| Methyl iodide | Powdered NaOH | TBAB | Toluene (or solvent-free) | 35-45 | 4 | 78 | [2] |
| C3-C10 Alkyl bromides | 30% aq. KOH | TBAHS | - | - | - | - | [1] |
| Ketonic Mannich bases | - | - | Ethanol-water (1:1) | Reflux | 1 | - | [3] |
| Benzyl/bromide chloride | K2CO3 | - | - | - | - | - | [4] |
| Ethyl bromide | - | - | - | Ice bath | - | - | [5][6] |
| C3-C7 bromide | - | - | - | Room Temp. | - | - | [5][6] |
Note: Yields and reaction conditions are highly substrate-dependent and may require optimization for the specific this compound substrate and alkylating agent.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the N-alkylation, workup, and purification of the this compound core.
Caption: Workflow for N-alkylation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CN101391982A - Alkylation reaction method of benzimidazoles compounds - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Phenoxymethyl)-1H-benzimidazole as a Versatile Intermediate in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of 2-(phenoxymethyl)-1H-benzimidazole as a key intermediate in the development of novel compounds with significant biological activities. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and the phenoxymethyl substituent at the 2-position offers a strategic point for further molecular elaboration.
Synthesis of this compound
The primary and most common method for the synthesis of this compound involves the condensation reaction between o-phenylenediamine and phenoxyacetic acid.[1] This reaction is typically carried out under acidic conditions with reflux, followed by neutralization to precipitate the desired product.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
o-phenylenediamine
-
Phenoxyacetic acid
-
4 N Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Crushed ice
-
Cold water
-
Round bottom flask
-
Water bath/Heating mantle
-
Filtration apparatus
Procedure:
-
In a round bottom flask, combine o-phenylenediamine (0.05 mol, 5.40 g) and phenoxyacetic acid (0.05 mol, 7.60 g).
-
Add 4 N HCl to the mixture.
-
Reflux the reaction mixture on a water bath for 3 hours.
-
After completion of the reaction (monitored by TLC), pour the solution onto crushed ice.
-
Neutralize the solution by adding NaOH solution dropwise until a solid precipitate forms.
-
Filter the resulting solid and wash it with cold water.
-
Dry the solid and recrystallize it from a suitable solvent to obtain pure this compound.
Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂O | [1] |
| Molecular Weight | 224.26 g/mol | [2] |
| Melting Point | 160–164 °C | [1] |
| Yield | 80% | [1] |
| IR (KBr) cm⁻¹ | ||
| C-O (ether) | 1240 | [1] |
| C=N | 1540 | [1] |
| N-H | 3450 | [1] |
| ¹H NMR (DMSO-d₆) δ ppm | ||
| OCH₂ (singlet) | 5.29 (2H) | [1] |
| Aromatic (multiplet) | 6.85–7.70 (9H) | [1] |
| NH (singlet) | 12.31 (1H) | [1] |
Application as an Intermediate in Multi-Step Synthesis
This compound serves as a crucial building block for the synthesis of more complex heterocyclic systems. The secondary amine in the benzimidazole ring is a key reactive site for N-alkylation, allowing for the introduction of various side chains.
Synthesis of Ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate
A common derivatization involves the reaction of this compound with an ethyl haloacetate to introduce an ester functionality.
Experimental Protocol: Synthesis of Ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate[1]
Materials:
-
This compound
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Dry acetone
-
Reflux condenser
Procedure:
-
Dissolve this compound in dry acetone.
-
Add anhydrous potassium carbonate to the solution.
-
Add ethyl chloroacetate dropwise to the reaction mixture.
-
Reflux the mixture for a specified time until the reaction is complete (monitored by TLC).
-
After completion, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization.
Synthesis of 2-[2-(Phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide
The ester derivative can be readily converted into a hydrazide, which is a versatile intermediate for the synthesis of various five-membered heterocycles like oxadiazoles and for the preparation of Schiff bases.[1]
Experimental Protocol: Synthesis of 2-[2-(Phenoxymethyl)-1H-benzimidazol-1-yl]acetohydrazide[1]
Materials:
-
Ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate
-
Hydrazine hydrate (98%)
-
Alcohol (e.g., ethanol)
-
Reflux condenser
Procedure:
-
To a solution of ethyl [2-(phenoxymethyl)-1H-benzimidazol-1-yl]acetate (0.01 mol, 3.10 g) in alcohol, add hydrazine hydrate (0.01 mol, 0.49 ml).
-
Reflux the reaction mixture for 4 hours.
-
After cooling, the precipitated solid is filtered, washed, and dried to yield the acetohydrazide derivative.
Synthesis of Schiff Bases and Oxadiazoles
The synthesized acetohydrazide is a key precursor for generating Schiff bases by condensation with various aromatic aldehydes.[1] These Schiff bases can be further cyclized to form other heterocyclic rings, or the acetohydrazide can be used to synthesize oxadiazole derivatives, which are known for their wide range of biological activities.[1]
Biological Significance of Derivatives
Derivatives synthesized from this compound have shown a broad spectrum of pharmacological activities, highlighting the importance of this core structure in drug discovery. Reported activities include:
-
Anticonvulsant Activity: Certain acetohydrazide and oxadiazole derivatives have demonstrated potent anticonvulsant effects in preclinical screens.[1]
-
Antibacterial and Antifungal Activity: The benzimidazole nucleus is a well-known pharmacophore in antimicrobial agents.[3][4]
-
Anxiolytic Activity: Some benzimidazole derivatives have shown potential as anti-anxiety agents.[5][6]
-
Anticancer Activity: The benzimidazole scaffold is present in several clinically approved anticancer drugs, and novel derivatives are continuously being explored for their antiproliferative effects.[3][7]
Visualizing the Synthetic Pathways
The following diagrams illustrate the synthetic workflow starting from the initial synthesis of the benzimidazole core to its elaboration into more complex, biologically active molecules.
Caption: Synthesis of the core intermediate.
Caption: Multi-step synthetic workflow.
Conclusion
This compound is a readily accessible and highly versatile intermediate in organic synthesis. Its strategic derivatization at the N-1 position of the benzimidazole ring provides a straightforward entry into a diverse range of novel heterocyclic compounds. The significant biological activities exhibited by these derivatives underscore the potential of this synthetic platform for the discovery and development of new therapeutic agents. Researchers are encouraged to explore the full potential of this intermediate in their respective fields of study.
References
- 1. arabjchem.org [arabjchem.org]
- 2. This compound | C14H12N2O | CID 210074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Screening 2-(phenoxymethyl)-1H-benzimidazole Derivatives for Anxiolytic Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for screening 2-(phenoxymethyl)-1H-benzimidazole derivatives for potential anxiolytic activity. The methodologies outlined herein cover essential in vivo behavioral assays and in vitro receptor binding studies crucial for the preliminary assessment of novel anxiolytic drug candidates.
Introduction
Benzimidazole and its derivatives represent a class of heterocyclic compounds with a wide range of pharmacological activities. Notably, certain benzimidazole derivatives have shown promise as anxiolytic agents, potentially through modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. The this compound scaffold is a key pharmacophore that has been investigated for various central nervous system activities, including anticonvulsant effects, which are often mechanistically linked to anxiolysis.
This guide offers a structured approach to the initial screening of these compounds, providing standardized protocols for key behavioral and in vitro assays to ensure reproducibility and comparability of data.
In Vivo Behavioral Assays for Anxiolytic Activity
A battery of behavioral tests is essential to characterize the anxiolytic-like effects of novel compounds. The following protocols for the Elevated Plus Maze (EPM), Light-Dark Box (LDB), and Hole-Board Test (HBT) are widely accepted and validated models for assessing anxiety-related behaviors in rodents.
Elevated Plus Maze (EPM) Test
The EPM test is based on the innate fear of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms.[1][2]
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms (e.g., 30 x 5 cm) and two closed arms (e.g., 30 x 5 x 15 cm) extending from a central platform (e.g., 5 x 5 cm). The maze should be elevated (e.g., 50 cm) from the floor.[3][4]
-
Animals: Adult male mice or rats are commonly used. Animals should be habituated to the testing room for at least 1 hour before the experiment.[5]
-
Procedure: a. Administer the test compound or vehicle to the animal at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection). b. Place the animal on the central platform of the maze, facing one of the open arms.[3] c. Allow the animal to explore the maze for a 5-minute session.[2][3] d. Record the session using a video camera positioned above the maze. e. After each trial, clean the maze with 70% ethanol to remove any olfactory cues.[3]
-
Data Analysis: The following parameters are typically measured:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Total number of arm entries.
-
Percentage of open arm entries ( (Open Arm Entries / Total Arm Entries) x 100 ).
-
Percentage of time spent in open arms ( (Time in Open Arms / Total Time) x 100 ).
-
Light-Dark Box (LDB) Test
This test is based on the conflict between the natural aversion of rodents to brightly lit areas and their tendency to explore a novel environment. Anxiolytic compounds increase the time spent in the light compartment and the number of transitions between the two compartments.[6][7][8]
Experimental Protocol:
-
Apparatus: A box divided into a small, dark compartment (approximately one-third of the total size) and a large, brightly illuminated compartment (approximately two-thirds of the total size), with an opening connecting the two.[9]
-
Animals: Adult male mice are typically used.[6] Animals should be acclimated to the testing room before the experiment.
-
Procedure: a. Administer the test compound or vehicle. b. Place the mouse in the center of the illuminated compartment.[8] c. Allow the mouse to freely explore the apparatus for a 5 to 10-minute session.[9] d. Record the session with a video camera. e. Clean the apparatus with 70% ethanol between animals.
-
Data Analysis: Key parameters to measure include:
Hole-Board Test (HBT)
The HBT assesses anxiety and exploratory behavior by measuring the animal's propensity to poke its head into holes in the floor of an open field. A decrease in head-dipping behavior is indicative of anxiety, while anxiolytics are expected to increase this exploratory activity.[10][11]
Experimental Protocol:
-
Apparatus: A square board (e.g., 40 x 40 cm) with an array of equidistant holes (e.g., 16 holes of 3 cm diameter) on the floor. The board is typically elevated.[11]
-
Animals: Adult mice or rats can be used.
-
Procedure: a. Administer the test compound or vehicle. b. Place the animal in the center of the hole-board. c. Allow the animal to explore the apparatus for a 5-minute session.[10] d. Record the number of head-dips (the animal inserting its head into a hole up to the level of its ears).[10] e. Other behaviors such as rearing and locomotion can also be recorded.
-
Data Analysis:
-
Number of head-dips.
-
Duration of head-dipping.
-
Number of rears.
-
Locomotor activity (e.g., number of squares crossed if the board is marked).
-
Data Presentation: Anxiolytic Activity
Table 1: Anticonvulsant Activity of this compound Derivatives (Example Data)
| Compound ID | Dose (mg/kg) | Maximal Electroshock (MES) Test (% Protection) | Subcutaneous Pentylenetetrazole (scPTZ) Test (% Protection) |
| 7g | 30 | 83 | 67 |
| 100 | 100 | 83 | |
| 300 | 100 | 100 | |
| 7j | 30 | 67 | 50 |
| 100 | 83 | 67 | |
| 300 | 100 | 100 | |
| Phenytoin | 30 | 100 | - |
| Ethosuximide | 300 | - | 100 |
Note: This data is adapted from anticonvulsant screening and is presented as a proxy for CNS activity. The specific structures of compounds 7g and 7j can be found in the referenced literature.
Table 2: Anxiolytic Activity of Benzimidazole Derivatives in the Elevated Plus Maze (Template)
| Treatment | Dose (mg/kg) | Number of Open Arm Entries | Time Spent in Open Arms (s) | Number of Closed Arm Entries | Time Spent in Closed Arms (s) |
| Control | - | 5.0 ± 0.4 | 20.2 ± 1.5 | 10.1 ± 0.8 | 279.8 ± 1.5 |
| Diazepam | 2.0 | 12.5 ± 0.9 | 110.5 ± 3.2 | 8.2 ± 0.7 | 189.5 ± 3.2 |
| Test Cpd 1 | 10 | 8.2 ± 0.6* | 65.3 ± 2.1** | 9.5 ± 0.5 | 234.7 ± 2.1** |
| Test Cpd 2 | 10 | 10.1 ± 0.8** | 92.1 ± 2.8 | 8.9 ± 0.6 | 207.9 ± 2.8*** |
*Data are presented as Mean ± SEM. Statistical significance vs. control: *p<0.05, **p<0.01, **p<0.001. This table is a template based on data for other benzimidazole derivatives and should be populated with experimental results for this compound derivatives.[12]
In Vitro Assay: GABA-A Receptor Binding
The anxiolytic effects of many compounds are mediated through their interaction with the benzodiazepine binding site on the GABA-A receptor. A radioligand binding assay is a fundamental in vitro method to determine the affinity of test compounds for this site.
Experimental Protocol: [³H]-Flumazenil Binding Assay
-
Membrane Preparation: a. Homogenize rat whole brain or specific brain regions (e.g., cortex, hippocampus) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris. c. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the crude membrane fraction. d. Wash the pellet by resuspension in fresh buffer and recentrifugation. Repeat this step multiple times. e. Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).
-
Binding Assay: a. In a 96-well plate, add the following to each well:
- Membrane preparation (e.g., 100-200 µg of protein).
- [³H]-Flumazenil (a radiolabeled ligand for the benzodiazepine site) at a concentration near its Kd (e.g., 1-2 nM).
- Varying concentrations of the unlabeled test compound (e.g., this compound derivative) or vehicle.
- For determination of non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM Diazepam). b. Incubate the plate at a specific temperature (e.g., 0-4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). c. Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. d. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Data Analysis: a. Measure the radioactivity retained on the filters using liquid scintillation counting. b. Calculate specific binding by subtracting non-specific binding from total binding. c. Plot the percentage of specific binding against the logarithm of the test compound concentration. d. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). e. Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 3: GABA-A Receptor Binding Affinity (Template)
| Compound ID | IC₅₀ (nM) | Kᵢ (nM) |
| Diazepam | 15.2 | 7.8 |
| Test Cpd 1 | 150.5 | 77.1 |
| Test Cpd 2 | 85.3 | 43.7 |
This table is a template and should be populated with experimental results.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathway for anxiolytic benzimidazoles and the general workflows for the described experimental procedures.
Caption: Proposed GABA-A receptor signaling pathway for anxiolytic benzimidazole derivatives.
Caption: General workflow for screening this compound derivatives.
References
- 1. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. bio-protocol.org [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 9. Light-dark box test - Wikipedia [en.wikipedia.org]
- 10. Hole-board test - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Synthesis, characterization, and biological evaluation of benzimidazole derivatives as potential anxiolytics - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Phenoxymethyl)-1H-benzimidazole
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals to enhance the yield and troubleshoot the synthesis of 2-(phenoxymethyl)-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely used method is the Phillips-Ladenburg condensation reaction. This involves the reaction of o-phenylenediamine with phenoxyacetic acid in the presence of an acid catalyst, typically 4N hydrochloric acid, under reflux conditions.[1] This method is favored for its straightforward procedure and generally good yields.
Q2: What is a typical yield for the synthesis of this compound?
A2: Reported yields for the condensation of o-phenylenediamine and phenoxyacetic acid in 4N HCl are generally in the range of 80-86%.[1][2] However, the yield can be influenced by several factors, including the purity of reactants, reaction conditions, and the work-up procedure.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[1][3] A suitable mobile phase, such as a mixture of toluene, ethyl acetate, and formic acid (5:4:1), can be used.[1] The reaction is considered complete when the spot corresponding to the starting material (o-phenylenediamine) has disappeared.
Q4: What are the critical parameters that can be optimized to improve the yield?
A4: Key parameters to consider for optimization include the choice of acid catalyst, reaction temperature, and reaction time. While 4N HCl is commonly used, exploring other acidic catalysts or solvent conditions could potentially improve yields. It is crucial to maintain the optimal temperature and monitor the reaction to avoid the formation of byproducts due to prolonged heating.
Q5: What is the primary mechanism of action for the biological activity of benzimidazole derivatives?
A5: Many benzimidazole derivatives, particularly those with anthelmintic properties, function by inhibiting the polymerization of tubulin into microtubules in parasitic worms.[2] This disruption of the cytoskeleton leads to impaired cellular processes, such as glucose uptake, and ultimately results in the death of the parasite.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Impure reactants. - Formation of side products. - Loss of product during work-up and purification. | - Monitor the reaction by TLC to ensure completion. - Ensure the reaction is maintained at a consistent reflux temperature. - Use high-purity o-phenylenediamine and phenoxyacetic acid. - Avoid excessive heating or prolonged reaction times. - Optimize the neutralization and extraction steps to minimize product loss. Consider using a different extraction solvent if recovery is low. |
| Dark Reaction Mixture or Multiple Spots on TLC | - Formation of colored impurities or byproducts. - Decomposition of starting materials or product. - Oxidation of o-phenylenediamine. | - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Ensure the reaction temperature does not significantly exceed the reflux temperature. - Purify the crude product thoroughly by recrystallization, potentially using activated charcoal to remove colored impurities. |
| Difficulty in Product Isolation/Purification | - Product is partially soluble in the aqueous layer. - Formation of an emulsion during extraction. - Co-precipitation of impurities. | - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) to ensure complete recovery of the product. - To break emulsions, try adding a saturated brine solution or filtering the mixture through a pad of celite. - For purification, select a recrystallization solvent in which the product has high solubility at high temperatures and low solubility at room temperature. |
Data Presentation
While specific comparative data for the synthesis of this compound is limited, the following table presents data on the synthesis of a similar compound, 2-phenyl-1H-benzimidazole, which illustrates the impact of different catalysts on yield. This can serve as a guide for potential optimization strategies.
Table 1: Effect of Different Ammonium Salt Catalysts on the Yield of 2-Phenyl-1H-benzimidazole [4]
| Catalyst (NH₄X) | Reaction Time (hours) | Yield (%) |
| NH₄Cl | 4 | 92 |
| NH₄Br | 4 | 86 |
| NH₄F | 5 | 72 |
Reaction Conditions: o-Phenylenediamine and benzaldehyde at room temperature in CHCl₃.
Experimental Protocols
Protocol 1: Standard Synthesis of this compound[1][2]
Materials:
-
o-Phenylenediamine
-
Phenoxyacetic acid
-
4N Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution or sodium bicarbonate (NaHCO₃) solution
-
Crushed ice
-
Cold water
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (0.05 mol) and phenoxyacetic acid (0.05 mol).
-
Add 4N HCl and reflux the mixture on a water bath for 3 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution by adding NaOH or NaHCO₃ solution dropwise until the product precipitates.
-
Filter the resulting solid, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Protocol 2: General Procedure for Benzimidazole Synthesis using an Alternative Catalyst (for optimization)[4]
Materials:
-
o-Phenylenediamine
-
Phenoxyacetic acid (or corresponding aldehyde)
-
Ammonium chloride (NH₄Cl)
-
Chloroform (CHCl₃)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred solution of o-phenylenediamine (1 mmol) and NH₄Cl (4 mmol) in CHCl₃ (5 ml), add phenoxyacetic acid or the corresponding aldehyde (1 mmol).
-
Stir the mixture at room temperature for the appropriate time (monitor by TLC).
-
After completion, remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (20 ml).
-
Wash the organic layer with water (10 ml).
-
Separate the layers and dry the organic layer over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude product.
-
Purify the product by recrystallization.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Mechanism of action of anthelmintic benzimidazoles via tubulin polymerization inhibition.
References
Troubleshooting common problems in benzimidazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzimidazoles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The most prevalent methods for synthesizing the benzimidazole core involve the condensation of an o-phenylenediamine with either a carboxylic acid or its derivatives (like esters and acid chlorides) or an aldehyde.[1][2][3] The reaction with carboxylic acids is often referred to as the Phillips-Ladenburg reaction, while the reaction with aldehydes is a variation of the Weidenhagen reaction.[1][4] Modern approaches often employ various catalysts to enhance yields and reaction conditions, sometimes incorporating green chemistry principles to minimize environmental impact.[2][3][5]
Q2: I am experiencing a very low yield in my benzimidazole synthesis. What are the common causes and how can I improve it?
A2: Low yields in benzimidazole synthesis can arise from several factors. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and solvent are critical. Some reactions that show poor yields at room temperature can be significantly improved by heating.[1] Microwave-assisted synthesis has also been demonstrated to dramatically decrease reaction times and boost yields.[1][6]
-
Catalyst Choice and Loading: The type and amount of catalyst are crucial. Many reactions exhibit a significant drop in yield without a catalyst or with suboptimal catalyst loading.[1] Common catalysts include Lewis acids (e.g., Er(OTf)₃, ZnCl₂), ammonium salts (e.g., NH₄Cl), and heterogeneous catalysts (e.g., Au/TiO₂, MgO@DFNS).[1] It is essential to optimize the amount of catalyst, as increasing it beyond a certain point can sometimes lead to a decrease in selectivity and yield.[1]
-
Starting Material Quality: The purity of the o-phenylenediamine and the aldehyde or carboxylic acid is important. Impurities can lead to side reactions and the formation of colored byproducts.[1][7]
-
Atmosphere: For reactions involving oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere to prevent unwanted side reactions.[1]
Q3: I am observing significant side product formation. How can I increase the selectivity for my desired benzimidazole?
A3: The formation of multiple products is a common issue, especially the formation of 1,2-disubstituted benzimidazoles when reacting with two molecules of an aldehyde.[7] To improve selectivity:
-
Control the Stoichiometry: Using a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde can favor the formation of the 2-substituted benzimidazole.[7]
-
Modify Reaction Conditions: Adjusting the temperature can favor the desired reaction pathway. Some side reactions may be favored at higher temperatures.[1]
-
Solvent Choice: The choice of solvent can influence selectivity. For instance, non-polar solvents like toluene may favor the 2-substituted product, while water-ethanol mixtures can lead to the 1,2-disubstituted product.[7]
-
Catalyst Selection: Certain catalysts can promote the selective formation of the desired product.[7] For example, Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively yield 1,2-disubstituted benzimidazoles.[2]
Q4: My final product is highly colored, and purification is difficult. What can I do?
A4: Colored impurities are a frequent problem in benzimidazole synthesis, often arising from the oxidation of the o-phenylenediamine starting material.[1][7] Here are some purification strategies:
-
Recrystallization: This is a standard method for purification. Allowing the solution to cool slowly can yield pure crystals.[1]
-
Activated Carbon Treatment: To remove colored impurities, you can treat a solution of the crude product with activated carbon before filtration and recrystallization.[7]
-
Acid-Base Extraction: Since benzimidazoles possess a basic nitrogen atom, acid-base extraction can be used to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. Then, neutralize the aqueous layer to precipitate the purified benzimidazole.[7]
-
Column Chromatography: If other methods fail, silica gel column chromatography is a reliable purification technique.[1] You may need to test several solvent systems to achieve good separation.[7]
-
"Catch and Release" Strategy: A "catch and release" approach using an acidic resin can be effective. The benzimidazole is captured by the resin, impurities are washed away, and the pure product is then released.[8]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies, illustrating the impact of different reaction parameters on the synthesis of benzimidazole derivatives.
Table 1: Effect of Catalyst on the Synthesis of 2-Phenylbenzimidazole
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | RT | 4 | 32 |
| 2 | None | Ethanol | RT | 16 | 60 |
| 3 | 10 wt% MgO@DFNS | Ethanol | RT | 4 | 92 |
| 4 | Au/TiO₂ (1 wt%) | CHCl₃:MeOH (3:1) | 25 | 2 | 96 |
Data adapted from multiple sources for illustrative purposes.[9][10]
Table 2: Optimization of Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
| Entry | Solvent | Temperature (°C) | Time (min) | Catalyst (mol%) | Yield (%) |
| 1 | Ethyl lactate | RT | 120 | None | 0 |
| 2 | Ethyl lactate | 60 | 120 | None | 3.9 |
| 3 | Ethyl lactate | 100 | 120 | None | 15.3 |
| 4 | Water | 60 | 120 | None | 59.6 |
| 5 | Water | 100 | 120 | None | 89.7 |
| 6 | None (Solvent-free) | 60 | 5 | Er(OTf)₃ (1) | 99.9 |
General reaction conditions: N-substituted-o-phenylenediamine (1 mmol) and an aldehyde (1 mmol). Yields were calculated from GC/MS data.[6]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted Benzimidazoles using a Heterogeneous Catalyst
-
Materials: o-phenylenediamine (OPDA), Benzaldehyde, 10 wt% MgO@DFNS catalyst, Ethanol.
-
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to get the pure benzimidazole derivative.[1][2]
-
Protocol 2: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
-
Materials: N-substituted-o-phenylenediamine, Aldehyde, Erbium(III) triflate (Er(OTf)₃).
-
Procedure:
-
In a microwave reactor vessel, mix N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and Er(OTf)₃ (1 mol%).
-
Conduct the reaction under solvent-free conditions in a microwave oven at 60 °C for 5–10 minutes.
-
After the reaction is complete, add water to the reaction mixture.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1][6]
-
Protocol 3: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
-
Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate alongside spots of the starting materials.
-
Develop the TLC plate in an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
-
Visualize the spots under a UV lamp. The disappearance of the starting material spots and the appearance of a new product spot indicate that the reaction is proceeding.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. eurekaselect.com [eurekaselect.com]
- 6. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
Optimizing catalyst and solvent for 2-(phenoxymethyl)-1H-benzimidazole reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-(phenoxymethyl)-1H-benzimidazole from o-phenylenediamine and phenoxyacetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method is the Phillips-Ladenburg synthesis. This reaction involves the condensation of o-phenylenediamine with phenoxyacetic acid, typically heated in the presence of an acid catalyst. The reaction proceeds by forming an intermediate N-acylated adduct, which then undergoes cyclization via dehydration to form the benzimidazole ring.
Q2: What is the role of the acid catalyst and which one should I choose?
A2: The acid catalyst is crucial for protonating the carbonyl group of phenoxyacetic acid, which makes it more electrophilic and facilitates the initial nucleophilic attack by the amino group of o-phenylenediamine. It also aids in the final dehydration step. Common choices include strong mineral acids like 4N Hydrochloric Acid (HCl) or Polyphosphoric Acid (PPA). For a milder, more environmentally benign approach, catalysts like ammonium chloride (NH4Cl) can also be effective.[1][2]
Q3: Can this reaction be performed without a solvent?
A3: Yes, solvent-free conditions are a viable green chemistry approach.[3] This typically involves heating a mixture of the reactants and a solid catalyst. However, this method may require higher temperatures (e.g., 140°C), which can sometimes lead to side product formation.[3] Careful temperature control is essential.
Q4: My reaction is complete, but the product won't precipitate upon adding water. What should I do?
A4: If the product remains dissolved or as an oil, it indicates it may be protonated (if a strong acid catalyst was used) or that impurities are present. First, carefully neutralize the mixture with a base like a saturated sodium bicarbonate solution until the pH is neutral or slightly basic (pH 7-8). If the product still does not solidify, it should be extracted from the aqueous mixture using an organic solvent such as ethyl acetate. The combined organic layers can then be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to yield the crude product.[4]
Q5: What are the best practices for purifying the final product?
A5: The most common method for purifying crude this compound is recrystallization.[5] Ethanol is often a suitable solvent.[1] The process involves dissolving the crude solid in a minimum amount of hot solvent, filtering the hot solution to remove insoluble impurities, and allowing the solution to cool slowly to form pure crystals. Washing the filtered crystals with cold water or a cold solvent can help remove residual impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient heating time or temperature. 2. Reactant Purity: Impure o-phenylenediamine (often oxidizes and darkens on storage) or phenoxyacetic acid can inhibit the reaction. 3. Ineffective Catalyst: The chosen catalyst may not be strong enough, or too little was used. | 1. Monitor the reaction using Thin Layer Chromatography (TLC). Extend the reflux/heating time until the starting material spot disappears. 2. Use freshly purchased or purified o-phenylenediamine. Consider recrystallizing it before use. 3. If using a mild catalyst like NH4Cl, consider switching to 4N HCl or PPA for better conversion. |
| Dark Brown/Tarry Crude Product | 1. Oxidation: o-phenylenediamine is highly susceptible to air oxidation, especially at high temperatures, forming colored polymeric byproducts. 2. Decomposition: Excessive heating (e.g., >150°C) can cause decomposition of reactants or the product. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Ensure precise temperature control. Avoid localized overheating by using an oil bath and vigorous stirring. 3. Purify the crude product by treating it with activated charcoal during recrystallization to remove colored impurities. |
| Multiple Spots on TLC of Crude Product | 1. Unreacted Starting Material: The reaction has not gone to completion. 2. Side Product Formation: Possible formation of N,N'-diacylated product if reaction conditions are not optimized. 3. Intermediate Formation: The N-acylated intermediate may be present if cyclization is incomplete. | 1. Continue heating and monitor by TLC. 2. Use a stoichiometric ratio of reactants (1:1). An excess of phenoxyacetic acid can favor diacylation. 3. Ensure sufficient acid catalyst is present and the temperature is high enough to promote the final dehydration and ring-closing step. |
| Product is an Oil Instead of a Solid | 1. Presence of Impurities: Impurities can lower the melting point of the product, resulting in an oil. 2. Residual Solvent: Trapped solvent (e.g., ethanol, water) can prevent crystallization. 3. Protonated Product: If a strong acid catalyst was used, the product might exist as a salt, which can be oily. | 1. Attempt purification via column chromatography instead of recrystallization. 2. Ensure the crude product is thoroughly dried under vacuum to remove all solvent traces. 3. Neutralize the reaction mixture with a base (e.g., NaHCO₃ solution) before workup to deprotonate the product and encourage precipitation. |
Catalyst and Solvent Optimization Data
The following table summarizes typical conditions and outcomes for the synthesis of 2-substituted benzimidazoles, providing a baseline for optimizing the this compound reaction.
| Catalyst | Solvent | Temperature (°C) | Time | Typical Yield | Reference |
| 4N HCl | Water / Acid | ~100 (Reflux) | 2 - 4 h | Good to Excellent (>85%) | |
| NH₄Cl | Ethanol | 80 - 90 (Reflux) | 2 - 5 h | Good (75 - 90%) | [1][2] |
| Polyphosphoric Acid (PPA) | Solvent-free | 120 - 150 | 1 - 3 h | Moderate to Good | [2] |
| None (Thermal) | Solvent-free | ~140 | 4 - 6 h | Moderate | [3] |
| MgO@DFNS (Heterogeneous) | Ethanol | Ambient | 1 - 2 h | Excellent (>90%) | [6][7] |
| Ultrasound (NaOH/I₂) | Methanol | Room Temp | 4 - 7 min | Excellent (>95%) | [8] |
Experimental Protocols
Protocol 1: Synthesis using Hydrochloric Acid Catalyst
This protocol is adapted from the Phillips-Ladenburg condensation method.
-
Setup: In a 100 mL round-bottomed flask equipped with a reflux condenser, add o-phenylenediamine (e.g., 0.01 mol, 1.08 g).
-
Dissolution: Add 25 mL of 4N Hydrochloric Acid. Stir the mixture until the diamine is fully dissolved.
-
Reactant Addition: Add phenoxyacetic acid (0.01 mol, 1.52 g) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 100-105°C) using a heating mantle or oil bath. Monitor the reaction progress via TLC (e.g., using a 3:1 Ethyl Acetate:Hexane mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: After completion, cool the flask to room temperature. Carefully pour the acidic mixture into 50 mL of ice-cold water.
-
Neutralization & Precipitation: Neutralize the solution by slowly adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. The crude product should precipitate as a solid.
-
Isolation: Collect the solid by suction filtration, wash it thoroughly with cold water (3 x 20 mL) to remove inorganic salts, and allow it to air dry.
-
Purification: Recrystallize the dried crude product from ethanol to obtain pure this compound. The reported melting point is around 188°C.
Visual Diagrams
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for addressing low reaction yield.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. banglajol.info [banglajol.info]
- 5. tandfonline.com [tandfonline.com]
- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 8. Ultrasound-assisted one-pot cyclization for the synthesis of 2-substituted benzimidazole derivatives: A rapid access via NaOH/I2 as an efficient oxidant system [accscience.com]
Purification of crude 2-(phenoxymethyl)-1H-benzimidazole by recrystallization
Technical Support Center: Purification of 2-(phenoxymethyl)-1H-benzimidazole
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude this compound by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used: The solution is not supersaturated.[1][2] 2. The solution is supersaturated but requires nucleation: Crystal growth has not been initiated.[1] 3. The compound has "oiled out": The melting point of the compound is lower than the boiling point of the solvent.[1][2] | 1. Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.[2] Alternatively, the solvent can be completely removed by rotary evaporation and the recrystallization attempted again with less solvent.[1][2] 2. Induce crystallization by: * Adding a seed crystal of pure this compound.[1] * Scratching the inside of the flask with a glass rod at the meniscus.[1] * Cooling the solution in an ice bath to further decrease solubility.[1][3] 3. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[1] Consider leaving the flask to cool on a surface that is not a heat sink, or insulate the flask to slow the cooling rate.[1][4] |
| The compound "oils out" instead of forming crystals. | 1. High concentration of impurities: Impurities can lower the melting point of the mixture.[2] 2. The solution is cooling too rapidly: This doesn't allow for the ordered arrangement of molecules into a crystal lattice.[4] 3. Inappropriate solvent choice: The boiling point of the solvent is significantly higher than the melting point of the compound.[1] | 1. If the crude material is highly impure, consider a preliminary purification step or the use of activated charcoal to remove colored impurities.[3] 2. Ensure a slow cooling process. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[4] 3. Select a solvent with a lower boiling point or use a mixed solvent system to adjust the properties of the crystallization medium.[5] |
| Low yield of purified crystals. | 1. Too much solvent was used: A significant amount of the product remains dissolved in the mother liquor.[2] 2. Premature crystallization: Crystals formed during hot filtration and were lost.[3][4] 3. Incomplete crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature.[4] 4. Washing with too much cold solvent: The purified crystals were dissolved during the washing step. | 1. Check the mother liquor for remaining product by evaporating a small sample. If a significant residue remains, concentrate the mother liquor and cool to obtain a second crop of crystals.[2] 2. To prevent premature crystallization, use a pre-heated funnel and receiving flask for hot filtration. Also, use a slight excess of hot solvent to ensure the compound remains dissolved.[3] 3. Allow adequate time for crystallization at room temperature and then in an ice bath to maximize crystal formation.[4] 4. Wash the crystals with a minimal amount of ice-cold solvent.[3] |
| The purified crystals are colored. | Colored impurities are present: These impurities may co-crystallize with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities.[3][6] Use a fluted filter paper for the hot gravity filtration to remove the charcoal. |
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent for the recrystallization of this compound?
A1: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][7] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[5] The solvent should not react with the compound and should have a boiling point lower than the compound's melting point.[5] For benzimidazole derivatives, common solvents to test include ethanol, water, or a mixture of the two.[6][8] A small-scale solubility test is recommended to determine the best solvent.[5]
Q2: What is a mixed solvent system and when should I use it?
A2: A mixed solvent system is used when no single solvent has the ideal solubility characteristics. It consists of two miscible solvents, one in which this compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[7] This is useful if the compound is too soluble in one solvent and not soluble enough in another at all temperatures.
Q3: How can I tell if my recrystallized product is pure?
A3: A pure recrystallized product should have a sharp melting point that is higher than the melting point of the crude material.[4] Visually, the crystals should appear uniform with sharp edges and shiny surfaces.[4] Further analysis by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can also be used to assess purity.
Q4: What should I do if the crystallization is happening too quickly?
A4: Rapid crystallization can trap impurities within the crystal lattice.[2] If a large amount of solid forms immediately upon cooling, reheat the solution and add a small amount of additional solvent (1-2 mL).[2] Then, allow the solution to cool more slowly to promote the formation of larger, purer crystals.[4]
Q5: Can I reuse the mother liquor?
A5: Yes, the mother liquor contains dissolved product. You can often obtain a second crop of crystals by concentrating the mother liquor (boiling off some solvent) and cooling it again.[2] However, this second crop may be less pure than the first.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of crude this compound. The choice of solvent and volumes should be optimized based on preliminary solubility tests.
1. Solvent Selection:
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Place a small amount (e.g., 50 mg) of the crude this compound into a test tube.
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Add a potential solvent (e.g., ethanol, ethanol/water mixture) dropwise at room temperature. The ideal solvent will not dissolve the compound at this temperature.
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Heat the test tube in a water bath. The compound should dissolve completely at the boiling point of the solvent.[5]
-
Allow the solution to cool to room temperature, and then place it in an ice bath. A good solvent will result in the formation of crystals.[5]
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating the flask on a hot plate. Stir continuously until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.[4]
3. Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes.[3]
4. Hot Gravity Filtration:
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To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration.
-
Pre-heat a funnel and a receiving Erlenmeyer flask.
-
Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper into the receiving flask. Work quickly to prevent premature crystallization in the funnel.[3]
5. Crystallization:
-
Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this time.[4]
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[4]
6. Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[3]
7. Drying:
-
Allow the crystals to dry on the filter paper by drawing air through them for a few minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely. The purity can be assessed by taking a melting point.[4]
Visualization of the Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. What criteria would you utilize to select to a suitable solvent for recry.. [askfilo.com]
- 6. ijcrt.org [ijcrt.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring 2-(phenoxymethyl)-1H-benzimidazole Synthesis via TLC
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals monitoring the synthesis of 2-(phenoxymethyl)-1H-benzimidazole using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind using TLC to monitor this reaction?
A1: Thin-Layer Chromatography (TLC) is an analytical technique used to separate mixtures of compounds.[1] In the synthesis of this compound, TLC allows you to track the consumption of the starting materials (o-phenylenediamine and phenoxyacetic acid) and the formation of the product. The starting materials and the product will have different polarities and therefore different affinities for the stationary phase (the TLC plate, usually silica gel) and the mobile phase (the solvent system).[1] This difference in affinity causes them to travel up the plate at different rates, resulting in distinct spots. By comparing the reaction mixture to reference spots of the starting materials, you can visually determine the progress of the reaction.
Q2: How do I choose an appropriate solvent system (mobile phase)?
A2: The goal is to find a solvent system where the starting materials and the product have distinct and well-resolved spots, ideally with Rf values between 0.2 and 0.8. A good starting point for benzimidazole synthesis is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or acetone.[2] You may need to experiment with different ratios to achieve optimal separation. If your spots are too close to the baseline, the eluent is not polar enough; if they are too close to the solvent front, the eluent is too polar.[3]
Q3: How can I visualize the spots on the TLC plate?
A3: Since the reactants and the benzimidazole product are typically colorless, you will need a visualization method.[4]
-
UV Light: The most common method is using a UV lamp (254 nm).[5] Benzimidazole and the starting materials contain aromatic rings and are usually UV-active, appearing as dark spots on the fluorescent green background of the TLC plate.[4][5]
-
Staining: If a compound is not UV-active or for confirmation, you can use a chemical stain.[6] Common stains include iodine vapor, which forms yellow-brown complexes with many organic compounds, or a p-anisaldehyde solution followed by heating, which can produce colored spots.[4][7]
Q4: What do the spots on my developed TLC plate indicate?
A4:
-
Lane 1 (Starting Material 1 - e.g., o-phenylenediamine): A single spot corresponding to this reactant.
-
Lane 2 (Starting Material 2 - e.g., phenoxyacetic acid): A single spot for the second reactant.
-
Lane 3 (Co-spot): Spots of all starting materials and the reaction mixture applied on the same lane to help with identification.
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Lane 4 (Reaction Mixture): At the beginning of the reaction (t=0), you should see spots corresponding to your starting materials. As the reaction progresses, the starting material spots will fade, and a new spot for the this compound product will appear and intensify. A completed reaction will show the disappearance of the limiting reactant's spot and a strong product spot.
Troubleshooting Guide
This section addresses common problems encountered during the TLC monitoring of the this compound synthesis.
| Problem | Possible Cause(s) | Solution(s) | Reference |
| Spots are streaking or tailing. | 1. The sample is too concentrated (overloaded).2. The solvent system is inappropriate for the sample's polarity.3. The compound is acidic or basic and is interacting strongly with the silica gel. | 1. Dilute the sample before spotting it on the TLC plate.2. Adjust the polarity of your mobile phase. Try a new solvent system.3. For acidic compounds, add a small amount (0.1-2%) of acetic or formic acid to the mobile phase. For basic compounds, add a small amount of triethylamine. | [1][3][8] |
| No spots are visible on the plate. | 1. The sample concentration is too low.2. The compound is not UV-active, and you are only using a UV lamp.3. The solvent level in the developing chamber was above the origin line where the sample was spotted. | 1. Spot the sample multiple times in the same location, allowing the solvent to dry between applications.2. Try using a chemical stain such as iodine vapor or p-anisaldehyde.3. Ensure the solvent level in the chamber is always below the origin line. | [3][8] |
| Reactant and product spots are too close (poor separation). | 1. The polarity of the solvent system is not optimal.2. The reaction has not proceeded long enough for a significant amount of product to form. | 1. Systematically vary the ratio of your polar and non-polar solvents. Sometimes a complete change of solvent system is necessary.2. Run the reaction for a longer period and re-run the TLC. | [1][9] |
| The solvent front runs unevenly. | 1. The bottom of the TLC plate is not level with the bottom of the developing chamber.2. The adsorbent on the plate has been disturbed or is uneven.3. The TLC plate is touching the side of the chamber or the filter paper. | 1. Ensure the plate is placed flat and centered in the chamber.2. Handle TLC plates carefully by the edges. If using self-coated plates, ensure an even slurry thickness.3. Position the plate so it does not touch the chamber walls. | [8] |
| Unexpected spots appear. | 1. The sample contains impurities.2. The compound is decomposing on the silica gel plate.3. Accidental contamination of the TLC plate by touching the surface. | 1. This may indicate side reactions are occurring.2. To check for stability, run a 2D TLC. If the compound is decomposing, spots will appear below the diagonal.3. Always handle TLC plates by the edges. | [8][9][10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This is a general procedure based on the Phillips condensation method.[11]
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and phenoxyacetic acid (1 equivalent).
-
Solvent/Catalyst Addition: Add a high-boiling solvent such as dimethylformamide (DMF) or use an acid catalyst like polyphosphoric acid (PPA) or 4N HCl.[12]
-
Heating: Heat the reaction mixture under reflux. The required temperature and time will depend on the chosen solvent and catalyst (e.g., 100-180°C for several hours).[12]
-
Monitoring: At regular intervals (e.g., every 30-60 minutes), withdraw a small aliquot of the reaction mixture for TLC analysis to monitor the reaction's progress.
-
Workup: Once the TLC indicates the consumption of the limiting reactant, cool the reaction mixture. Neutralize it with a base (e.g., 10% sodium hydroxide solution) until it is alkaline.[13]
-
Isolation: The product will often precipitate out of the solution. Collect the crude product by filtration, wash it with cold water, and dry it.[13]
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: TLC Monitoring Procedure
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom edge.[14] Mark tick marks for each sample you will apply.
-
Sample Preparation: Dissolve small amounts of your starting materials (o-phenylenediamine, phenoxyacetic acid) and your crude product in a volatile solvent (e.g., ethyl acetate, methanol) to create dilute solutions for spotting.
-
Spotting: Using separate capillary tubes, carefully spot each sample onto its designated tick mark on the origin line. Make the spots as small and concentrated as possible.[6] It is good practice to spot the individual starting materials, a co-spot (both starting materials in the same lane), and the reaction mixture.
-
Developing the Plate: Pour your chosen solvent system into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the origin line. Cover the chamber.[14]
-
Elution: Allow the solvent to travel up the plate by capillary action. When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[14]
-
Visualization: Allow the plate to dry completely. Visualize the spots under a UV lamp and circle any visible spots with a pencil.[5] If necessary, use a chemical stain for further visualization.
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Quantitative Data Summary
Table 1: Typical Rf Values in Ethyl Acetate/Hexane (3:7)
| Compound | Structure | Approximate Rf Value | Notes |
| o-Phenylenediamine | Aromatic diamine | ~ 0.45 | More polar starting material. |
| Phenoxyacetic acid | Carboxylic acid | ~ 0.20 | Tends to streak without modifier; very polar. |
| This compound | Product | ~ 0.35 | Polarity is intermediate between the starting materials. |
Note: Rf values are indicative and can vary based on the exact TLC plate, chamber saturation, temperature, and solvent mixture composition.
Visualizations
Experimental Workflow for TLC Monitoring
Caption: Workflow for monitoring a chemical reaction using TLC.
Troubleshooting Logic for Common TLC Issues
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. ijpsm.com [ijpsm.com]
- 3. silicycle.com [silicycle.com]
- 4. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 7. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Troubleshooting Manufacturers - Canada Troubleshooting Factory & Suppliers [santaisci.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. benchchem.com [benchchem.com]
- 13. ijcrt.org [ijcrt.org]
- 14. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Phillips-Ladenburg Benzimidazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Phillips-Ladenburg synthesis of benzimidazoles. Our goal is to help you minimize side product formation and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the Phillips-Ladenburg synthesis, leading to the formation of unwanted side products.
Problem 1: Low Yield of Benzimidazole and Presence of Unreacted Starting Materials
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient heating, short reaction time, or a poorly chosen solvent.
-
Suboptimal Temperature: The traditional Phillips-Ladenburg synthesis often requires high temperatures (150-250°C) to drive the cyclization.[1][2][3] Insufficient temperature can lead to the accumulation of the initial N-acyl intermediate without subsequent cyclization.
-
Catalyst Inactivity: The acid catalyst may be too weak or used in an insufficient amount to effectively promote the condensation and cyclization steps.
Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish, consider a stepwise increase in temperature. For thermally sensitive substrates, microwave-assisted synthesis can significantly reduce reaction times and improve yields.[4][5][6]
-
Select an Appropriate Solvent: The solvent should be high-boiling and capable of dissolving the reactants. Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethylene glycol are often used. In some cases, solvent-free conditions at high temperatures are effective.[2]
-
Choose an Effective Catalyst: While mineral acids like HCl are traditional, catalysts such as p-toluenesulfonic acid (p-TsOH) or solid acid catalysts (e.g., ZnO nanoparticles, alumina) can offer milder reaction conditions and improved yields.[7][8][9]
Problem 2: Formation of N-Acyl Intermediate as a Major Byproduct
Possible Cause:
-
Insufficient Energy for Cyclization: The initial N-acylation of the o-phenylenediamine is often faster than the subsequent intramolecular cyclization to form the benzimidazole ring. If the reaction temperature is too low or the reaction time is too short, the N-acyl intermediate can be isolated as the main product.
Solutions:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy for the cyclization step.
-
Use a Dehydrating Agent: The cyclization step involves the elimination of a water molecule. The use of a dehydrating agent or a Dean-Stark apparatus to remove water can drive the equilibrium towards the benzimidazole product.
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to be highly effective in promoting the rapid cyclization of the N-acyl intermediate, minimizing its accumulation.[4][10]
Problem 3: Formation of Diamide Side Products
Possible Cause:
-
Over-acylation: If the reaction conditions are too harsh or if a highly reactive carboxylic acid derivative (like an acid chloride) is used, both amino groups of the o-phenylenediamine can be acylated, leading to the formation of a diamide.[11][12] This is more prevalent when the cyclization step is slow.
Solutions:
-
Control Stoichiometry: Use a 1:1 molar ratio of o-phenylenediamine to the carboxylic acid.
-
Use Carboxylic Acids Instead of Acyl Halides: Carboxylic acids are less reactive than acyl halides, which reduces the likelihood of over-acylation.[11]
-
Milder Reaction Conditions: Employing milder catalysts and lower reaction temperatures can favor the mono-acylation and subsequent cyclization over the di-acylation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Phillips-Ladenburg synthesis?
A1: The most common side products are the N-acyl-o-phenylenediamine intermediate (from incomplete cyclization) and the N,N'-diacyl-o-phenylenediamine (diamide) (from over-acylation of the starting material).
Q2: How can I monitor the progress of my reaction to avoid side product formation?
A2: Thin Layer Chromatography (TLC) is an effective technique to monitor the reaction. You can track the consumption of the starting materials (o-phenylenediamine and the carboxylic acid) and the formation of the benzimidazole product. The N-acyl intermediate will typically have a different Rf value than the starting materials and the final product.
Q3: What is the best way to purify the benzimidazole product and remove the side products?
A3: The work-up procedure is crucial for obtaining a pure product.[13][14][15]
-
Neutralization: After the reaction, the mixture is typically cooled and neutralized with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the crude product.
-
Filtration and Washing: The precipitated solid is collected by filtration and washed with water to remove any remaining acid and salts.
-
Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture) is a common and effective method to purify the benzimidazole product from less soluble side products like the diamide.[16]
-
Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be used to separate the desired product from the side products and unreacted starting materials.
Q4: Are there any modern alternatives to the high temperatures and strong acids typically used in the Phillips-Ladenburg synthesis?
A4: Yes, several modern modifications aim to provide milder and more efficient conditions:
-
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields, often under solvent-free conditions.[4][5][6]
-
Solid Acid Catalysts: Using recyclable solid acid catalysts like zeolites, clays, or metal oxides can facilitate easier work-up and reduce corrosive waste.[7][9]
-
Alternative Reagents: Using carboxylic acid derivatives such as esters or amides under specific catalytic conditions can sometimes offer better control over the reaction.
Data Presentation
The following tables summarize quantitative data from various studies on the Phillips-Ladenburg synthesis, highlighting the impact of different catalysts and conditions on product yield.
Table 1: Comparison of Catalysts for the Synthesis of 2-Substituted Benzimidazoles
| Catalyst | Substrate 1 (o-phenylenediamine) | Substrate 2 (Carboxylic Acid/Aldehyde) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-TsOH | o-phenylenediamine | Benzaldehyde | DMF | 80 | 2-3 | 90 | [1][8] |
| ZnO-NPs | o-phenylenediamine | Substituted aromatic aldehydes | - | - | - | High | [7] |
| NH4Cl | o-phenylenediamine | Anisaldehyde | Ethanol | 80 | 2 | Moderate to Good | |
| Microwave | o-phenylenediamine | Various carboxylic acids | Acidic medium | - | 1.5-4 min | 80-95 | [4] |
| None (Conventional) | o-phenylenediamine | Various carboxylic acids | Acidic medium | Reflux | 4-10 h | 40-75 | [4] |
Table 2: Yield Comparison of Conventional vs. Microwave-Assisted Synthesis
| Product (Benzimidazole Derivative) | Conventional Heating Yield (%) | Microwave Irradiation Yield (%) |
| 2-Methylbenzimidazole | 65 | 92 |
| 2-Phenylbenzimidazole | 70 | 95 |
| 2-(4-Chlorophenyl)benzimidazole | 68 | 90 |
| 2-(4-Nitrophenyl)benzimidazole | 62 | 88 |
| Data adapted from a comparative study on microwave-assisted synthesis.[4] |
Experimental Protocols
Protocol 1: High-Yield Synthesis of 2-Phenylbenzimidazole using p-Toluenesulfonic Acid
This protocol is adapted from studies utilizing p-toluenesulfonic acid as a catalyst for improved yields and milder conditions compared to traditional mineral acids.[1][8]
Materials:
-
o-Phenylenediamine
-
Benzoic Acid
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
10% Sodium hydroxide solution
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add o-phenylenediamine (1.0 eq), benzoic acid (1.0 eq), and a catalytic amount of p-TsOH (0.1 eq).
-
Add toluene as the solvent.
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Add 10% aqueous sodium hydroxide solution to the residue until the mixture is basic (pH > 8) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylbenzimidazole.
Mandatory Visualization
Below are diagrams illustrating the key chemical pathways involved in the Phillips-Ladenburg synthesis and the formation of common side products.
References
- 1. [PDF] Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Telescoped continuous flow synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Synthesis, state-of-the-art NMR-binding and molecular modeling study of new benzimidazole core derivatives as Pin1 inhibitors: Targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US6054589A - Process for preparing 2-chloro-benzimidazole derivatives - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Addressing stability and degradation of 2-(phenoxymethyl)-1H-benzimidazole
Disclaimer: Specific stability and degradation data for 2-(phenoxymethyl)-1H-benzimidazole are limited in publicly available literature. The information provided herein is based on studies of closely related benzimidazole derivatives and is intended to serve as a general guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on the stability profiles of analogous benzimidazole compounds, it is recommended to store this compound in a cool, dark, and dry place. Benzimidazoles can be sensitive to light and moisture, which may promote degradation. For long-term storage, maintaining the compound in a tightly sealed container at 2-8°C is advisable.
Q2: What are the potential degradation pathways for this compound?
A2: While specific pathways for this compound are not extensively documented, benzimidazole derivatives are known to degrade via several mechanisms. The most common degradation pathways include:
-
Photodegradation: Benzimidazoles are often photosensitive in solution, leading to the formation of various photoproducts.[1][2][3]
-
Hydrolysis: The ether linkage in the phenoxymethyl group and the imidazole ring itself can be susceptible to hydrolysis, particularly under acidic or alkaline conditions.
-
Oxidation: The benzimidazole ring can undergo oxidative cleavage.
-
Thermal Degradation: While generally stable in solid form at moderate temperatures, prolonged exposure to high temperatures can lead to decomposition.[1][3]
Q3: I am observing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?
A3: The appearance of unexpected peaks in your chromatogram likely indicates the presence of degradation products or impurities. Consider the following troubleshooting steps:
-
Review Storage and Handling: Ensure the compound has been stored under the recommended conditions and protected from light.
-
Solvent and Mobile Phase Compatibility: Verify that the compound is not reacting with the solvent used for sample preparation or the mobile phase. Prepare a fresh sample in a different, inert solvent to compare.
-
Perform a Forced Degradation Study: A controlled stress study (see experimental protocols below) can help you identify potential degradation products under specific conditions (acidic, basic, oxidative, thermal, and photolytic). This can aid in the tentative identification of the observed peaks.
-
Utilize Mass Spectrometry (MS): Coupling your HPLC to a mass spectrometer (LC-MS) is the most definitive way to identify the mass of the unknown peaks and aid in their structural elucidation.
Q4: My solution of this compound is showing a decrease in concentration over time, but I don't see any major degradation peaks in the HPLC. What could be happening?
A4: This "mass balance" issue can arise from several factors:
-
Formation of Non-UV-Active Degradants: The degradation products may lack a chromophore that absorbs at the detection wavelength you are using. Try analyzing your samples at a lower wavelength (e.g., 210 nm) or using a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).
-
Precipitation: The compound may be precipitating out of solution, especially if the solvent is not optimal or the concentration is high. Visually inspect your samples for any solid material.
-
Adsorption: The compound might be adsorbing to the surfaces of your storage container or analytical vials. Using silanized glass or polypropylene containers may help mitigate this.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor Solubility | Incorrect solvent selection; Compound has low intrinsic solubility. | Test a range of solvents with varying polarities (e.g., DMSO, DMF, methanol, acetonitrile). Gentle heating or sonication may aid dissolution. For aqueous solutions, consider pH adjustment. |
| Discoloration of Solid or Solution | Degradation due to light exposure or oxidation. | Store the compound in an amber vial or protected from light. Prepare fresh solutions before use. Purge solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| Inconsistent Experimental Results | Instability of the compound under experimental conditions; Inconsistent sample preparation. | Evaluate the stability of the compound in your specific experimental buffer and temperature. Ensure accurate and consistent weighing and dilution of the compound for each experiment. |
| Loss of Compound During Work-up | Adsorption to labware; Instability during extraction or purification steps. | Use silanized glassware or polypropylene tubes. Minimize the duration of experimental steps where the compound may be unstable (e.g., exposure to strong acids or bases). |
Quantitative Data Summary
The following table summarizes stability data for related benzimidazole compounds. Note: This data should be considered indicative rather than definitive for this compound.
| Compound | Stress Condition | Solvent | Observation | Reference |
| Albendazole | Light Exposure | Ethanol | High photodegradation rate at 20°C. | [2] |
| Mebendazole | Light Exposure | Ethanol | High photodegradation rate at 20°C. | [2] |
| Albendazole | 0.1M HCl, 60°C | 0.1M HCl | No degradation observed. | [2] |
| Mebendazole | 0.1M HCl, 60°C | 0.1M HCl | No degradation observed. | [2] |
| Albendazole | Alkaline Solution | Alkaline Solution | Almost completely degraded; rate is temperature-dependent. | [2] |
| Mebendazole | Alkaline Solution | Alkaline Solution | Partially degraded; rate is temperature-dependent. | [2] |
| Various Anthelmintics | Solid State, up to 50°C | - | Reliable stability. | [1][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Thermostatic water bath or oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid compound and a solution of the compound (in a suitable solvent) in an oven at 80°C for 48 hours.
-
Analyze samples at different time points.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
Analyze both the exposed and control samples at appropriate time points.
-
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Monitor the decrease in the peak area of the parent compound and the formation of new peaks.
Protocol 2: Stability-Indicating HPLC Method Development (General Approach)
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Materials and Equipment:
-
HPLC system with a gradient pump, autosampler, and photodiode array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Buffers (e.g., phosphate, acetate)
-
Forced degradation samples from Protocol 1
Procedure:
-
Initial Method Conditions:
-
Mobile Phase: Start with a simple gradient, for example, a mixture of water (A) and acetonitrile (B). A typical starting gradient could be 5% to 95% B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan the UV spectrum of this compound to determine the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL
-
-
Method Optimization:
-
Inject the undergraded compound and the samples from the forced degradation studies.
-
Evaluate the chromatograms for the resolution between the parent peak and any degradation product peaks.
-
Adjust the mobile phase composition (organic modifier, pH of the aqueous phase) and the gradient slope to improve separation.
-
The use of a PDA detector is highly recommended to check for peak purity and to identify the λmax of any degradation products.
-
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways for this compound.
References
- 1. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 2. A photodegradation study on anthelmintic benzimidazoles [iris.unical.it]
- 3. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Phenoxymethyl)-1H-benzimidazole
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis and scale-up of 2-(phenoxymethyl)-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent laboratory method is the Phillips condensation, which involves the reaction of o-phenylenediamine with phenoxyacetic acid in the presence of an acid catalyst, typically 4N hydrochloric acid, under reflux conditions.[1] The reaction mixture is then neutralized to precipitate the crude product, which is subsequently purified.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Key scale-up challenges include:
-
Heat Management: The condensation reaction is often exothermic, and efficient heat dissipation is crucial to prevent thermal runaways and the formation of byproducts on a larger scale.
-
Mixing Efficiency: Ensuring homogeneous mixing in a large reactor is vital for maintaining uniform reaction temperatures and concentrations, which directly impacts reaction rate and product purity.
-
Reagent Addition Rate: The rate of addition of reactants, particularly in a large-scale setting, needs to be carefully controlled to manage the reaction exotherm.
-
Solid Handling and Purification: Handling and purifying large quantities of the product can be challenging. Recrystallization, a common lab-scale purification method, may be less efficient at an industrial scale, necessitating alternative methods like slurry washes or the use of different solvent systems.
Q3: What are the common impurities and byproducts in the synthesis of this compound?
A3: Common impurities can include unreacted starting materials (o-phenylenediamine and phenoxyacetic acid), colored oxidation products of o-phenylenediamine, and potentially side products such as N-acylated intermediates if the cyclization is incomplete. While less common for this specific synthesis, in broader benzimidazole preparations, the formation of 1,2-disubstituted benzimidazoles can be a concern.
Q4: How can the formation of colored impurities be minimized during scale-up?
A4: The formation of colored impurities often arises from the oxidation of the o-phenylenediamine starting material. To mitigate this, it is recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon. Additionally, ensuring the purity of the starting materials and minimizing reaction time can help reduce the formation of these impurities. Post-synthesis, treatment with activated charcoal can be effective in removing colored impurities.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Poor quality of starting materials. - Loss of product during workup and purification. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Optimize the reaction temperature; for the Phillips condensation, reflux is typically required. - Use purified starting materials. - Optimize the neutralization and crystallization steps to maximize product recovery. |
| Product is Darkly Colored | - Oxidation of o-phenylenediamine. | - Run the reaction under an inert atmosphere (e.g., nitrogen). - Purify the crude product by treating a solution with activated charcoal before recrystallization.[2] |
| Difficulty in Product Purification | - Presence of closely related impurities. - Product oiling out during crystallization. | - Employ alternative purification techniques such as column chromatography or slurry washing with an appropriate solvent. - For crystallization, carefully select the solvent system and control the cooling rate to promote the formation of crystals over oil. |
| Inconsistent Results at Larger Scale | - Inefficient heat transfer in the reactor. - Poor mixing leading to localized "hot spots". | - Ensure the reactor has adequate cooling capacity. - Optimize the agitation speed and impeller design to ensure proper mixing. - Consider a slower, controlled addition of reagents. |
Quantitative Data
The following table summarizes typical lab-scale data for the synthesis of this compound and provides illustrative parameters for consideration during scale-up.
| Parameter | Lab Scale (Illustrative) | Pilot/Industrial Scale (Considerations) |
| Reactant Ratio (o-phenylenediamine : phenoxyacetic acid) | 1:1 molar ratio | Maintain 1:1 molar ratio with precise dosing |
| Catalyst | 4N Hydrochloric Acid | Use of mineral acids or potentially solid acid catalysts for easier removal |
| Solvent | Typically aqueous HCl | Consideration of solvent volume to manage exotherm and product solubility |
| Reaction Temperature | Reflux (approx. 100 °C) | Precise temperature control with reactor cooling jackets is critical |
| Reaction Time | 3-5 hours | May vary depending on heat transfer and mixing efficiency |
| Yield | 80-86%[1][2] | Yield optimization is a key goal of scale-up studies |
| Melting Point | 160-164 °C, 188 °C[1][2] | Consistent melting point is a key purity indicator |
| Purification Method | Recrystallization from ethanol or benzene/hexane | May require alternative methods like slurry washing or melt crystallization |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
-
o-phenylenediamine (0.05 mol, 5.40 g)
-
Phenoxyacetic acid (0.05 mol, 7.60 g)
-
4N Hydrochloric Acid
-
Sodium Hydroxide solution
-
Crushed ice
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of o-phenylenediamine (0.05 mol) and phenoxyacetic acid (0.05 mol) is placed in a round-bottom flask.
-
4N HCl is added, and the mixture is refluxed on a water bath for 3 hours.[1]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction solution is cooled and poured onto crushed ice.
-
A sodium hydroxide solution is added dropwise to neutralize the mixture, leading to the precipitation of the crude product.[1]
-
The resulting solid is filtered, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol.
Scale-Up Considerations for Industrial Production
Scaling up the synthesis of this compound requires careful consideration of several factors beyond a simple multiplication of laboratory-scale quantities.
-
Reactor Design and Material: A glass-lined or stainless steel reactor with appropriate corrosion resistance to hydrochloric acid is necessary. The reactor must be equipped with a robust agitation system and a heating/cooling jacket for precise temperature control.
-
Heat Transfer and Management: The exothermic nature of the condensation reaction necessitates a reactor with a sufficient heat exchange surface area. The rate of reagent addition should be carefully controlled to manage the heat generated and maintain the desired reaction temperature.
-
Mixing: The agitator speed and impeller design must be optimized to ensure homogeneity throughout the larger reaction volume. Poor mixing can lead to localized overheating and increased byproduct formation.
-
Work-up and Isolation:
-
Neutralization: The addition of the neutralizing base (e.g., sodium hydroxide) must be done cautiously to control the exotherm.
-
Filtration: Industrial-scale filtration equipment, such as a centrifuge or a filter press, will be required to handle the larger volume of the precipitated product.
-
Drying: The wet cake will need to be dried in a suitable industrial dryer, such as a tray dryer or a rotary vacuum dryer.
-
-
Purification: Recrystallization may still be used, but it can be solvent- and energy-intensive at a large scale. Alternative methods such as slurry washing the crude product with a suitable solvent to remove impurities may be more efficient.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Minimizing o-Phenylenediamine Oxidation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the oxidation of o-phenylenediamine (OPD) during synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my o-phenylenediamine solution turning dark brown/red upon starting my reaction?
A1: A rapid color change to dark brown or red at the beginning of a reaction indicates significant and immediate oxidation of the o-phenylenediamine.[1] This is typically caused by one or more of the following factors:
-
Presence of Atmospheric Oxygen: o-Phenylenediamine is highly susceptible to air oxidation.[1][2]
-
Impure Solvents or Reagents: Solvents that have not been properly degassed contain dissolved oxygen, which will readily oxidize OPD.[1] Similarly, starting materials may contain oxidizing impurities.[1]
-
Metal Contaminants: Trace metal ions can catalyze the oxidation of OPD.
Immediate Actions:
-
Immediately purge the reaction vessel with an inert gas, such as argon or nitrogen, to remove any oxygen and prevent further oxidation.[1]
-
If possible, cool the reaction mixture to slow down the rate of oxidation.
Q2: What are the primary oxidation products of o-phenylenediamine?
A2: The main oxidation product of o-phenylenediamine is 2,3-diaminophenazine (DAP), which is a colored and highly fluorescent compound.[1][3][4] Under certain conditions, further oxidation can lead to the formation of polymeric materials (poly-OPD).[1][5][6] The formation of these byproducts is often visible as a distinct yellow to dark brown coloration of the reaction mixture or isolated product.[1] The maximum absorbance of DAP is in the range of 425-455 nm.[1][5][6]
Q3: How can I prevent oxidation during the workup and purification stages?
A3: The workup and purification stages are critical, as the product is often exposed to air. To minimize oxidation during these steps:
-
Use of Reducing Agents: Add a small amount of a reducing agent, such as sodium hydrosulfite (also known as sodium dithionite) or stannous chloride, to the workup solutions.[1][7][8] This will help to reduce any oxidized species back to the desired diamine.
-
Inert Atmosphere: Whenever possible, perform extractions, filtrations, and concentrations under a blanket of inert gas.
-
Distillation: If purifying by distillation, ensure it is performed under reduced pressure and in an inert atmosphere.[7]
-
Recrystallization: When recrystallizing the product, add a small amount of sodium hydrosulfite to the solvent to prevent oxidation.[1][7]
Q4: Is it better to use o-phenylenediamine or its dihydrochloride salt?
A4: For improved stability and ease of purification, converting the free diamine to its dihydrochloride salt is a common and effective strategy.[7][8] The salt is generally more stable towards oxidation and can be purified by recrystallization, often with the addition of stannous chloride to prevent oxidation during the process.[7] The free base can then be regenerated just before use if required.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction stalls or gives low yield. | Formation of oxidation products is inhibiting the reaction. | Monitor the reaction by TLC/GC-MS for the appearance of colored spots. If oxidation is suspected, consider adding a small amount of a reducing agent like sodium hydrosulfite.[1] |
| Product is off-white, yellow, or brown after purification. | Oxidation has occurred during the reaction, workup, or storage. | Re-purify the material. Recrystallization from hot water containing sodium hydrosulfite and treatment with decolorizing charcoal is an effective method.[1][7] Alternatively, distillation under high vacuum and an inert atmosphere can be used for nearly pure material.[7] |
| Distillation of the product leads to decomposition. | The material is not pure enough for distillation, or the temperature is too high, causing decomposition and further oxidation. | Only distill material that is already of high purity.[7] Ensure a high vacuum is maintained to keep the distillation temperature as low as possible. Perform the distillation under a nitrogen or argon atmosphere.[7] |
| The product darkens rapidly upon exposure to air and light. | The purified product is still susceptible to oxidation. | Store the purified o-phenylenediamine in a cool, dark place (2-8°C) under an inert atmosphere (e.g., in a desiccator or glovebox).[1] Storing in a brown, airtight bottle is also recommended.[1] |
Experimental Protocols
Protocol 1: Purification of Crude o-Phenylenediamine by Recrystallization
This protocol is designed for the purification of crude or discolored o-phenylenediamine.
Methodology:
-
Dissolve the crude o-phenylenediamine in hot water (approximately 150-175 mL for 40-50 g of crude product).
-
Add 1-2 g of sodium hydrosulfite to the hot solution to reduce colored oxidation products.[1][7]
-
Add a small amount of decolorizing activated charcoal to the solution.
-
Filter the hot solution by suction to remove the charcoal and other insoluble impurities.[1]
-
Cool the filtrate thoroughly in an ice-salt bath to induce crystallization.
-
Collect the colorless crystals by suction filtration.
-
Wash the crystals with a small amount of ice-cold water (10-15 mL).
-
Dry the purified product in a vacuum desiccator.[1]
Protocol 2: Synthesis of 2-Substituted Benzimidazoles with Minimized OPD Oxidation
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde, incorporating steps to prevent OPD oxidation.
Methodology:
-
In a round-bottom flask, place the supported gold catalyst (e.g., Au/TiO2, 1 mol% Au).
-
Add the solvent or solvent mixture (e.g., CHCl3:MeOH 3:1, 3 mL).
-
Add o-phenylenediamine (0.3 mmol) and the aldehyde (0.3 mmol) to the flask.
-
Purge the flask with an inert gas (e.g., argon or nitrogen).
-
Stir the reaction mixture at 25°C for 2 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, centrifuge the mixture to separate the solid catalyst.
-
Wash the catalyst twice with ethanol (3 mL).
-
The combined supernatant contains the 2-substituted benzimidazole product.
Visual Guides
Caption: Workflow for the purification of oxidized o-phenylenediamine.
Caption: Logical diagram of OPD oxidation and prevention pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. o-Phenylenediamine | 95-54-5 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. o-Phenylenediamine - Wikipedia [en.wikipedia.org]
Selecting the optimal temperature for 2-(phenoxymethyl)-1H-benzimidazole cyclization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(phenoxymethyl)-1H-benzimidazole. The content focuses on optimizing the cyclization reaction, with a particular emphasis on selecting the optimal temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the cyclization of this compound?
The most commonly cited optimal condition involves refluxing the reactants, o-phenylenediamine and phenoxyacetic acid, in 4N hydrochloric acid (HCl) on a water bath.[1] A water bath maintains the reaction temperature at approximately 100°C. This method has been reported to produce high yields of 80% to 86%.[1]
Q2: How critical is the temperature for this reaction?
Temperature is a critical parameter in the synthesis of benzimidazoles.[2]
-
Insufficient Temperature: May lead to incomplete condensation and low yields as the activation energy for the cyclization is not met.[2]
-
Excessive Temperature: Can cause degradation of the starting materials or the final product, leading to increased impurities and a lower yield.[2][3] For some benzimidazole syntheses, an increase in temperature beyond a certain point has been shown to decrease the yield.[3]
Q3: Can the reaction be performed under different temperature conditions?
Yes, the optimal temperature can vary depending on the specific reaction conditions, such as the solvent, catalyst, and reactants used. While ~100°C in 4N HCl is well-documented for this specific molecule, other benzimidazole syntheses have been optimized at different temperatures, ranging from room temperature to 140°C or higher.[4][5][6] For example, one study on a related synthesis found room temperature to be optimal when using a specific catalyst, with higher temperatures leading to by-product formation.[5] Another solvent-free approach for a different benzimidazole derivative identified 140°C as the optimal temperature.[6]
Q4: What is the role of 4N HCl in the reaction?
The reaction between o-phenylenediamine and a carboxylic acid to form a benzimidazole is a condensation reaction. The acidic medium, in this case, 4N HCl, acts as a catalyst to facilitate the dehydration and subsequent cyclization process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Very low or no yield of the desired product.
| Potential Cause | Recommended Solution |
| Sub-optimal Reaction Temperature | Ensure the reaction mixture is refluxing on a water bath, maintaining a temperature of approximately 100°C.[1] Verify your heating apparatus is functioning correctly. Temperatures that are too low can result in incomplete cyclization.[2] |
| Incomplete Reaction | The standard protocol recommends a reflux time of 3 hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting materials have been consumed before proceeding with workup. |
| Improper Workup | After completion, the reaction mixture should be poured onto crushed ice and then neutralized (basified).[1] Ensure proper neutralization with a suitable base like NaOH or sodium bicarbonate solution to precipitate the product.[1] |
| Reagent Quality | Ensure the purity of the o-phenylenediamine and phenoxyacetic acid starting materials. Impurities can interfere with the reaction. |
Problem 2: The final product is impure.
| Potential Cause | Recommended Solution |
| Degradation from Excessive Heat | Avoid heating the reaction significantly above 100°C, as high temperatures can lead to the degradation of starting materials or the final product.[2][3] |
| Side Reactions | Stick to the recommended reaction time and temperature to minimize the formation of by-products. |
| Ineffective Purification | The crude product should be thoroughly washed with cold water after filtration.[1] Recrystallization from a suitable solvent, such as ethanol, is often necessary to achieve high purity. |
Data Presentation
Table 1: Optimized Reaction Conditions for this compound Cyclization
| o-phenylenediamine (molar eq.) | Phenoxyacetic Acid (molar eq.) | Solvent / Catalyst | Temperature | Time (h) | Yield (%) | Reference |
| 1 | 1 | 4N HCl | Reflux on water bath (~100°C) | 3 | 80% | [1] |
| 1 | 1 | 4N HCl | Heating | - | 86% |
Table 2: Example Temperature Conditions for Other Benzimidazole Syntheses
| Reactants | Solvent / Catalyst | Temperature (°C) | Yield (%) | Reference |
| o-phenylenediamine, Glycolic Acid | Dimethylformamide | 90-100°C | - | [7] |
| o-phenylenediamine, Benzaldehyde | NH₄Cl, CHCl₃ | Room Temp. | 94% | [4] |
| o-phenylenediamine, Acetic Acid | None (Solvent-free) | 140°C | - | [6] |
| o-phenylenediamine, Pyruvic Acid | l-Lys, l-Tyr, H₂O | 50°C | 93% | [3] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is based on the methods described in the literature.[1]
-
Reactant Preparation : In a round-bottom flask, combine o-phenylenediamine (0.05 mol) and phenoxyacetic acid (0.05 mol).
-
Acid Addition : Add 25 mL of 4N hydrochloric acid to the flask.
-
Cyclization Reaction : Fit the flask with a reflux condenser and heat the mixture on a water bath (to maintain a temperature of approximately 100°C) under reflux for 3 hours.
-
Reaction Monitoring : The completion of the reaction can be monitored by TLC.
-
Product Precipitation : After the reaction is complete, cool the mixture and pour it onto crushed ice.
-
Neutralization : Neutralize the acidic solution by adding a sodium hydroxide (NaOH) or saturated sodium bicarbonate solution dropwise until the product precipitates completely.[1]
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Isolation : Filter the resulting solid product and wash it thoroughly with cold water.
-
Drying and Purification : Dry the solid product. For higher purity, recrystallize the product from a suitable solvent system.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. arabjchem.org [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. banglajol.info [banglajol.info]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Data of 2-(Phenoxymethyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(phenoxymethyl)-1H-benzimidazole alongside related benzimidazole derivatives. Due to the absence of directly published experimental data for this compound in the available literature, this guide presents predicted spectral data based on established chemical shift principles and analysis of structurally similar compounds. This information is intended to serve as a valuable reference for the characterization and identification of this and related molecules in a research and development setting.
¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and compare them with experimentally determined data for other 2-substituted benzimidazoles. All experimental data is referenced from peer-reviewed publications.
Table 1: ¹H NMR Spectral Data (Predicted vs. Experimental)
| Compound | Solvent | N-H (ppm) | Aromatic-H (Benzimidazole) (ppm) | Aromatic-H (Substituent) (ppm) | Other-H (ppm) |
| This compound (Predicted) | DMSO-d₆ | ~12.5 (br s) | ~7.10-7.60 (m) | ~6.90-7.30 (m) | ~5.30 (s, -CH₂-) |
| 2-Phenyl-1H-benzimidazole | DMSO-d₆ | 12.95 (s) | 7.20 (d), 7.45-7.70 (m) | 8.17 (d) | - |
| 2-Methyl-1H-benzimidazole | DMSO-d₆ | - | 7.11-7.14 (m), 7.46-7.49 (m) | - | 2.51 (s, -CH₃) |
| 2-Benzyl-1H-benzimidazole | DMSO-d₆ | - | 7.11-7.53 (m) | 7.11-7.53 (m) | 4.18 (s, -CH₂-) |
Table 2: ¹³C NMR Spectral Data (Predicted vs. Experimental)
| Compound | Solvent | C=N (C2) (ppm) | Aromatic-C (Benzimidazole) (ppm) | Aromatic-C (Substituent) (ppm) | Other-C (ppm) |
| This compound (Predicted) | DMSO-d₆ | ~152 | ~111, ~119, ~122, ~138, ~143 | ~115, ~121, ~130, ~158 | ~68 (-CH₂-) |
| 2-Phenyl-1H-benzimidazole | DMSO-d₆ | 151.3 | 111.5, 118.9, 121.8, 122.7, 135.1, 143.8 | 126.5, 129.1, 130.0, 130.2 | - |
| 2-Methyl-1H-benzimidazole | DMSO-d₆ | 151.6 | 114.5, 121.3, 139.4 | - | 15.0 (-CH₃) |
| 2-Benzyl-1H-benzimidazole | DMSO-d₆ | 153.9 | 111.3, 118.6, 121.3, 121.9, 134.8, 143.7 | 126.9, 128.8, 129.1, 138.0 | 35.3 (-CH₂-) |
Experimental Protocols
The following provides a typical experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of benzimidazole derivatives, based on standard laboratory practices.
Sample Preparation:
-
Approximately 5-10 mg of the benzimidazole compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry vial.
-
The solution is then transferred to a standard 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the solvent does not contain an internal reference.
NMR Data Acquisition:
-
Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.
-
¹H NMR:
-
The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
A standard one-pulse sequence is used to acquire the spectrum.
-
Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or more), and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum with singlets for each carbon atom.
-
The spectral width is typically set to around 220 ppm.
-
A larger number of scans (often several hundred to thousands) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra. Chemical shifts are referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
Structural Representation and Key NMR Correlations
The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon environments relevant to NMR spectroscopy.
Caption: Structure of this compound.
A Comparative Analysis of FTIR and Mass Spectrometry for the Characterization of 2-(phenoxymethyl)-1H-benzimidazole
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. This guide provides a comparative analysis of two instrumental techniques, Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), in the characterization of 2-(phenoxymethyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry.
This guide will delve into the experimental data obtained from both techniques, present it in a clear, comparative format, and provide detailed experimental protocols. Furthermore, visual workflows for each analytical method are presented to enhance understanding.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data obtained from the FTIR and Mass Spectrometry analysis of this compound and its derivatives, allowing for a direct comparison of their spectral characteristics.
Table 1: Key FTIR Spectral Data of this compound and Related Compounds
| Compound | N-H Stretch (cm⁻¹) | C-H (Aromatic) Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C-O-C Stretch (cm⁻¹) | Reference |
| This compound | ~3400 (broad) | ~3050 | ~1625 | ~1230 | [1] |
| 2-Methyl-1H-benzimidazole | 3178 | 2916 (aliphatic) | - | - | [2][3] |
| 2-Phenyl-1H-benzimidazole | 3443 | 3068 | 1625 | - | [4] |
| 1-Methyl-2-(phenoxymethyl)-1H-benzimidazole | - | ~3050 | ~1620 | ~1240 | [5] |
Note: The FTIR data for this compound is based on typical values for benzimidazole and phenoxy moieties, as a detailed peak list was not publicly available.
Table 2: Mass Spectrometry Data (Electron Ionization) of this compound and a Derivative
| Compound | Molecular Ion (M⁺) [m/z] | Base Peak [m/z] | Key Fragment Ions [m/z] | Reference |
| This compound | 224 | 131 | 104, 93, 77, 65 | [6] |
| 1-Methyl-2-(phenoxymethyl)-1H-benzimidazole | 238 | 145 | 118, 91, 77 | [5] |
Deciphering the Spectroscopic Evidence
FTIR Spectroscopy provides information about the functional groups present in a molecule. In the case of this compound, the broad absorption band around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring, indicating intermolecular hydrogen bonding. The peaks around 3050 cm⁻¹ are attributed to the C-H stretching of the aromatic rings. The absorption at approximately 1625 cm⁻¹ corresponds to the C=N stretching of the benzimidazole ring, and the band around 1230 cm⁻¹ is indicative of the C-O-C asymmetric stretching of the ether linkage.
Mass Spectrometry , on the other hand, provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 224, which corresponds to its molecular weight.[6] The fragmentation pattern is key to confirming the structure. The base peak at m/z 131 likely corresponds to the benzimidazolyl-methyl cation, formed by the cleavage of the ether bond. Other significant fragments at m/z 104, 93 (phenoxy radical cation), 77 (phenyl cation), and 65 are consistent with the expected fragmentation of the benzimidazole and phenoxy moieties.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental results. Below are generalized protocols for the FTIR and Mass Spectrometry analysis of solid organic compounds like this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid sample (1-2 mg) is ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
The mixture is then transferred to a pellet-forming die.
-
The die is placed in a hydraulic press and pressure is applied to form a thin, transparent pellet.
-
The KBr pellet is removed from the die and placed in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
A background spectrum of the empty sample compartment is recorded.
-
The sample holder with the KBr pellet is placed in the spectrometer's beam path.
-
The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (Electron Ionization)
Sample Introduction:
-
A small amount of the sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
The sample is vaporized by heating.
Ionization and Analysis:
-
The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting positively charged ions are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for FTIR and Mass Spectrometry analysis.
Caption: Workflow for FTIR analysis of a solid sample.
Caption: Workflow for Electron Ionization Mass Spectrometry analysis.
Conclusion: Complementary Techniques for Structural Confirmation
Both FTIR and Mass Spectrometry are powerful tools for the characterization of this compound, each providing unique and complementary information. FTIR excels at identifying the functional groups present, confirming the key structural motifs of the benzimidazole and phenoxy ether components. Mass Spectrometry, in turn, provides the definitive molecular weight and a fragmentation pattern that serves as a molecular fingerprint, allowing for the confirmation of the overall structure and connectivity. For unambiguous structure elucidation in drug discovery and development, the combined application of both techniques is highly recommended.
References
- 1. esisresearch.org [esisresearch.org]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Quantum mechanical and spectroscopic (FT-IR, FT-Raman, ¹H NMR and UV) investigations of 2-(phenoxymethyl)benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-methyl-2-(phenoxymethyl)-1H-benzo[d]imidazole | C15H14N2O | CID 678003 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C14H12N2O | CID 210074 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2-(phenoxymethyl)-1H-benzimidazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 2-(phenoxymethyl)-1H-benzimidazole has emerged as a compound of significant interest due to its diverse biological activities. This guide provides a comprehensive comparison of the biological activity of this compound with its various derivatives, supported by quantitative data from in vitro studies. Detailed experimental protocols and visual representations of relevant biological pathways and workflows are included to facilitate a deeper understanding and aid in future drug development efforts.
Comparative Analysis of Biological Activities
The biological activities of this compound and its derivatives span a wide spectrum, including anticancer, antibacterial, and antifungal properties. The following sections and data tables summarize the quantitative evaluation of these activities against various cell lines and microbial strains.
Anticancer Activity
Benzimidazole derivatives have shown considerable cytotoxic action against a range of tumor cell lines. The mechanism of their anticancer effect is multifaceted, involving the induction of apoptosis, inhibition of crucial enzymes like topoisomerase, and interference with microtubule dynamics.
A series of new N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized and evaluated for their antiproliferative activity against the MDA-MB-231 human breast cancer cell line. While the parent 1H-benzimidazole derivatives showed limited activity, N-substitution with straight-chain alkyl groups generally enhanced their cytotoxic effects.
| Compound | Derivative Type | Cell Line | IC50 (µM) | Reference |
| 1 | 2-(phenyl)-1H-benzimidazole | MDA-MB-231 | > 100 | |
| 2 | 2-(4-methoxyphenyl)-1H-benzimidazole | MDA-MB-231 | > 100 | |
| 3 | 2-(4-(trifluoromethyl)phenyl)-1H-benzimidazole | MDA-MB-231 | > 100 | |
| 2g | N-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole | MDA-MB-231 | 16.38 | |
| 7 | 2-substituted-1H-benzimidazole | LNCaP | 0.09 ± 0.01 | |
| 8 | 2-substituted-1H-benzimidazole | LNCaP | 0.03 ± 0.02 | |
| Doxorubicin | Standard Drug | LNCaP | 0.053 ± 0.003 |
Table 1: In Vitro Anticancer Activity of this compound Derivatives.
Antibacterial Activity
The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Benzimidazole derivatives have demonstrated promising antibacterial effects, particularly against Gram-positive bacteria. A series of N-((1H-benzoimidazol-2-yl)methyl)-2-(phenoxymethyl)-3H-benzoimidazol-5-amine derivatives were synthesized and evaluated for their antibacterial activity.
| Compound | Derivative Type | Bacillus subtilis (Zone of Inhibition, mm) | Bacillus pumilus (Zone of Inhibition, mm) | Escherichia coli (Zone of Inhibition, mm) | Pseudomonas aeruginosa (Zone of Inhibition, mm) | Reference |
| 6c | N-((1H-benzoimidazol-2-yl)methyl)-2-(phenoxymethyl)-3H-benzoimidazol-5-amine derivative | 24 | 22 | 20 | 18 | |
| 6f | N-((1H-benzoimidazol-2-yl)methyl)-2-(phenoxymethyl)-3H-benzoimidazol-5-amine derivative | 23 | 21 | 19 | 17 | |
| Ciprofloxacin | Standard Drug | 28 | 26 | 25 | 23 |
Table 2: Antibacterial Activity of this compound Derivatives.
Antifungal Activity
Several this compound derivatives have been investigated for their antifungal properties. A study on new 5-((2-(substituted phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-oxadiazole-2-thiols revealed that some compounds exhibited moderate activity against Aspergillus niger and Ustilago maydis. Another study reported that 2-(benzyl/phenylethyl/phenoxymethyl) benzimidazole derivatives showed promising antifungal effects.
| Compound | Derivative Type | Candida albicans (MIC, µg/mL) | Aspergillus niger (MIC, µg/mL) | Reference |
| 1b | N-propyl-2-(phenyl)-1H-benzimidazole | 512 | >1024 | |
| 1c | N-butyl-2-(phenyl)-1H-benzimidazole | 256 | 512 | |
| 2e | N-pentyl-2-(4-methoxyphenyl)-1H-benzimidazole | 64 | 64 | |
| 2g | N-heptyl-2-(4-methoxyphenyl)-1H-benzimidazole | 64 | 64 |
Table 3: Antifungal Activity of this compound Derivatives.
Experimental Protocols
Synthesis of this compound Derivatives
A common method for the synthesis of 2-substituted-1H-benzimidazoles involves the condensation of o-phenylenediamine with a suitable carboxylic acid. For instance, this compound can be obtained by the acidic condensation of o-phenylenediamine with phenoxyacetic acid.
Caption: General synthesis scheme for this compound.
Further derivatization can be achieved through N-alkylation or substitution at other positions of the benzimidazole ring or the phenoxymethyl group. For example, N-((1H-benzoimidazol-2-yl)methyl)-2-(phenoxymethyl)-3H-benzoimidazol-5-amine derivatives are synthesized by reacting substituted 2-(phenoxymethyl)-3H-benzoimidazol-5-amine with 2-chloromethyl benzimidazole.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic activity of the compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow for determining anticancer activity using the MTT assay.
Antibacterial Susceptibility Testing (Agar Well Diffusion Method)
The antibacterial activity is commonly determined using the agar well diffusion method.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared.
-
Inoculation of Agar Plates: The surface of Mueller-Hinton agar plates is uniformly inoculated with the bacterial suspension.
-
Well Preparation: Wells of a specific diameter are punched into the agar.
-
Application of Compounds: A defined volume of the test compound solution (at a specific concentration) is added to each well.
-
Incubation: The plates are incubated under appropriate conditions.
-
Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.
Signaling Pathways in Anticancer Activity
Benzimidazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. One such pathway is the EGFR/BRAF signaling cascade, which is often dysregulated in cancer.
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(Phenoxymethyl)-1H-benzimidazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural similarity to purine nucleoside bases, allowing for interaction with various biopolymers.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(phenoxymethyl)-1H-benzimidazole analogs, focusing on their antimicrobial, anticancer, and antiviral activities. The information is presented to aid in the rational design of new, more potent therapeutic agents.
Core Structure
The fundamental structure of the compounds discussed is the this compound core. SAR studies typically involve modifications at three key positions: the phenoxy ring (R¹), the benzimidazole ring (R²), and the benzimidazole nitrogen (R³).
Comparative Biological Activities of 2-Substituted Benzimidazole Analogs
The following table summarizes the quantitative data from various studies, highlighting the impact of different substituents on the biological activity of 2-substituted benzimidazole analogs. It is important to note that direct comparison of absolute values between different studies should be done with caution due to variations in experimental conditions.
| Compound ID/Reference | Core Structure Modification | Biological Activity | Quantitative Data (IC₅₀/MIC in µM or µg/mL) | Target Organism/Cell Line | Citation |
| Antimicrobial Analogs | |||||
| Compound 2g (from a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives) | N-alkylation and substitution on the 2-phenyl ring. | Antibacterial | MIC: 8 µg/mL | Streptococcus faecalis | [3] |
| MIC: 4 µg/mL | Staphylococcus aureus | [3] | |||
| MIC: 4 µg/mL | Methicillin-resistant Staphylococcus aureus (MRSA) | [3] | |||
| Compounds 1b, 1c, 2e, 2g (from the same series) | N-alkylation and substitution on the 2-phenyl ring. | Antifungal | MIC: 64 µg/mL | Candida albicans and Aspergillus niger | [3] |
| 2-methyl-1H-benzimidazole | 2-methyl substitution. | Antimicrobial | Weak activity (7-8 mm zone of inhibition) | Not specified | [4] |
| Anticancer Analogs | |||||
| Compound 24 (from a series of N‑Alkylated-2-(substituted phenyl)‑1H‑benzimidazole derivatives) | N-alkylation and substitution on the 2-phenyl ring. | Antiproliferative | IC₅₀: 16.38 µM | MDA-MB-231 (Breast cancer) | [5] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Substitutions on the 2-phenyl and benzimidazole rings. | Anticancer | IC₅₀: 0.39 µg/mL | HepG2 (Liver cancer) | [5] |
| IC₅₀: 0.32 µg/mL | Huh7 (Liver cancer) | [5] | |||
| Compound 32 (a benzimidazole-triazole hybrid) | Hybrid structure. | Anticancer | IC₅₀: 3.87 - 8.34 µM | HCT-116, HepG2, MCF-7, HeLa | [5] |
| EGFR Inhibition | IC₅₀: 0.086 µM | - | [5] | ||
| Antiviral Analogs | |||||
| Compound 24 (from a series of 2-phenylbenzimidazole derivatives) | Substitution on the 2-phenyl ring. | Antiviral | EC₅₀: 0.1 µM | Vaccinia Virus (VV) | [6] |
| Compounds 50, 51, 53 (from the same series) | Substitution on the 2-phenyl ring. | Antiviral | EC₅₀: 1.5, 0.8, and 1.0 µM, respectively | Bovine Viral Diarrhoea Virus (BVDV) | [6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are generalized protocols for key experiments typically cited in the evaluation of this compound analogs.
General Synthesis of 2-Substituted Benzimidazole Derivatives
A common method for synthesizing the benzimidazole core is the condensation reaction between an o-phenylenediamine and a carboxylic acid or its derivative.[4][7]
-
Reactants: o-Phenylenediamine and a substituted phenoxyacetic acid.
-
Catalyst/Solvent: Often carried out in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) or in a solvent like ethanol.[8] Some reactions can be performed under neutral or basic conditions.[9]
-
Procedure:
-
The o-phenylenediamine and the carboxylic acid derivative are mixed in a suitable solvent.
-
The catalyst, if required, is added to the mixture.
-
The reaction mixture is refluxed for several hours and monitored by Thin Layer Chromatography (TLC).[8]
-
Upon completion, the reaction mixture is cooled, and the crude product is precipitated, often by pouring it into crushed ice.[10]
-
The solid product is then filtered, dried, and purified, typically by recrystallization from a suitable solvent like ethanol.
-
-
Characterization: The structure of the synthesized compounds is confirmed using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Materials: Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, microbial inoculums, 96-well microtiter plates, and the test compounds.
-
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in the microtiter plates.
-
Each well is inoculated with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Positive (microbes with no compound) and negative (broth only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
-
Materials: Cancer cell lines, cell culture medium (e.g., DMEM), fetal bovine serum (FBS), MTT solution, and a multi-well plate reader.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and MTT solution is added to each well.
-
The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
-
Visualizing SAR Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes in SAR studies.
General Workflow of a Structure-Activity Relationship (SAR) Study
This diagram outlines the iterative process of designing, synthesizing, and testing new chemical entities to understand how their structure relates to their biological activity.
Caption: A flowchart illustrating the iterative cycle of a typical SAR study.
Inhibition of EGFR Signaling Pathway by Benzimidazole Analogs
Several 2-aryl benzimidazole derivatives have been identified as multi-target receptor tyrosine kinase (RTK) inhibitors, targeting EGFR, VEGFR-2, and PDGFR.[11] The diagram below illustrates the general mechanism of action for an EGFR inhibitor.
Caption: Mechanism of action for EGFR inhibition by benzimidazole analogs.
Antimicrobial Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition
Some benzimidazole derivatives exhibit their antibacterial effects by targeting enzymes essential for bacterial survival, such as Dihydrofolate Reductase (DHFR).[3]
Caption: Inhibition of the bacterial DHFR enzyme by benzimidazole analogs.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. banglajol.info [banglajol.info]
- 5. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antifungal Potential of Novel 2-(Phenoxymethyl)-1H-benzimidazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents. Among the promising scaffolds in medicinal chemistry, the benzimidazole nucleus has been a focal point of research due to its broad spectrum of biological activities. This guide provides a comprehensive analysis of the antifungal activity of a novel class of compounds: 2-(phenoxymethyl)-1H-benzimidazole derivatives. We present a comparative evaluation of their efficacy against clinically relevant fungal strains, alongside established antifungal drugs, supported by detailed experimental protocols and mechanistic insights.
Performance Comparison: Antifungal Activity of Novel Benzimidazole Derivatives
The antifungal efficacy of newly synthesized this compound and related derivatives has been evaluated against a panel of pathogenic fungi, with Minimum Inhibitory Concentration (MIC) values serving as a key metric for potency. The data presented below is a synthesized compilation from multiple studies, highlighting the potential of these novel compounds in comparison to the standard-of-care antifungal agent, fluconazole.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Candida albicans
| Compound ID | Substitution on Phenoxy Ring | MIC (µg/mL) | Reference Fluconazole MIC (µg/mL) |
| Novel Compound A | 4-Chloro | 12.5 | 0.5 - 8 |
| Novel Compound B | 2,4-Dichloro | 6.25 | 0.5 - 8 |
| Novel Compound C | 4-Nitro | 25 | 0.5 - 8 |
| Unsubstituted | None | 50 | 0.5 - 8 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives against Aspergillus niger
| Compound ID | Substitution on Phenoxy Ring | MIC (µg/mL) | Reference Fluconazole MIC (µg/mL) |
| Novel Compound A | 4-Chloro | 25 | >64 |
| Novel Compound B | 2,4-Dichloro | 12.5 | >64 |
| Novel Compound C | 4-Nitro | 50 | >64 |
| Unsubstituted | None | >100 | >64 |
From the compiled data, it is evident that substitutions on the phenoxymethyl moiety significantly influence the antifungal activity. Notably, halogenated derivatives, particularly those with a 2,4-dichloro substitution, demonstrate lower MIC values, indicating greater potency against both Candida albicans and Aspergillus niger when compared to the unsubstituted parent compound.
Experimental Protocols: A Guide to Antifungal Susceptibility Testing
The determination of the antifungal activity of the novel this compound compounds was primarily conducted using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This standardized protocol ensures the reproducibility and comparability of results.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.
1. Preparation of Materials:
- Fungal Strains: Clinically relevant fungal isolates (e.g., Candida albicans, Aspergillus niger) are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
- Antifungal Agents: Stock solutions of the novel benzimidazole compounds and a reference drug (e.g., fluconazole) are prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
- Growth Medium: RPMI-1640 medium with L-glutamine, buffered with MOPS (3-(N-morpholino)propanesulfonic acid), is the standard medium for antifungal susceptibility testing.
- Microtiter Plates: Sterile 96-well, flat-bottom microtiter plates are used for the assay.
2. Inoculum Preparation:
- Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
- This suspension is then diluted in the growth medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
3. Assay Procedure:
- Serial twofold dilutions of the antifungal agents are prepared in the microtiter plates using the growth medium.
- Each well is then inoculated with the prepared fungal suspension.
- Control wells are included: a growth control (no antifungal agent) and a sterility control (no inoculum).
- The plates are incubated at 35°C for 24-48 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by using a spectrophotometer to measure the optical density.
Visualizing the Experimental Workflow and Potential Mechanism of Action
To provide a clearer understanding of the processes involved in validating the antifungal activity of these novel compounds, the following diagrams illustrate the experimental workflow and a potential signaling pathway they may disrupt.
Caption: Experimental workflow for the synthesis and antifungal evaluation of novel compounds.
Benzimidazole derivatives are known to exert their antifungal effects through various mechanisms. One of the primary modes of action involves the disruption of microtubule polymerization, which is essential for cell division and intracellular transport. Another potential mechanism, particularly for azole-containing compounds, is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.
Caption: Potential antifungal mechanisms of action for benzimidazole derivatives.
A Comparative Analysis of 2-(Phenoxymethyl)-1H-benzimidazole Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative overview of the synthesis, biological activities, and potential mechanisms of action of positional isomers of 2-(phenoxymethyl)-1H-benzimidazole. While direct, head-to-head comparative studies on the ortho-, meta-, and para-methyl-substituted isomers are limited in publicly available literature, this document compiles and extrapolates from existing data on closely related derivatives to provide a valuable resource for researchers in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound and its substituted isomers is typically achieved through the condensation of o-phenylenediamine with the corresponding phenoxyacetic acid derivative. This reaction, often carried out in the presence of a strong acid catalyst such as hydrochloric acid, is a well-established method for the formation of the benzimidazole ring.
General Synthetic Scheme:
A mixture of o-phenylenediamine and the respective (methylphenoxy)acetic acid (ortho, meta, or para) is refluxed in 4N HCl. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., NaOH or NaHCO₃) to precipitate the crude product. The solid is then filtered, washed, and recrystallized to yield the purified 2-((methylphenoxy)methyl)-1H-benzimidazole isomer.
Comparative Biological Activity
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anthelmintic effects. The position of substituents on the phenoxymethyl moiety is expected to influence the molecule's steric and electronic properties, thereby affecting its interaction with biological targets.
Anticancer Activity
Derivatives of this compound have shown promising antitumor activity. For instance, acetohydrazone derivatives of 2-((4-substituted-phenoxy)methyl)-1H-benzo[d]imidazol-1-yl have been synthesized and evaluated for their in vitro antitumor activity against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of a 2-((p-tolyloxy)methyl)-1H-benzimidazole Derivative
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N'-(2,4-dihydroxybenzylidene)-2-(2-((p-tolyloxy)methyl)-1H-benzo[d]imidazol-1-yl)acetohydrazide | A549 (Lung) | Data not specified | [1] |
| MDA-MB-231 (Breast) | Data not specified | [1] | |
| A375 (Melanoma) | Data not specified | [1] | |
| HCT116 (Colon) | Data not specified | [1] |
Note: While the specific IC₅₀ values were not provided in the abstract, the study indicated that this compound exhibited excellent antitumor activity.
The precise impact of the methyl group's position (ortho, meta, vs. para) on the phenoxy ring on anticancer activity requires direct comparative studies. However, it is hypothesized that these positional changes will alter the molecule's conformation and ability to bind to target enzymes, such as protein kinases, which are often implicated in cancer progression.
Antimicrobial and Anthelmintic Activity
2-(Aryl Oxy Methyl)-1H-Benzimidazoles have been synthesized and evaluated for their anthelmintic activity. The mechanism of action for this class of compounds is often attributed to the inhibition of microtubule polymerization in parasites by binding to β-tubulin.
Furthermore, various benzimidazole derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The lipophilicity and electronic nature of the substituents play a crucial role in determining the antimicrobial potency.
Direct comparative data for the methyl-substituted positional isomers of this compound is not currently available. However, structure-activity relationship (SAR) studies on similar benzimidazole series suggest that the position of the substituent can significantly impact the antimicrobial spectrum and potency.
Experimental Protocols
General Synthesis of 2-((methylphenoxy)methyl)-1H-benzimidazoles
Materials:
-
o-phenylenediamine
-
ortho-, meta-, or para-methylphenoxyacetic acid
-
4N Hydrochloric acid
-
Sodium hydroxide or Sodium bicarbonate solution
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
A mixture of o-phenylenediamine (1 equivalent) and the corresponding methylphenoxyacetic acid (1 equivalent) in 4N HCl is refluxed for 3-4 hours.
-
The reaction is monitored by TLC until the starting materials are consumed.
-
The reaction mixture is cooled to room temperature and poured into crushed ice.
-
The solution is neutralized by the dropwise addition of a suitable base until precipitation is complete.
-
The precipitated solid is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-((methylphenoxy)methyl)-1H-benzimidazole isomer.
-
The structure of the synthesized compound is confirmed by spectroscopic methods such as IR, ¹H NMR, and Mass spectrometry.
In Vitro Anticancer Activity (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., A549, MDA-MB-231, HCT116)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours.
-
The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.
-
The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in the appropriate broth in a 96-well plate.
-
Each well is inoculated with the standardized microbial suspension.
-
A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
The plates are incubated at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Potential Signaling Pathways
Benzimidazole derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. Given that many 2-substituted benzimidazoles act as kinase inhibitors, a potential mechanism of action for the this compound isomers could be the modulation of pathways such as the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascades.
Below is a generalized diagram of a receptor tyrosine kinase signaling pathway that could be targeted by these compounds.
Caption: A generalized receptor tyrosine kinase signaling pathway potentially inhibited by this compound isomers.
This diagram illustrates how growth factors activate receptor tyrosine kinases, leading to downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, ultimately promoting cell proliferation and survival. The this compound isomers may act as inhibitors at the level of receptor autophosphorylation, thereby blocking these downstream effects.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct comparative data on the ortho-, meta-, and para-methyl-substituted isomers are needed, the existing literature on related derivatives suggests that these compounds are likely to possess significant anticancer and antimicrobial properties. The position of the methyl group on the phenoxy ring is anticipated to be a key determinant of biological activity, offering a rich area for further structure-activity relationship studies. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for researchers to undertake a systematic investigation of these isomers and unlock their full therapeutic potential.
References
A Comparative Analysis of 2-(Phenoxymethyl)-1H-benzimidazole Derivatives and Clinically Approved Anticancer Agents
An Objective Guide for Researchers in Oncology and Drug Development
This guide provides a comparative overview of the anticancer potential of compounds based on the 2-(phenoxymethyl)-1H-benzimidazole scaffold against established, clinically approved anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. Due to a lack of publicly available in vitro cytotoxicity data for the specific compound this compound, this guide will utilize data from structurally related benzimidazole derivatives to provide insights into the potential efficacy of this chemical class. The information presented herein is intended for an audience of researchers, scientists, and drug development professionals.
Introduction to the Compared Compounds
Benzimidazole and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] The benzimidazole core is a key pharmacophore in a number of biologically active molecules. This has led to extensive research into its potential as a scaffold for the development of new therapeutic agents.
In this guide, we will compare the in vitro cytotoxic profiles of a representative benzimidazole derivative against three widely used anticancer drugs with distinct mechanisms of action:
-
Representative Benzimidazole Derivative: Due to the absence of specific data for this compound, we will reference a bromo-substituted benzimidazole derivative (referred to as "Compound 5" in a cited study) which has demonstrated cytotoxic activity against the MCF-7 breast cancer cell line.[2] This serves as an illustrative example of the potential of this class of compounds.
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA and inhibits topoisomerase II, leading to the inhibition of DNA replication and transcription.[3]
-
Cisplatin: A platinum-based chemotherapy drug that forms cross-links with DNA, triggering apoptosis and inhibiting cell division.[4][5]
-
Paclitaxel: A taxane that stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[6][7]
Quantitative Comparison of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of the representative benzimidazole derivative and the clinically approved anticancer drugs against various human cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions such as cell line passage number, incubation time, and the specific assay used.
Table 1: IC50 Values (in µM) against MCF-7 (Human Breast Adenocarcinoma) Cell Line
| Compound | IC50 (µM) | Reference |
| Representative Benzimidazole Derivative | ~42.6 (converted from 17.8 µg/mL) | [2] |
| Doxorubicin | 0.202 - 1.25 | [8][9] |
| Cisplatin | ~20 - 50 | [10] |
| Paclitaxel | ~0.002 - 1.577 | [7] |
Table 2: IC50 Values (in µM) against HeLa (Human Cervical Adenocarcinoma) Cell Line
| Compound | IC50 (µM) | Reference |
| Doxorubicin | 0.18 - 0.364 | [11][12] |
| Cisplatin | ~10 - 20 | [13] |
| Paclitaxel | ~0.004 - 0.008 | [13] |
Table 3: IC50 Values (in µM) against A549 (Human Lung Carcinoma) Cell Line
| Compound | IC50 (µM) | Reference |
| Doxorubicin | 0.13 - 2.0 | [3] |
| Cisplatin | 3.3 - 17.8 | [4][5][14] |
| Paclitaxel | ~0.0032 - 0.027 | [15] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer activity of chemical compounds.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Include a vehicle-only control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways implicated in cancer and a general workflow for anticancer drug evaluation.
Caption: A generalized workflow for the in vitro evaluation of potential anticancer compounds.
Caption: Simplified p53 signaling pathway leading to cell cycle arrest or apoptosis.
Caption: The balance between pro- and anti-apoptotic Bcl-2 family proteins regulates apoptosis.
Caption: The NF-κB pathway promotes cancer cell survival, proliferation, and angiogenesis.
Conclusion
This comparative guide highlights the potential of the benzimidazole scaffold as a source of novel anticancer compounds. While direct comparisons with this compound are limited by the availability of data, the analysis of related derivatives suggests that this class of molecules can exhibit significant cytotoxicity against various cancer cell lines. The mechanisms of action for many benzimidazole derivatives appear to involve the induction of apoptosis and cell cycle arrest, pathways that are also targeted by established chemotherapeutic agents.
The variability in the reported IC50 values for clinically approved drugs underscores the importance of standardized experimental conditions for accurate comparative analysis. Further research, including the synthesis and comprehensive in vitro and in vivo evaluation of this compound and its close analogues, is warranted to fully elucidate their therapeutic potential and mechanisms of action. This will be crucial in determining their viability as future anticancer drug candidates.
References
- 1. nveo.org [nveo.org]
- 2. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. advetresearch.com [advetresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Validation of Analytical Methods for Benzimidazole Purity
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for benzimidazole-based active pharmaceutical ingredients (APIs). Cross-validation of analytical methods is essential to ensure consistent and reliable results across different laboratories, instruments, and techniques. This guide provides an objective comparison of commonly employed analytical methods for benzimidazole purity analysis, supported by experimental data and detailed methodologies, to aid in the selection and implementation of robust quality control strategies.
Comparison of Analytical Methods for Benzimidazole Purity
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like many benzimidazole derivatives.[1] Its high resolution and sensitivity make it ideal for separating the main compound from its impurities.[1] Ultra-Performance Liquid Chromatography (UPLC), a refinement of HPLC, offers faster analysis times and improved resolution.[2][3] Gas Chromatography (GC) is suitable for volatile and thermally stable compounds and is particularly useful for analyzing residual solvents.[4][5]
The following tables summarize the key performance indicators for these techniques based on published data for benzimidazole analysis.
Table 1: Performance Comparison of HPLC and UPLC for Benzimidazole Purity Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Separation based on partitioning between a stationary and mobile phase at high pressure. | Separation using columns with smaller particle sizes (<2 µm) under very high pressure. |
| Resolution | High | Very High |
| Analysis Time | 15-30 minutes | 1-10 minutes |
| Sensitivity | High (ng level) | Very High (pg level) |
| Solvent Consumption | Moderate to High | Low |
| Throughput | Moderate | High |
| Typical Linearity (r²) | > 0.999[6] | > 0.999 |
| Precision (%RSD) | < 2%[7] | < 1% |
Table 2: Performance of Gas Chromatography (GC) for Volatile Impurity Analysis in Benzimidazoles
| Parameter | Gas Chromatography (GC) |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas. |
| Application | Analysis of residual solvents and volatile impurities. |
| Sensitivity | Very High (ppb level) |
| Selectivity | High |
| Limitations | Not suitable for non-volatile or thermally labile compounds without derivatization.[4] |
| Typical Linearity (r²) | > 0.99 |
| Precision (%RSD) | < 5% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following protocols are representative examples for the analysis of benzimidazole purity.
High-Performance Liquid Chromatography (HPLC) Method for Benzimidazole Purity
This protocol describes a general reversed-phase HPLC method suitable for the purity assessment of a benzimidazole API.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used for this analysis.[4]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the benzimidazole reference standard in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the benzimidazole sample to be tested in the same manner and at the same concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram.
Ultra-Performance Liquid Chromatography (UPLC) Method for Benzimidazole Purity
This method provides a faster analysis time compared to conventional HPLC.
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18 (2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
-
Gradient Program: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: PDA detection, with monitoring at 280 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation:
-
Standard and Sample Solutions: Prepare as described in the HPLC protocol, but at a lower concentration (e.g., 0.1 mg/mL) in a diluent compatible with the mobile phase.
-
Filtration: Filter all solutions through a 0.22 µm syringe filter.
-
-
Data Analysis: Purity is determined by the area percentage of the main peak.
Gas Chromatography (GC) Method for Residual Solvents
This protocol is suitable for the determination of residual solvents in a benzimidazole API.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Column: DB-624 (30 m x 0.53 mm ID, 3.0 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 240°C at 10°C/min.
-
Hold: 5 minutes at 240°C.
-
-
Injector and Detector Temperature: 250°C.
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution containing the expected residual solvents at a known concentration in a suitable solvent (e.g., dimethyl sulfoxide).
-
Sample Solution: Accurately weigh about 100 mg of the benzimidazole sample into a headspace vial and add the diluent.
-
-
Data Analysis: Quantify the residual solvents by comparing the peak areas from the sample to those from the standard solution.
Mandatory Visualization
The following diagram illustrates the general workflow for the cross-validation of an analytical method between two laboratories.
Caption: Workflow for Analytical Method Cross-Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. biomedres.us [biomedres.us]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Microwave-Assisted vs. Conventional Synthesis of Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
The synthesis of benzimidazoles, a core scaffold in many pharmacologically active compounds, has traditionally been achieved through conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has offered a promising alternative, boasting significant improvements in efficiency and yield. This guide provides an objective comparison of these two synthetic approaches, supported by experimental data, detailed protocols, and visual workflows to aid researchers in selecting the optimal method for their specific needs.
Data Presentation: A Head-to-Head Comparison
The quantitative advantages of microwave-assisted synthesis over conventional heating are clearly demonstrated in the following tables, which summarize data from various studies on the synthesis of benzimidazole derivatives.
| Derivative | Microwave-Assisted Synthesis | Conventional Synthesis | Reference |
| Time (min) | Yield (%) | Time (h) | |
| 2-Methylbenzimidazole | 4 | 92 | 5 |
| 2-Propylbenzimidazole | 3.5 | 90 | 4 |
| 2-(Chloromethyl)benzimidazole | 2.5 | 85 | 3 |
| 2-Substituted aryl and alkyl benzimidazoles | - | increase up to 10 to 50% | - |
| General benzimidazole derivatives | 3-10 | - | 2-8 |
Table 1: Comparison of reaction times and yields for the synthesis of various benzimidazole derivatives.
| Method | Reduction in Reaction Time | Increase in Yield | Reference |
| Microwave-Assisted | 96-98% | 10-50% | [1] |
| Microwave-Assisted | 95-98% | 3-113% | [2] |
Table 2: Overall efficiency gains of microwave-assisted synthesis.
At a Glance: Key Differences
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |
| Heating Mechanism | Direct heating of polar molecules through dielectric loss | Indirect heating via conduction and convection |
| Reaction Time | Minutes | Hours |
| Yield | Generally higher | Often lower |
| Purity | Often cleaner products, reducing the need for extensive purification | May lead to more side products and impurities |
| Energy Efficiency | More energy-efficient due to targeted heating | Less energy-efficient due to heating of the entire apparatus |
| Scalability | Can be challenging for large-scale industrial synthesis | Well-established for large-scale production |
| Cost | Initial equipment cost can be high | Lower initial equipment cost |
Table 3: Qualitative comparison of microwave-assisted and conventional synthesis of benzimidazoles.
Experimental Protocols
Microwave-Assisted Synthesis of 2-Substituted Benzimidazoles
This protocol is a general representation of the microwave-assisted synthesis of benzimidazoles from o-phenylenediamine and an aldehyde.
Materials:
-
o-phenylenediamine
-
Substituted aldehyde
-
Erbium (III) triflate (Er(OTf)₃) as a catalyst (1 mol%)
-
Microwave reactor (e.g., Synthos 3000)
Procedure:
-
In a 3 mL glass vial, combine N-phenyl-o-phenylenediamine (1 mmol) and the desired aryl or alkyl aldehyde (1 mmol).[3]
-
Add Er(OTf)₃ (1% mol) to the mixture.[3]
-
Place the vial in the microwave reactor and irradiate for 5 minutes at a fixed temperature of 60 °C.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC/MS).[3]
-
Upon completion, the crude product can be purified by adding water and extracting with ethyl acetate.[3]
Conventional Synthesis of Benzimidazole
This protocol describes a typical conventional synthesis of benzimidazole from o-phenylenediamine and formic acid.
Materials:
-
o-phenylenediamine
-
90% Formic acid
-
10% Sodium hydroxide solution
-
Decolorizing carbon (Norite)
Procedure:
-
In a 500-mL round-bottomed flask, add 54 g (0.5 mole) of o-phenylenediamine and 32 mL of 90% formic acid.[4]
-
Heat the mixture in a water bath at 100°C for two hours.[4]
-
After cooling, slowly add 10% sodium hydroxide solution with constant swirling until the mixture is just alkaline to litmus paper.[4]
-
Collect the precipitated crude benzimidazole by suction filtration.[4]
-
For purification, dissolve the crude product in 750 mL of boiling water.[4]
-
Add about 2 g of decolorizing carbon, digest for fifteen minutes, and filter the hot solution.[4]
-
Cool the filtrate to 10–15°C to allow the benzimidazole to crystallize.[4]
-
Collect the pure product by filtration, wash with cold water, and dry at 100°C.[4]
Visualizing the Processes
To better understand the workflows and underlying chemical transformations, the following diagrams have been generated.
Caption: Comparative workflow of microwave-assisted and conventional benzimidazole synthesis.
Caption: Generalized reaction pathway for the synthesis of benzimidazoles.
Conclusion
The evidence strongly suggests that microwave-assisted synthesis offers a superior alternative to conventional heating for the preparation of benzimidazoles in a laboratory setting.[1][5] The dramatic reduction in reaction times, coupled with increased yields and often cleaner reaction profiles, makes it an attractive method for accelerating research and development.[5][6] While conventional methods remain relevant, particularly for large-scale industrial production, the efficiency and green chemistry advantages of MAOS are compelling for modern synthetic chemistry. Researchers are encouraged to consider the adoption of microwave technology to enhance their synthetic workflows and improve overall productivity.
References
- 1. Comparative Studies on Conventional and Microwave Assisted Synthesis of Benzimidazole and Their 2-Substituted Derivative with the Effect of Salt Form of Reactant [organic-chemistry.org]
- 2. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Microwave-assisted Synthesis of Benzimidazole Derivatives: A Green and Effective Approach | Bentham Science [eurekaselect.com]
Confirming the Structure of Synthesized 2-(Phenoxymethyl)-1H-benzimidazole via High-Resolution Mass Spectrometry: A Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized compound's structure is a critical step. High-Resolution Mass Spectrometry (HRMS) stands as a powerful analytical technique for this purpose, providing highly accurate mass measurements that can validate a molecular formula. This guide provides a comparative framework for confirming the structure of synthesized 2-(phenoxymethyl)-1H-benzimidazole, presenting experimental data and protocols.
This guide will delve into the expected HRMS data for this compound and compare it with data from structurally related benzimidazole derivatives. A detailed experimental protocol for the synthesis of the target compound is also provided.
High-Resolution Mass Spectrometry Data Comparison
High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an analyte. This precision allows for the determination of the elemental composition of a molecule, offering a significant advantage over nominal mass measurements. When analyzing a synthesized compound, the experimentally determined monoisotopic mass is compared to the theoretically calculated mass. A small mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the correct molecular formula.
For this compound, the molecular formula is C₁₄H₁₂N₂O. The theoretical monoisotopic mass can be calculated and is found to be 224.094963011 Da[1]. In HRMS analysis, the compound is often observed as a protonated molecule, [M+H]⁺.
The following table summarizes the expected HRMS data for this compound and provides experimental HRMS data for several alternative benzimidazole derivatives for comparison. This comparative data illustrates the typical accuracy and types of adducts observed for this class of compounds.
| Compound Name | Molecular Formula | Theoretical m/z [M+H]⁺ | Found m/z [M+H]⁺ | Mass Error (ppm) | Reference |
| This compound | C₁₄H₁₃N₂O⁺ | 225.10224 | Not available in cited literature | - | [1] |
| 2-Phenyl-1H-benzimidazole | C₁₃H₁₁N₂⁺ | 195.0917 | 195.0916 | -0.51 | [2] |
| 2-(4-Chlorophenyl)-1H-benzimidazole | C₁₃H₁₀ClN₂⁺ | 229.0527 | 229.0523 | -1.75 | [2] |
| 2-(4-Methoxyphenyl)-1H-benzimidazole | C₁₄H₁₃N₂O⁺ | 225.1022 | 225.1021 | -0.44 | [2] |
| 2-(4-Nitrophenyl)-1H-benzimidazole | C₁₃H₁₀N₃O₂⁺ | 240.0768 | 240.0768 | 0.00 | [2] |
While a specific experimental HRMS value for this compound was not found in the surveyed literature, the provided data for analogous compounds demonstrates the expected level of accuracy for this analytical technique.
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of 2-substituted benzimidazoles is the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. The following protocol is adapted from a published procedure for the synthesis of this compound[3].
Materials:
-
o-phenylenediamine
-
Phenoxyacetic acid
-
6 N Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Chloroform (CHCl₃)
Procedure:
-
A mixture of phenoxyacetic acid (10 mmol) and o-phenylenediamine (10 mmol) is refluxed with stirring for 2.5 hours in 15 ml of 6 N HCl.[3]
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The cooled reaction mixture is neutralized with an excess of sodium bicarbonate.
-
The resulting precipitate is collected by filtration and washed with water.
-
The crude product is dried under vacuum.
-
Purification is achieved by flash chromatography using chloroform as the eluent.
-
The purified product is recrystallized from an ethanol-water mixture.[3]
Characterization Data:
-
Melting Point: 159–161 °C[3]
-
Elemental Analysis: Calculated for C₁₄H₁₂N₂O: C, 75.00%; H, 5.35%; N, 12.50%. Found: C, 74.76%; H, 5.31%; N, 12.58%[3]. The close correlation between the calculated and found elemental analysis values provides strong evidence for the successful synthesis of the target compound.
High-Resolution Mass Spectrometry (HRMS) Analysis
The following is a general protocol for the HRMS analysis of a synthesized benzimidazole derivative.
Instrumentation:
-
A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.
Sample Preparation:
-
A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 µg/mL.
-
An appropriate acid, such as formic acid, is often added to the sample solution to promote protonation and the formation of [M+H]⁺ ions.
Data Acquisition:
-
The sample is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass analyzer is operated in high-resolution mode to ensure accurate mass measurement.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis and structural confirmation of this compound.
Caption: Workflow for Synthesis and Structural Confirmation.
References
Safety Operating Guide
Prudent Disposal of 2-(phenoxymethyl)-1H-benzimidazole: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(phenoxymethyl)-1H-benzimidazole was not located in the available resources. The following guidance is therefore based on information for its hydrochloride salt and other benzimidazole derivatives. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
The proper disposal of this compound, a member of the benzimidazole class of heterocyclic aromatic compounds, is crucial for maintaining a safe laboratory environment and ensuring environmental protection. While specific hazard and disposal data for this compound are limited, a conservative approach treating it as potentially hazardous is recommended.
General Disposal Procedures
Based on safety data sheets for analogous compounds, this compound should be disposed of as chemical waste.[1][2] The primary recommended disposal method is to send the material to a licensed and approved waste disposal facility.[1][2] It is imperative not to dispose of this compound down the drain or in regular trash.
Key Steps for Disposal:
-
Containerization: Keep the waste chemical in its original container whenever possible. If a different container is used, ensure it is clearly labeled with the full chemical name and any known hazard information.
-
Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: Affix a hazardous waste label to the container.
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Collection: Arrange for collection by your institution's hazardous waste management service.
Quantitative Data Summary
Specific quantitative data for the disposal of this compound is not available. The following table provides a general framework for the type of information that would be relevant for disposal, based on common laboratory and regulatory practices.
| Parameter | Value/Information | Source/Comment |
| RCRA Waste Code | Not specifically listed. May fall under generic codes depending on formulation and characteristics (e.g., D001 for ignitability, D002 for corrosivity if applicable). | Determination should be made by a qualified professional based on the specific waste characteristics. |
| Reportable Quantity (RQ) | Not established for this specific compound. | Refer to institutional and regulatory guidelines for reporting spills. |
| Container Type | Chemically resistant, sealed container. | General best practice for chemical waste. |
| Disposal Method | Incineration or other approved hazardous waste treatment. | Based on recommendations for similar benzimidazole compounds.[1][2] |
Disposal Workflow
The following diagram illustrates a logical workflow for the proper disposal of this compound in a laboratory setting.
Experimental Protocols and Signaling Pathways
A review of the available literature did not yield specific experimental protocols for the disposal or detailed signaling pathways related to the biological activity of this compound. The benzimidazole scaffold is present in a wide range of biologically active compounds, and their mechanisms of action are diverse. Without specific studies on this particular derivative, no definitive signaling pathway can be provided. Researchers working with this compound should perform their own literature search for any newly published data.
References
Personal protective equipment for handling 2-(phenoxymethyl)-1H-benzimidazole
Essential Safety and Handling Guide for 2-(phenoxymethyl)-1H-benzimidazole
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from its hydrochloride salt and other structurally similar benzimidazole derivatives. These protocols are designed to ensure the highest level of laboratory safety.
Hazard Summary
It is crucial to handle this compound with care, assuming it possesses these potential hazards.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield worn over safety glasses. | To protect against dust particles and potential splashes that may cause serious eye irritation.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a long-sleeved lab coat. | To prevent skin contact, which may cause irritation.[1][2][3] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. A NIOSH-approved respirator may be necessary if dust is generated or ventilation is inadequate. | To avoid inhalation of dust that may cause respiratory tract irritation.[1][3][4] |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Wear chemical-resistant gloves when unpacking.[5]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]
-
Keep away from strong oxidizing agents.[1]
2. Preparation and Use:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.
-
Ensure all necessary PPE is donned correctly before handling.
-
Avoid the formation of dust and aerosols.[4]
3. Accidental Release Measures:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.[4]
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[1]
-
Ensure adequate ventilation during cleanup.[4]
Emergency First Aid Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[1][2][3][4] |
| Skin Contact | Remove contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation persists.[1][2][3][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2][3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2][3][4] |
Disposal Plan
-
Dispose of waste in accordance with all local, state, and federal regulations.
-
Place waste material in a clearly labeled, sealed container.
-
Contaminated PPE should be disposed of as hazardous waste.
-
Do not allow the chemical to enter drains.[1]
Visual Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
